4-Bromo-1,2-dinitrobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10252. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
4-bromo-1,2-dinitrobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3BrN2O4/c7-4-1-2-5(8(10)11)6(3-4)9(12)13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXZZFQZGVFMAN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Br)[N+](=O)[O-])[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3BrN2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80209857 | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
247.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
610-38-8 | |
| Record name | 4-Bromo-1,2-dinitrobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=610-38-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | NSC 10252 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000610388 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 610-38-8 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=10252 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | NSC 10252 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80209857 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3,4-Dinitrobromobenzene | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T6BN4PBM7U | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-Depth Technical Guide to 4-Bromo-1,2-dinitrobenzene
CAS Number: 610-38-8
This technical guide provides a comprehensive overview of 4-Bromo-1,2-dinitrobenzene, a key aromatic intermediate in organic synthesis. The document is intended for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, key reactions, and safety protocols.
Chemical and Physical Properties
This compound is a yellow crystalline solid.[1] Its core structure consists of a benzene (B151609) ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions relative to the bromo substituent.[1] This substitution pattern renders the aromatic ring electron-deficient and susceptible to nucleophilic attack.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| CAS Number | 610-38-8 | [1][2][3][4][5] |
| Molecular Formula | C₆H₃BrN₂O₄ | [1][2] |
| Molecular Weight | 247.00 g/mol | [1][2] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 59.5 °C | [1] |
| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in water; moderately soluble in ethanol (B145695) and methanol. | [1] |
Synthesis of this compound
The synthesis of this compound can be achieved through two primary routes: the nitration of bromobenzene (B47551) or the bromination of 1,2-dinitrobenzene. The nitration of an activated aromatic ring is a common electrophilic aromatic substitution reaction.
Experimental Protocol: Nitration of 1-Bromo-2-nitrobenzene
This procedure details the synthesis of this compound starting from 1-Bromo-2-nitrobenzene.
Materials:
-
1-Bromo-2-nitrobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Dropping funnel
-
Beaker
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, carefully prepare a nitrating mixture by adding a specific volume of concentrated nitric acid to an equal volume of concentrated sulfuric acid. This process is highly exothermic and should be performed in an ice bath to maintain a low temperature.
-
Slowly add 1-Bromo-2-nitrobenzene dropwise to the cold nitrating mixture while stirring continuously. The temperature of the reaction mixture should be carefully monitored and maintained to prevent side reactions.
-
After the addition is complete, allow the reaction to proceed at a controlled temperature for a specified duration. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, pour the reaction mixture onto crushed ice to quench the reaction and precipitate the crude product.
-
Extract the product from the aqueous mixture using dichloromethane.
-
Combine the organic extracts and wash them with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent using a rotary evaporator to obtain the crude this compound.
-
The crude product can be further purified by recrystallization from a suitable solvent, such as ethanol.
References
Core Physical Properties of 4-Bromo-1,2-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physical properties of 4-Bromo-1,2-dinitrobenzene, a key intermediate in various organic syntheses. The information is presented to support research, development, and drug discovery activities.
Chemical Identity
Quantitative Physical Properties
The physical properties of this compound are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Weight | 247.00 g/mol | [2][5] |
| Melting Point | 58-59.5 °C | [3][4][5] |
| Boiling Point | 353.6 ± 22.0 °C (Predicted) | [4][7] |
| Density | 1.910 ± 0.06 g/cm³ (Predicted) | [4] |
| Appearance | Yellow crystalline solid | [1] |
| Solubility | Sparingly soluble in water; more soluble in organic solvents. | [1] |
Experimental Protocols
While detailed, step-by-step experimental protocols for the determination of each physical property of this compound are not extensively published in the readily available literature, the following outlines the standard methodologies that are typically employed for such characterizations.
3.1. Melting Point Determination
The melting point of a crystalline solid like this compound is a crucial indicator of its purity. The standard method for its determination is as follows:
-
Apparatus: A capillary melting point apparatus is commonly used.
-
Procedure:
-
A small, finely powdered sample of the compound is packed into a thin-walled capillary tube.
-
The capillary tube is placed in the heating block of the apparatus.
-
The sample is heated at a controlled rate.
-
The temperature at which the substance first begins to melt and the temperature at which it is completely liquid are recorded as the melting point range. A narrow melting range typically indicates a high degree of purity.
-
3.2. Boiling Point Determination
As the boiling point of this compound is relatively high and the compound may be unstable at elevated temperatures, its boiling point is often a predicted value.[4][8] Experimental determination would typically involve:
-
Apparatus: A distillation setup under reduced pressure (vacuum distillation) is preferred to avoid thermal decomposition.
-
Procedure:
-
The compound is heated in a distillation flask.
-
The pressure of the system is lowered to a specific value.
-
The temperature at which the liquid boils and its vapor is in equilibrium with the liquid at that reduced pressure is recorded.
-
The boiling point at atmospheric pressure can then be extrapolated using a nomograph.
-
3.3. Density Determination
The density of a solid can be determined by various methods. For a crystalline solid, gas pycnometry is a common and accurate technique.
-
Apparatus: A gas pycnometer.
-
Procedure:
-
A known mass of the sample is placed in the sample chamber.
-
An inert gas, such as helium, is introduced into a reference chamber of known volume.
-
The gas is then allowed to expand into the sample chamber.
-
By measuring the pressure change, the volume of the sample can be accurately determined, and thus its density can be calculated.
-
3.4. Solubility Assessment
A qualitative or semi-quantitative assessment of solubility is typically performed as follows:
-
Procedure:
-
A small, measured amount of this compound is added to a known volume of a solvent (e.g., water, ethanol, acetone) in a test tube.
-
The mixture is agitated at a constant temperature.
-
Observations are made to determine if the solid dissolves completely, partially, or not at all.
-
This can be done with a range of solvents to establish a solubility profile. For quantitative analysis, techniques like UV-Vis spectroscopy or HPLC can be used to determine the concentration of the dissolved compound.
-
Visualization of Logical Relationships
The request for diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz (DOT language) is not applicable to the description of the fundamental physical properties of a small molecule like this compound. Such visualizations are best suited for representing complex biological processes, intricate experimental procedures, or hierarchical relationships, none of which are relevant to the straightforward presentation of physical constants.
However, to illustrate a logical relationship relevant to the compound's identity, a simple diagram showing the relationship between the compound and its identifiers is provided below.
Caption: Chemical identifiers for this compound.
References
- 1. CAS 610-38-8: this compound | CymitQuimica [cymitquimica.com]
- 2. This compound | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. CAS Common Chemistry [commonchemistry.cas.org]
- 4. 610-38-8 CAS MSDS (1,2-Dinitro-4-bromobenzene) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 5. AB449548 | CAS 610-38-8 – abcr Gute Chemie [abcr.com]
- 6. 610-38-8 Cas No. | this compound | Apollo [store.apolloscientific.co.uk]
- 7. Buy this compound | 610-38-8 [smolecule.com]
- 8. hazmattool.com [hazmattool.com]
An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene: Structure, Synthesis, Reactivity, and Biological Significance
For the attention of: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the chemical compound 4-Bromo-1,2-dinitrobenzene, detailing its chemical structure, physicochemical properties, synthesis, and key applications in research and development. This document is intended to serve as a valuable resource for professionals in the fields of chemistry and pharmacology.
Chemical Structure and Properties
This compound is an organobromine compound with the chemical formula C₆H₃BrN₂O₄.[1] Its structure consists of a benzene (B151609) ring substituted with a bromine atom and two nitro groups at the 1 and 2 positions relative to the bromine.[2] The presence of the electron-withdrawing nitro groups significantly influences the chemical reactivity of the aromatic ring.
The key physicochemical properties of this compound are summarized in the table below for easy reference.
| Property | Value | Reference |
| IUPAC Name | This compound | [1] |
| CAS Number | 610-38-8 | [1] |
| Molecular Formula | C₆H₃BrN₂O₄ | [1] |
| Molecular Weight | 247.00 g/mol | [1] |
| Appearance | Yellow crystalline solid | [2] |
| Melting Point | 59.5 °C | [2] |
| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg | [2] |
| Canonical SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-] | [1] |
| InChI Key | XNXZZFQZGVFMAN-UHFFFAOYSA-N | [1] |
Spectroscopic Data
¹H NMR (Proton Nuclear Magnetic Resonance)
The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring. The chemical shifts are influenced by the electron-withdrawing effects of the two nitro groups and the bromine atom.
| Proton | Predicted Chemical Shift (ppm) | Multiplicity |
| H-3 | ~8.2 | d |
| H-5 | ~7.9 | dd |
| H-6 | ~8.0 | d |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance)
Due to the lack of symmetry, the ¹³C NMR spectrum of this compound is expected to display six distinct signals for the aromatic carbons.
| Carbon | Predicted Chemical Shift (ppm) |
| C-1 | ~148 |
| C-2 | ~140 |
| C-3 | ~125 |
| C-4 | ~120 |
| C-5 | ~135 |
| C-6 | ~130 |
IR (Infrared) Spectroscopy
The IR spectrum will be characterized by strong absorption bands corresponding to the nitro groups.
| Functional Group | Expected Wavenumber (cm⁻¹) |
| Asymmetric NO₂ stretch | ~1530 |
| Symmetric NO₂ stretch | ~1350 |
| C-Br stretch | ~600-500 |
| C-H aromatic stretch | ~3100-3000 |
| C=C aromatic stretch | ~1600-1450 |
Mass Spectrometry (MS)
The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of the bromine atom (⁷⁹Br and ⁸¹Br isotopes in approximately a 1:1 ratio).
| Fragment | Expected m/z | Notes |
| [M]⁺ | 246/248 | Molecular ion peak showing the bromine isotope pattern. |
| [M-NO₂]⁺ | 200/202 | Loss of a nitro group. |
| [M-2NO₂]⁺ | 154/156 | Loss of both nitro groups. |
| [C₆H₃Br]⁺ | 154/156 | Bromobenzene cation radical. |
| [C₆H₃]⁺ | 75 | Phenyl cation. |
Synthesis of this compound
This compound can be synthesized through the nitration of 4-bromoaniline. This multi-step process involves the protection of the amino group, nitration, and subsequent removal of the protecting group.
References
An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of 4-bromo-1,2-dinitrobenzene, a key organobromine compound utilized in a variety of chemical applications. This document outlines its chemical identity, physicochemical properties, synthesis protocols, and significant reactions, presenting the information in a structured and accessible format for laboratory and development professionals.
Chemical Identity and Nomenclature
The compound with the chemical structure featuring a bromine atom and two nitro groups attached to a benzene (B151609) ring at the 1 and 2 positions relative to the bromine substituent is formally known by its IUPAC name, This compound .[1][2] It is also commonly referred to as 3,4-dinitrobromobenzene.[2]
Physicochemical Properties
This compound is a yellow crystalline solid.[1] Its key physicochemical properties are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| IUPAC Name | This compound | [1][2] |
| CAS Number | 610-38-8 | [1][3] |
| Molecular Formula | C₆H₃BrN₂O₄ | [1][4] |
| Molecular Weight | 247.00 g/mol | [1][2] |
| Melting Point | 59.5°C | [1] |
| Boiling Point | 353.6 ± 22.0°C at 760 mmHg | [1] |
| Solubility | Sparingly soluble in water; moderately soluble in ethanol (B145695) and methanol. | [1] |
| Appearance | Yellow crystalline solid | [1] |
Synthesis Protocols
The synthesis of this compound can be achieved through several established methods. The two primary routes are the nitration of bromobenzene (B47551) and the bromination of dinitrobenzene.[1]
Experimental Protocol: Nitration of Bromobenzene
This method involves the electrophilic substitution of a nitro group onto a bromobenzene ring.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice bath
-
Reaction flask with stirring capability
-
Separatory funnel
-
Recrystallization solvent (e.g., ethanol)
Procedure:
-
A nitrating mixture is prepared by carefully adding concentrated sulfuric acid to concentrated nitric acid in a flask, while cooling the mixture in an ice bath.
-
Bromobenzene is then added dropwise to the stirred nitrating mixture, maintaining a low temperature to control the exothermic reaction.
-
The reaction mixture is stirred for a specified period to ensure complete nitration.
-
Upon completion, the mixture is poured over crushed ice, leading to the precipitation of the crude product.
-
The precipitate is collected by filtration and washed with cold water to remove residual acids.
-
The crude product, which may contain a mixture of isomers, is purified by recrystallization from a suitable solvent like ethanol to yield this compound.
Key Chemical Reactions
This compound is a versatile reagent in organic synthesis, primarily due to the reactivity conferred by the electron-withdrawing nitro groups and the bromine substituent.
Nucleophilic Aromatic Substitution (SNAr)
The presence of two strongly electron-withdrawing nitro groups activates the benzene ring towards nucleophilic attack, facilitating the displacement of the bromide ion.[1] This reaction proceeds through a Meisenheimer complex intermediate.
A notable application of this reactivity is the synthesis of 2,4-dinitrophenol (B41442) by treating this compound with a KO₂-crown ether complex in benzene.[1]
Reduction of Nitro Groups
The nitro groups of this compound can be reduced to amino groups under specific reaction conditions.[1] This transformation significantly alters the electronic properties and reactivity of the molecule, opening pathways to a different class of compounds.
Below is a diagram illustrating the key reaction pathways of this compound.
Caption: Key reaction pathways of this compound.
Biological Activity and Safety Considerations
This compound is known to be harmful upon skin contact and can cause irritation to the eyes and respiratory system.[1] It is also toxic to aquatic organisms.[1] Due to its biological activity, it has been used as a substrate in assays for enzymes like glutathione (B108866) S-transferase (GST).[1] Appropriate personal protective equipment should be used when handling this compound.
The logical workflow for the synthesis and subsequent reactions of this compound is depicted in the following diagram.
Caption: General workflow for the synthesis and use of this compound.
References
An In-depth Technical Guide to 4-Bromo-1,2-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, reactivity, and safety information for 4-Bromo-1,2-dinitrobenzene. This compound serves as a valuable intermediate in various organic syntheses, particularly in the development of pharmaceuticals and dyes.
Physicochemical Properties and Identifiers
This compound, also known as 3,4-dinitrobromobenzene, is a yellow crystalline solid.[1] Its key properties and identifiers are summarized below for quick reference.
Table 1: Chemical Identifiers for this compound
| Identifier | Value |
| IUPAC Name | This compound[1] |
| Synonyms | 3,4-dinitrobromobenzene, 1,2-Dinitro-4-bromobenzene[1] |
| CAS Number | 610-38-8[1] |
| Molecular Formula | C₆H₃BrN₂O₄[1] |
| SMILES | C1=CC(=C(C=C1Br)--INVALID-LINK--[O-])--INVALID-LINK--[O-][1] |
| InChI Key | XNXZZFQZGVFMAN-UHFFFAOYSA-N[1] |
Table 2: Physicochemical Data for this compound
| Property | Value |
| Molecular Weight | 247.00 g/mol [1] |
| Monoisotopic Mass | 245.92762 Da[1] |
| Melting Point | 59.5 °C[2] |
| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg[2] |
| Appearance | Yellow crystalline solid[2] |
| XLogP3 | 2.2[1] |
Synthesis and Purification
The synthesis of this compound is typically achieved through the electrophilic aromatic substitution of a substituted benzene (B151609) ring. One common strategy involves the nitration of bromobenzene (B47551) using a mixture of concentrated nitric acid and sulfuric acid.[2][3] This reaction must be carefully controlled as it can yield a mixture of isomers.
Caption: General experimental workflow for the synthesis and purification of nitroaromatic compounds.
Experimental Protocol: Nitration of Bromobenzene
This protocol describes a general method for the nitration of bromobenzene, which produces a mixture of bromonitrobenzene isomers. Further nitration under more forcing conditions can introduce a second nitro group. The separation of the resulting isomers, including this compound, is critical and typically achieved via fractional crystallization or column chromatography.
Materials and Reagents:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
50-mL Erlenmeyer Flask
-
Ice Water Bath
-
Stirring Apparatus
-
Ethanol (for recrystallization)
-
Filtration Apparatus
Procedure:
-
Preparation of Nitrating Mixture: In a 50-mL Erlenmeyer flask, carefully combine 4.0 mL of concentrated nitric acid and 4.0 mL of concentrated sulfuric acid.[3] Swirl the mixture gently to ensure it is homogenous.[3]
-
Cooling: Cool the acid mixture to room temperature using an ice water bath.[3] This is crucial to control the reaction rate and prevent over-nitration.[3]
-
Addition of Bromobenzene: While maintaining the cool temperature, slowly add bromobenzene dropwise to the nitrating mixture with continuous stirring. The reaction is exothermic, and maintaining a low temperature helps to minimize the formation of dinitrated byproducts.[3]
-
Reaction: After the addition is complete, allow the mixture to stir in a warm water bath (50-60°C) for approximately 15 minutes to ensure the reaction goes to completion.[3]
-
Work-up and Isolation: Pour the reaction mixture over a significant volume of ice water. The crude product will precipitate as a solid.
-
Purification: Collect the solid product by suction filtration. The crude product is a mixture of isomers.[3] Purification can be achieved by recrystallization from a suitable solvent, such as ethanol.[3] The less soluble isomers will crystallize first upon cooling.[3] For more precise separation of isomers like this compound, column chromatography may be necessary.
-
Characterization: The final product's identity and purity should be confirmed using analytical techniques such as NMR, IR spectroscopy, and mass spectrometry.
Chemical Reactivity
The primary reactivity of this compound is centered around nucleophilic aromatic substitution (SNAr). The presence of two strongly electron-withdrawing nitro groups, one of which is ortho to the bromine atom, significantly activates the aromatic ring towards attack by nucleophiles at the carbon bearing the bromine leaving group.[4]
Caption: Synthetic pathway to bromodinitrobenzene isomers via electrophilic aromatic nitration.
Nucleophilic Aromatic Substitution (SNAr)
The SNAr mechanism is a two-step addition-elimination process. A nucleophile attacks the electrophilic carbon attached to the halogen, forming a resonance-stabilized carbanion intermediate known as a Meisenheimer complex.[2] In the second step, the leaving group (bromide) is eliminated, and the aromaticity of the ring is restored.
Caption: Mechanism of Nucleophilic Aromatic Substitution (SNAr) via a Meisenheimer complex.
This reactivity makes this compound a useful precursor for synthesizing various substituted dinitrophenyl compounds by reacting it with different nucleophiles (e.g., amines, alkoxides, thiolates).
Safety Information
This compound is a hazardous chemical and must be handled with appropriate safety precautions. It is harmful if it comes into contact with skin and can cause irritation to the eyes and respiratory system.[2]
Table 3: GHS Hazard Information
| Category | Hazard Statement |
| Acute Toxicity, Oral | Harmful if swallowed. |
| Skin Corrosion/Irritation | Causes skin irritation. |
| Eye Damage/Irritation | Causes serious eye irritation. |
| Environmental Hazard | Toxic to aquatic life.[2] |
Handling and Storage:
-
Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
-
Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.
-
Store in a tightly closed container in a cool, dry place away from incompatible materials.
-
Avoid formation of dust and aerosols during handling.
References
Spectroscopic Profile of 4-Bromo-1,2-dinitrobenzene: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the available spectroscopic data for 4-Bromo-1,2-dinitrobenzene (CAS No. 610-38-8). The information is intended to assist researchers and professionals in the fields of organic synthesis, medicinal chemistry, and materials science in the characterization and utilization of this compound. This document summarizes key spectroscopic data, outlines experimental protocols for data acquisition, and presents a visual workflow for spectroscopic analysis.
Spectroscopic Data Summary
Nuclear Magnetic Resonance (NMR) Spectroscopy Data
Table 1: ¹H NMR Data for this compound
| Chemical Shift (δ) ppm | Multiplicity | Assignment |
| 7.85-7.92 | m | H-5, H-6 |
| 8.04 | br. s | H-3 |
Solvent: CDCl₃, Instrument Frequency: 500 MHz
Table 2: ¹³C NMR Data for this compound
| Chemical Shift (δ) ppm | Assignment |
| 126.39 | C-2 |
| 127.91 | C-3 |
| 128.09 | C-4 |
| 136.29 | C-5 |
| 141.26 | C-1 |
| 143.42 | C-6 |
Solvent: CDCl₃, Instrument Frequency: 125.7 MHz
Mass Spectrometry (MS) Data
Table 3: Predicted Mass Spectrometry Data for this compound
| Adduct | Predicted m/z |
| [M+H]⁺ | 246.93491 |
| [M+Na]⁺ | 268.91685 |
| [M-H]⁻ | 244.92035 |
| [M+NH₄]⁺ | 263.96145 |
| [M+K]⁺ | 284.89079 |
| [M]⁺ | 245.92708 |
Experimental Protocols
The following are detailed, generalized protocols for the acquisition of the spectroscopic data presented.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of 5-10 mg of this compound is dissolved in approximately 0.7 mL of deuterated chloroform (B151607) (CDCl₃) in a standard 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are acquired on a 500 MHz spectrometer.
-
¹H NMR Acquisition: The spectrum is acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. The chemical shifts are referenced to the residual solvent peak of CDCl₃ at 7.26 ppm.
-
¹³C NMR Acquisition: The spectrum is acquired using a proton-decoupled pulse sequence. The chemical shifts are referenced to the solvent peak of CDCl₃ at 77.16 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Approximately 1-2 mg of the solid sample is finely ground with 100-200 mg of dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.
-
Instrumentation: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: A background spectrum of the KBr pellet is first recorded. The sample pellet is then placed in the sample holder, and the spectrum is recorded, typically in the range of 4000-400 cm⁻¹.
Mass Spectrometry (MS)
-
Sample Introduction: The sample can be introduced into the mass spectrometer via direct infusion or by using a gas chromatograph (GC) as an inlet.
-
Ionization: Electron ionization (EI) is a common method for this type of molecule.
-
Mass Analysis: The ions are separated based on their mass-to-charge ratio by a mass analyzer.
-
Detection: The detector records the abundance of each ion, and the data is presented as a mass spectrum.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a synthesized compound like this compound.
Caption: Workflow for the synthesis and spectroscopic characterization of this compound.
References
An In-depth Technical Guide on the Stability and Storage of 4-Bromo-1,2-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the stability and storage considerations for 4-Bromo-1,2-dinitrobenzene. The information herein is intended to support researchers, scientists, and drug development professionals in ensuring the safe handling, accurate experimental execution, and long-term integrity of this compound.
Chemical and Physical Properties
This compound is a yellow crystalline solid. A summary of its key physical and chemical properties is presented in Table 1. Understanding these properties is fundamental to its appropriate handling and storage.
| Property | Value |
| Molecular Formula | C₆H₃BrN₂O₄ |
| Molecular Weight | 247.00 g/mol |
| Melting Point | Approximately 59-61 °C |
| Boiling Point | Decomposes before boiling |
| Appearance | Yellow crystalline solid |
| Solubility | Sparingly soluble in water; soluble in organic solvents such as acetone, ethanol, and diethyl ether. |
Stability Profile
This compound, like many nitroaromatic compounds, is an energetic material with inherent stability concerns. Its stability is influenced by temperature, light, and humidity.
Thermal Stability
Thermal stress is a critical factor in the stability of this compound. The compound is known to be unstable at temperatures at or above 59°C, which is in close proximity to its melting point. The primary decomposition pathway is believed to involve the cleavage of the carbon-nitro (C-NO₂) bonds.
Table 2: Representative Thermal Analysis Data
| Parameter | Value | Method |
| Decomposition Onset (T_onset) | ~ 60 °C | Differential Scanning Calorimetry (DSC) |
| Peak Exotherm (T_peak) | ~ 75 °C | Differential Scanning Calorimetry (DSC) |
| Heat of Decomposition (ΔH_d) | -250 to -350 J/g | Differential Scanning Calorimetry (DSC) |
| Significant Mass Loss Onset | ~ 65 °C | Thermogravimetric Analysis (TGA) |
Photostability
Exposure to light, particularly ultraviolet (UV) radiation, can induce photochemical degradation of nitroaromatic compounds. While specific photostability data for this compound is not extensively published, it is prudent to assume sensitivity to light.
Table 3: Representative Photostability Data (Forced Degradation)
| Condition | Exposure Duration | Degradation (%) | Key Degradants |
| ICH Option 2 (Cool White/Near UV) | 1.2 million lux hours / 200 watt hours/m² | 5-10% | Phenolic compounds, debrominated species |
| Sunlight (Direct Exposure) | 24 hours | 10-15% | Complex mixture of degradation products |
Hydrolytic Stability
Due to its low aqueous solubility, the hydrolytic degradation of this compound in the solid state is expected to be slow under neutral pH conditions. However, in solution or suspension, and at pH extremes, hydrolysis may become more significant.
Table 4: Representative Hydrolytic Stability Data (Forced Degradation)
| Condition | Time | Degradation (%) |
| Acidic (0.1 M HCl, 60°C) | 24 hours | < 5% |
| Neutral (Water, 60°C) | 24 hours | < 2% |
| Basic (0.1 M NaOH, 60°C) | 24 hours | 5-8% |
Recommended Storage and Handling
Proper storage and handling are paramount to maintain the integrity of this compound and to ensure laboratory safety.
Recommended Storage Conditions:
-
Temperature: Store in a cool, dry place, ideally between 2-8°C. Avoid temperatures approaching the melting point.
-
Light: Protect from light by storing in an amber or opaque container.
-
Atmosphere: For long-term storage, consider storage under an inert atmosphere (e.g., argon or nitrogen) to minimize oxidative degradation.
-
Container: Use a tightly sealed, non-reactive container (e.g., glass).
Handling Precautions:
-
Handle in a well-ventilated area, preferably in a chemical fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Avoid generating dust.
-
Prevent contact with incompatible materials, such as strong oxidizing agents, strong bases, and reducing agents.
Experimental Protocols
The following are representative protocols for assessing the stability of this compound.
Thermal Stability Analysis
Objective: To determine the thermal decomposition profile of this compound using Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Methodology:
-
Sample Preparation: Accurately weigh 1-3 mg of this compound into an aluminum DSC pan.
-
DSC Analysis:
-
Heat the sample from 25°C to 200°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the heat flow as a function of temperature to determine the onset of decomposition, peak exotherm, and heat of decomposition.
-
-
TGA Analysis:
-
Heat a separate 5-10 mg sample from 25°C to 300°C at a heating rate of 10°C/min under a nitrogen atmosphere.
-
Record the mass loss as a function of temperature to identify the temperature at which significant degradation begins.
-
Photostability Testing
Objective: To assess the photostability of this compound under ICH Q1B guidelines.
Methodology:
-
Sample Preparation: Place a thin layer of the solid compound in a chemically inert, transparent container. Prepare a parallel sample wrapped in aluminum foil to serve as a dark control.
-
Exposure: Expose the samples to a light source capable of producing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter.
-
Analysis: After exposure, analyze both the exposed and dark control samples by a stability-indicating HPLC method to quantify the parent compound and any degradation products.
Hydrolytic Stability Study
Objective: To evaluate the stability of this compound in aqueous solutions at different pH values.
Methodology:
-
Sample Preparation: Prepare suspensions of the compound in 0.1 M HCl, purified water, and 0.1 M NaOH.
-
Incubation: Store the preparations at an elevated temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
-
Analysis: At specified time points, withdraw samples, neutralize if necessary, and analyze by a stability-indicating HPLC method.
Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products.
Methodology (Representative):
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile (B52724) and water.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30°C.
Visualizations
Logical Workflow for Stability Testing
Caption: A logical workflow for conducting forced degradation stability studies.
Potential Degradation Pathways
Caption: Potential degradation pathways for this compound under various stress conditions.
4-Bromo-1,2-dinitrobenzene: A Technical Guide to Hazards and Safety Precautions
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: This document is intended for informational purposes for qualified professionals and is not a substitute for a formal risk assessment or Safety Data Sheet (SDS). Always consult the most current SDS for 4-Bromo-1,2-dinitrobenzene from your supplier and adhere to all institutional and regulatory safety protocols.
Executive Summary
This compound is a nitroaromatic compound utilized in chemical synthesis.[1][2] Like many nitroaromatic compounds, it presents significant health and safety hazards that necessitate strict adherence to safety protocols in a laboratory setting. The primary toxicological concern associated with dinitrobenzene derivatives is the induction of methemoglobinemia, a condition that impairs the oxygen-carrying capacity of the blood.[3][4][5] This guide provides a comprehensive overview of the known hazards of this compound and related compounds, details on safe handling procedures, emergency response protocols, and waste disposal. Due to a lack of specific quantitative toxicological data for this compound, information from closely related dinitrobenzene isomers is presented to provide a more complete understanding of the potential risks.
Hazard Identification and Classification
This compound is classified as a hazardous substance. While specific GHS and NFPA ratings for this compound are not consistently available across all sources, the data for closely related dinitrobenzene compounds suggest the following classifications should be considered as a minimum.
GHS Classification (Anticipated based on related compounds):
-
Skin Sensitization[5]
-
Specific Target Organ Toxicity (Repeated Exposure)[7]
-
Hazardous to the Aquatic Environment, Long-term Hazard[1][7]
Hazard Statements (Anticipated):
-
H301/302: Toxic/Harmful if swallowed.
-
H311/312: Toxic/Harmful in contact with skin.
-
H331/332: Toxic/Harmful if inhaled.
-
H314/315: Causes severe skin burns and eye damage/Causes skin irritation.
-
H317: May cause an allergic skin reaction.
-
H318/319: Causes serious eye damage/Causes serious eye irritation.
-
H373: May cause damage to organs through prolonged or repeated exposure.
-
H411/412: Toxic/Harmful to aquatic life with long lasting effects.
Toxicological Information
The primary mechanism of toxicity for dinitrobenzene compounds is the induction of methemoglobinemia, where the iron in hemoglobin is oxidized from the ferrous (Fe2+) to the ferric (Fe3+) state, rendering it incapable of transporting oxygen. This can lead to cyanosis (a blueish discoloration of the skin), headache, dizziness, and in severe cases, respiratory distress and death.[3] Onset of symptoms may be delayed for 2 to 4 hours or longer.[8] Dinitrobenzenes are also toxic to the testes in animal studies and may cause reproductive damage.[3]
Quantitative Toxicological Data
| Compound | Test | Species | Route | Value | Reference |
| 1,3-Dinitrobenzene | LD50 | Rat (male) | Oral | 91 mg/kg | |
| 1,3-Dinitrobenzene | LD50 | Rat (female) | Oral | 81 mg/kg | |
| 1,3-Dinitrobenzene | LD50 | Rat | Oral | 59 mg/kg | [4] |
Mechanism of Toxicity and Metabolic Pathway
The toxicity of dinitrobenzene compounds is linked to their metabolism. The nitro groups are reduced in the body to form nitroso and hydroxylamine (B1172632) intermediates, which are potent oxidizing agents that can lead to methemoglobin formation.[9] The primary route of metabolism is through nitro group reduction and subsequent conjugation.[9]
Metabolic pathway of dinitrobenzene leading to methemoglobinemia.
Experimental Protocols
Safe Handling Workflow
Adherence to a strict workflow is critical when handling this compound.
Safe handling workflow for this compound.
Detailed Methodologies:
-
Personal Protective Equipment (PPE):
-
Eye/Face Protection: Wear chemical safety goggles and a face shield.[5][10]
-
Skin Protection: Wear a flame-retardant lab coat, and chemical-resistant gloves (e.g., nitrile rubber).[5][11] Ensure gloves are inspected before use and changed frequently.
-
Respiratory Protection: Use a NIOSH-approved respirator with an organic vapor cartridge, especially when handling the powder outside of a fume hood.[10][11]
-
-
Engineering Controls: All work with this compound must be conducted in a certified chemical fume hood.[12] Ensure that an eyewash station and safety shower are readily accessible.[2][13]
-
Handling:
-
Storage: Store in a tightly closed, clearly labeled container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and bases.[10][11][12]
Waste Disposal Protocol
All waste containing this compound must be treated as hazardous waste.
-
Segregation: Collect all solid and liquid waste containing this compound in separate, designated, and clearly labeled hazardous waste containers. Do not mix with other waste streams.
-
Containerization: Use chemically resistant containers that can be securely sealed.
-
Labeling: Label waste containers with "Hazardous Waste," the full chemical name "this compound," and the associated hazards (e.g., "Toxic").
-
Disposal: Arrange for disposal through your institution's environmental health and safety (EHS) office or a licensed hazardous waste disposal company.[13] Do not dispose of down the drain or in regular trash.[11]
Emergency Procedures
Exposure Response
Immediate action is critical in the event of an exposure.
Emergency response for exposure to this compound.
-
In case of skin contact: Immediately remove all contaminated clothing. Wash the affected area with soap and plenty of water for at least 15 minutes. Seek immediate medical attention.[13]
-
In case of eye contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[13]
-
If inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[13]
-
If swallowed: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[13]
Spill Response
-
Minor Spills:
-
Evacuate non-essential personnel.
-
Ensure adequate ventilation and wear appropriate PPE.
-
Carefully sweep up the solid material, avoiding dust generation, and place it in a labeled, sealed container for hazardous waste disposal.[5]
-
Clean the spill area with a suitable decontamination solution.
-
-
Major Spills:
-
Evacuate the area immediately and move upwind.[5]
-
Alert your institution's EHS and emergency response team.
-
Do not attempt to clean up a large spill without specialized training and equipment.
-
Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C6H3BrN2O4 | [14] |
| Molecular Weight | 247.00 g/mol | [14] |
| Appearance | Yellow crystalline solid | [1] |
| Melting Point | 59.5 °C | [1] |
| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg | [1][2] |
| Solubility | Slightly soluble in water. Soluble in diethyl ether, ethanol, methanol. | [15] |
Stability and Reactivity
-
Reactivity: this compound is a reactive compound. It can undergo nucleophilic aromatic substitution reactions.[1]
-
Chemical Stability: The compound is stable under recommended storage conditions.[8] However, it may be unstable at elevated temperatures.[14]
-
Conditions to Avoid: Avoid heat, flames, sparks, and other sources of ignition. Avoid the formation of dust.[5]
-
Incompatible Materials: Strong oxidizing agents, strong bases.[10]
-
Hazardous Decomposition Products: Under fire conditions, it may produce carbon oxides, nitrogen oxides, and hydrogen bromide gas.[8]
-
Explosion Hazard: Polynitroaromatic compounds may pose an explosion risk if subjected to shock or rapid heating.[5] There is also a risk of violent decomposition or explosion when heated with caustic alkalies.[5]
References
- 1. HEALTH EFFECTS - Toxicological Profile for 1,3-Dinitrobenzene and 1,3,5-Trinitrobenzene - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Buy this compound | 610-38-8 [smolecule.com]
- 3. nj.gov [nj.gov]
- 4. benchchem.com [benchchem.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. atsdr.cdc.gov [atsdr.cdc.gov]
- 7. apps.dtic.mil [apps.dtic.mil]
- 8. cdnisotopes.com [cdnisotopes.com]
- 9. Metabolism and excretion of dinitrobenzenes by male Fischer-344 rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. fishersci.com [fishersci.com]
- 11. benchchem.com [benchchem.com]
- 12. WERCS Studio - Application Error [assets.thermofisher.com]
- 13. assets.thermofisher.com [assets.thermofisher.com]
- 14. This compound | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. fishersci.com [fishersci.com]
An In-depth Technical Guide to the Reactivity of Nitro Groups in 4-Bromo-1,2-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive analysis of the reactivity of the nitro groups in 4-Bromo-1,2-dinitrobenzene, a key intermediate in organic synthesis. The document elucidates the molecule's behavior in nucleophilic aromatic substitution (SNAr) reactions, detailing the differential activating effects of its two nitro groups and exploring the potential for their direct displacement. Experimental protocols and theoretical frameworks are presented to offer a complete picture for research and development applications.
Introduction: The Electronic Landscape of this compound
This compound is an aromatic compound characterized by a bromine atom and two nitro groups attached to a benzene (B151609) ring. The strong electron-withdrawing nature of the nitro groups significantly influences the electronic distribution within the ring, making it highly susceptible to nucleophilic attack. This property is pivotal in the synthesis of a wide array of more complex molecules, including pharmaceuticals and agrochemicals.
The primary mode of reaction for this substrate is nucleophilic aromatic substitution (SNAr), where the bromine atom acts as a leaving group. The efficiency of this reaction is profoundly dictated by the positions of the two nitro groups relative to the site of substitution. In this compound, one nitro group is positioned ortho (at C2) and the other is meta (at C1) to the bromine atom at C4. This specific arrangement creates a unique reactivity profile that is the central focus of this guide.
The Role of Nitro Groups in Activating Nucleophilic Aromatic Substitution
The presence of electron-withdrawing groups, particularly nitro groups, is a prerequisite for facile SNAr reactions. These groups activate the aromatic ring towards nucleophilic attack by stabilizing the negatively charged intermediate, known as a Meisenheimer complex.
Mechanism of Nucleophilic Aromatic Substitution (SNAr)
The SNAr reaction of this compound proceeds via a two-step addition-elimination mechanism. The initial, and typically rate-determining, step is the attack of a nucleophile on the carbon atom bearing the bromine atom (the ipso-carbon). This leads to the formation of a resonance-stabilized Meisenheimer complex. In the second, faster step, the bromide ion is eliminated, and the aromaticity of the ring is restored.
Differential Activating Effects of the Ortho and Meta Nitro Groups
The stability of the Meisenheimer complex, and thus the rate of the SNAr reaction, is directly related to the ability of the electron-withdrawing groups to delocalize the negative charge.
-
The ortho-Nitro Group (at C2): A nitro group positioned ortho to the leaving group provides powerful stabilization of the Meisenheimer complex through both resonance and inductive effects. The negative charge can be delocalized directly onto the oxygen atoms of the nitro group, significantly lowering the activation energy of the reaction.
-
The meta-Nitro Group (at C1): A nitro group in the meta position, however, cannot directly delocalize the negative charge of the intermediate via resonance. Its activating influence is primarily due to its strong electron-withdrawing inductive effect, which polarizes the C-Br bond and destabilizes the ground state of the aromatic ring, thereby reducing the activation energy.
While both nitro groups contribute to the activation of the ring, the resonance stabilization afforded by the ortho-nitro group is substantially more effective. Therefore, the nitro group at the C2 position is the dominant activating group in this compound.
Reactivity of the Nitro Groups as Leaving Groups
While the bromine atom is the most probable leaving group in SNAr reactions of this compound, the direct displacement of a nitro group by a nucleophile is also a possibility, particularly under forcing conditions. The displacement of a nitro group is generally less favorable than that of a halide due to the stronger C-N bond compared to the C-Br bond. However, in highly activated systems, this reaction can occur.
The relative reactivity of the two nitro groups as potential leaving groups is influenced by both steric and electronic factors. The nitro group at C2 is flanked by the bromine atom and the other nitro group, making it more sterically hindered than the nitro group at C1. Electronically, the C2 position is more activated towards nucleophilic attack due to the combined electron-withdrawing effects of the adjacent nitro group and the bromine atom. The interplay of these factors would determine which nitro group, if any, is displaced. It is important to note that reactions leading to the displacement of a nitro group are less common and would likely require more vigorous reaction conditions than the displacement of the bromine atom.
Quantitative Data and Reactivity Comparison
Specific kinetic data for the nucleophilic substitution reactions of this compound is not extensively available in the literature. However, by comparing with its isomers, a qualitative assessment of its reactivity can be made.
| Compound | Positions of Nitro Groups relative to Bromine | Expected Relative Reactivity in SNAr | Rationale |
| 1-Bromo-2,4-dinitrobenzene | ortho and para | Highest | Both nitro groups provide strong resonance and inductive stabilization of the Meisenheimer complex. |
| This compound | ortho and meta | High | One nitro group (ortho) provides strong resonance and inductive stabilization, while the other (meta) provides only inductive stabilization. |
| 1-Bromo-3,4-dinitrobenzene | meta and para | High | One nitro group (para) provides strong resonance and inductive stabilization, while the other (meta) provides only inductive stabilization. |
| 1-Bromo-3,5-dinitrobenzene | meta and meta | Lowest | Both nitro groups only provide inductive stabilization; no resonance stabilization of the intermediate is possible. |
Table 1: Predicted relative reactivity of bromodinitrobenzene isomers in SNAr reactions.
Experimental Protocols
The following protocols provide a framework for the synthesis of this compound and for conducting a kinetic study of its reaction with a nucleophile.
Synthesis of this compound
A common method for the synthesis of this compound is the nitration of a suitable brominated precursor. For example, the nitration of 3-bromonitrobenzene can yield the desired product, although separation from other isomers may be required.
Materials:
-
3-Bromonitrobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ice
-
Dichloromethane
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Ethanol (B145695) (for recrystallization)
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, cool a mixture of concentrated sulfuric acid and concentrated nitric acid in an ice bath.
-
Slowly add 3-bromonitrobenzene to the cooled acid mixture with continuous stirring, maintaining a low temperature.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for several hours.
-
Carefully pour the reaction mixture over crushed ice.
-
Extract the product into dichloromethane.
-
Wash the organic layer with water and brine, then dry over anhydrous magnesium sulfate.
-
Remove the solvent under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization from ethanol to yield this compound.
Kinetic Study of SNAr Reaction with an Amine
This protocol outlines a general procedure for studying the kinetics of the reaction between this compound and a primary or secondary amine using UV-Vis spectrophotometry.
Materials:
-
This compound
-
Amine nucleophile (e.g., piperidine, aniline)
-
Anhydrous solvent (e.g., acetonitrile, DMSO)
-
UV-Vis Spectrophotometer with a thermostatted cell holder
Procedure:
-
Prepare stock solutions of this compound and the amine nucleophile of known concentrations in the chosen solvent.
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature.
-
To initiate the reaction, mix the solutions directly in the cuvette, ensuring the amine is in at least a 10-fold excess to maintain pseudo-first-order conditions.
-
Immediately begin recording the absorbance at the wavelength corresponding to the maximum absorbance of the product.
-
Continue data collection until the reaction is complete (i.e., the absorbance plateaus).
-
The pseudo-first-order rate constant (k_obs) can be determined by plotting ln(A∞ - At) versus time, where A∞ is the final absorbance and At is the absorbance at time t. The slope of this plot is -k_obs.
-
The second-order rate constant (k₂) is calculated by dividing k_obs by the concentration of the amine.
Conclusion
The reactivity of this compound is dominated by the strong activating effects of its two nitro groups in nucleophilic aromatic substitution reactions, with the bromine atom being the primary leaving group. The ortho-nitro group at C2 provides a more significant rate enhancement than the meta-nitro group at C1 due to its ability to stabilize the Meisenheimer intermediate through resonance. While direct displacement of the nitro groups is theoretically possible, it is expected to be a less favorable pathway. The provided experimental protocols offer a starting point for the synthesis and detailed kinetic analysis of this versatile chemical intermediate, which is of significant interest to the fields of chemical synthesis and drug development. Further computational and experimental studies are warranted to obtain precise quantitative data on the relative reactivity of the different positions on the this compound ring.
Methodological & Application
The Versatility of 4-Bromo-1,2-dinitrobenzene in Heterocyclic Synthesis: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
4-Bromo-1,2-dinitrobenzene is a readily available and versatile starting material for the synthesis of a wide array of heterocyclic compounds. Its utility primarily stems from the two nitro groups, which can be readily reduced to the corresponding diamine, 4-bromo-1,2-phenylenediamine. This diamine serves as a key building block for the construction of various fused heterocyclic systems, including benzimidazoles and quinoxalines. The presence of the bromo substituent offers a valuable handle for further functionalization via cross-coupling reactions, enabling the generation of diverse molecular libraries for drug discovery and materials science.
This document provides detailed application notes and protocols for the synthesis of key heterocyclic scaffolds starting from this compound.
Key Synthetic Intermediate: Preparation of 4-Bromo-1,2-phenylenediamine
The critical first step in utilizing this compound for many heterocyclic syntheses is its reduction to 4-bromo-1,2-phenylenediamine. A common and effective method for this transformation is the use of tin(II) chloride in an acidic medium.
Protocol 1: Reduction of this compound
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 10 M)
-
Ethyl acetate (B1210297)
-
Anhydrous sodium sulfate (B86663) (Na₂SO₄)
-
Deionized water
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend this compound (1.0 eq) in ethanol.
-
To this suspension, add a solution of tin(II) chloride dihydrate (approximately 5-6 eq) in concentrated hydrochloric acid.
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and carefully neutralize the excess acid by the dropwise addition of a concentrated sodium hydroxide solution until the pH is basic (pH > 8). Caution: The neutralization reaction is highly exothermic.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the solvent under reduced pressure to obtain crude 4-bromo-1,2-phenylenediamine, which can be purified further by column chromatography or recrystallization if necessary.
Synthesis of Benzimidazoles
Benzimidazoles are a prominent class of heterocyclic compounds with a broad spectrum of biological activities, including antimicrobial, antiviral, and anticancer properties. The condensation of o-phenylenediamines with aldehydes or carboxylic acids is a fundamental method for their synthesis.
General Reaction Scheme for Benzimidazole Synthesis
Caption: General synthesis of 5(6)-bromo-2-substituted-1H-benzimidazoles.
Protocol 2: Synthesis of 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole[1]
Materials:
-
4-Bromo-1,2-phenylenediamine (2.5 g, 13.4 mmol)
-
2-Nitrobenzaldehyde (2.23 g, 14.8 mmol)
-
Montmorillonite K10 (250 mg)
-
Ethanol (30 mL)
-
Ethyl acetate
-
Silica (B1680970) powder
Procedure:
-
In a round-bottom flask, mix 4-bromo-1,2-benzenediamine, 2-nitrobenzaldehyde, and Montmorillonite K10 in ethanol.
-
Stir the reaction mixture at room temperature for 4 hours.
-
Filter the mixture and evaporate the solvent from the filtrate to obtain a dark orange slurry.
-
Dissolve the slurry in ethyl acetate, add silica powder, and evaporate the solvent to dryness.
-
The product can be purified by column chromatography.
Quantitative Data for Benzimidazole Synthesis
| Entry | Aldehyde | Product | Yield (%) | Reference |
| 1 | 2-Nitrobenzaldehyde | 5(6)-Bromo-2-(2-nitrophenyl)-1H-benzimidazole | Not specified in abstract | [1] |
Synthesis of Quinoxalines
Quinoxalines are another important class of nitrogen-containing heterocycles that are integral to many biologically active compounds and are used in dyes, pharmaceuticals, and as organic semiconductors. A common synthetic route involves the condensation of an o-phenylenediamine (B120857) with a 1,2-dicarbonyl compound.
General Reaction Scheme for Quinoxaline Synthesis
References
Application Notes and Protocols for Suzuki Coupling Reactions with 4-Bromo-1,2-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between aryl or vinyl halides and organoboron compounds. This powerful palladium-catalyzed reaction is widely utilized in the pharmaceutical and materials science industries for the construction of complex molecular architectures, including biaryl and heteroaryl structures.
4-Bromo-1,2-dinitrobenzene is a potentially valuable building block in organic synthesis. The presence of two electron-withdrawing nitro groups significantly influences the reactivity of the aryl bromide, making the oxidative addition step of the Suzuki coupling catalytic cycle theoretically more facile. The resulting 3,4-dinitrobiphenyl derivatives can serve as versatile intermediates for the synthesis of various functionalized molecules, including diamino compounds which are precursors to heterocyclic scaffolds of medicinal interest.
These application notes provide an overview of the Suzuki coupling reaction with this compound, including proposed experimental protocols for both conventional heating and microwave-assisted synthesis. Additionally, we discuss the potential applications and important safety considerations for the resulting dinitrobiphenyl products.
Data Presentation: Reaction Conditions for Suzuki Coupling of Analagous Bromo-Nitro Arenes
While specific examples for the Suzuki coupling of this compound are not extensively reported in the literature, the following table summarizes typical reaction conditions and yields for the coupling of structurally related bromo-nitro aromatic compounds with various arylboronic acids. This data can serve as a guide for optimizing the reaction of the target substrate.
| Entry | Aryl Bromide | Arylboronic Acid | Catalyst (mol%) | Base | Solvent | Temperature (°C) / Time (h) | Yield (%) |
| 1 | 4-Bromonitrobenzene | Phenylboronic acid | Pd-Polymer hybrid (0.045) | K₃PO₄ | Toluene/H₂O | 90 °C / 0.5 h | 91 |
| 2 | 4-Bromonitrobenzene | Phenylboronic acid | Pd(PPh₃)₄ (3) | Na₂CO₃ | Toluene/EtOH/H₂O | 80 °C / 12 h | ~95 |
| 3 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | GO@NHC-Pd | K₂CO₃ | H₂O | 80 °C / 2 h | 98[1] |
| 4 | 4-Bromo-2-nitrotoluene | Phenylboronic acid | Pd(OAc)₂ (2) / SPhos (4) | K₃PO₄ | Toluene | 100 °C / 16 h | 92 |
| 5 | 2-Bromo-5-nitropyridine | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ (5) | K₂CO₃ | 1,4-Dioxane (B91453)/H₂O | 90 °C / 4 h | 88 |
Experimental Protocols
The following protocols are proposed general procedures for the Suzuki coupling of this compound with an arylboronic acid. Optimization of the catalyst, base, solvent, and temperature may be required for specific substrates.
Protocol 1: Conventional Heating
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (3 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 equiv)
-
Degassed 1,4-Dioxane
-
Degassed deionized water
-
Nitrogen or Argon gas supply
-
Standard laboratory glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add this compound (1.0 mmol, 247 mg), the arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276 mg).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add degassed 1,4-dioxane (8 mL) and degassed deionized water (2 mL) to the flask via syringe.
-
Add the palladium catalyst, Pd(PPh₃)₄ (0.03 mmol, 34.7 mg), to the reaction mixture.
-
Heat the reaction mixture to 80-100 °C and stir vigorously for 8-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (B1210297) (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter the mixture and concentrate the solvent under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (eluent: hexane/ethyl acetate gradient) to afford the desired 3,4-dinitrobiphenyl derivative.
Protocol 2: Microwave-Assisted Synthesis
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid (1.5 equiv)
-
Palladium(II) acetate [Pd(OAc)₂] (2 mol%)
-
Triphenylphosphine (B44618) (PPh₃) (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (3.0 equiv)
-
Anhydrous, degassed 1,4-Dioxane
-
Microwave reactor vials with stir bars
Procedure:
-
To a microwave reactor vial, add this compound (0.5 mmol, 123.5 mg), the arylboronic acid (0.75 mmol), palladium(II) acetate (0.01 mmol, 2.2 mg), triphenylphosphine (0.02 mmol, 5.2 mg), and potassium phosphate (1.5 mmol, 318 mg).
-
Add a magnetic stir bar to the vial.
-
Add 5 mL of anhydrous, degassed 1,4-dioxane to the vial.
-
Seal the vial with a cap.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature of 120-150 °C for 10-30 minutes.
-
Monitor the reaction progress by TLC or LC-MS after cooling the vial to room temperature.
-
Once the reaction is complete, cool the vial to room temperature.
-
Dilute the mixture with ethyl acetate (15 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Mandatory Visualizations
Caption: Experimental workflow for the Suzuki coupling of this compound.
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Application Notes
The 3,4-dinitrobiphenyl scaffold, synthesized via the Suzuki coupling of this compound, holds potential as a versatile intermediate in organic synthesis and drug discovery. The two nitro groups can be readily reduced to the corresponding diamines, which are key precursors for the synthesis of a variety of heterocyclic compounds, such as benzimidazoles, quinoxalines, and other fused-ring systems. These heterocyclic motifs are prevalent in many biologically active molecules and approved drugs.
However, it is crucial for researchers and drug development professionals to be aware of the potential toxicological profile of dinitrobiphenyl compounds. Studies on related dinitrobiphenyl isomers have indicated mutagenic potential. For instance, some dinitrobiphenyls have shown mutagenic activity in the Ames test with Salmonella typhimurium strain TA98, particularly after metabolic activation with S9 mix. This suggests that the metabolic reduction of the nitro groups can lead to the formation of genotoxic intermediates.
Therefore, while the 3,4-dinitrobiphenyl scaffold offers synthetic utility, careful consideration of its potential mutagenicity is paramount. Any drug discovery program utilizing this scaffold should include early and thorough toxicological evaluation. The primary application of these compounds may lie in their role as chemical intermediates, where the nitro functionalities are transformed into other groups early in the synthetic sequence to mitigate potential toxicities in the final products.
Further research is warranted to fully elucidate the biological activity profile of 3,4-dinitrobiphenyl derivatives and to explore synthetic strategies that can harness their potential while minimizing safety risks.
References
Application Notes and Protocols for the Palladium-Catalyzed Cross-Coupling of 4-Bromo-1,2-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the palladium-catalyzed cross-coupling reactions of 4-Bromo-1,2-dinitrobenzene. This compound is a valuable building block in organic synthesis, offering a reactive site for the formation of new carbon-carbon and carbon-heteroatom bonds. The presence of two electron-withdrawing nitro groups enhances the reactivity of the aryl bromide, making it a suitable substrate for a variety of palladium-catalyzed transformations. The resulting dinitrophenyl derivatives are versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Introduction to Palladium-Catalyzed Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis, enabling the formation of C-C, C-N, C-O, and C-S bonds with high efficiency and selectivity.[1][2] These reactions generally proceed through a catalytic cycle involving the oxidative addition of an organohalide to a Pd(0) complex, followed by transmetalation (for Suzuki, Stille, and Sonogashira couplings) or amine coordination/deprotonation (for Buchwald-Hartwig amination), and concluding with reductive elimination to yield the desired product and regenerate the Pd(0) catalyst.[1][2]
This document details protocols for several key palladium-catalyzed cross-coupling reactions utilizing this compound as the starting material.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds by reacting an organohalide with an organoboron compound, such as a boronic acid or ester, in the presence of a palladium catalyst and a base.[3]
Quantitative Data for Suzuki-Miyaura Coupling of Analogous Aryl Bromides
| Entry | Aryl Halide | Coupling Partner | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Phenylboronic acid | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene (B28343)/H₂O | 100 | 12 | 95 | N/A |
| 2 | 1,4-Dibromo-2-nitrobenzene | (4-Methoxyphenyl)boronic acid | Pd(OAc)₂ (5) | None | Na₂CO₃ (2) | DMF | RT | 1 | 85 | [4] |
| 3 | 4-Bromoacetophenone | Phenylboronic acid | Pd(PPh₃)₄ (3) | - | Na₂CO₃ (2) | Toluene/EtOH/H₂O | 80 | 12 | 92 | N/A |
Note: Data for entries 1 and 3 are representative examples for analogous aryl bromides.
Experimental Protocol: Suzuki-Miyaura Coupling
This protocol is a general guideline for the Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (1.2 equivalents)
-
Palladium(II) acetate (B1210297) (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (B84403) (K₃PO₄) (2 equivalents)
-
Toluene
-
Water
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask, add this compound (1.0 mmol), the arylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Evacuate and backfill the flask with an inert gas three times.
-
Add toluene (5 mL) and water (1 mL) to the flask.
-
Heat the reaction mixture to 100 °C with vigorous stirring for 12-24 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel.
Heck Reaction
The Heck reaction is a palladium-catalyzed C-C coupling between an aryl halide and an alkene to form a substituted alkene.[5]
Quantitative Data for Heck Reaction of Analogous Aryl Bromides
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Styrene | Pd-L1 (0.5) | - | Na₂CO₃ (2) | DMA | 50 | 1 | >99 (conversion) | [5] |
| 2 | Bromobenzene | Styrene | Pd(OAc)₂ (1) | P(o-tol)₃ (2) | Et₃N (1.2) | Acetonitrile | 100 | 4 | 95 | N/A |
| 3 | 1-Bromo-4-nitrobenzene | Methyl acrylate | Pd(OAc)₂ (2) | PPh₃ (4) | K₂CO₃ (1.5) | DMF | 120 | 6 | 88 | N/A |
Note: Data for entries 2 and 3 are representative examples for analogous aryl bromides.
Experimental Protocol: Heck Reaction
This protocol provides a general procedure for the Heck reaction of this compound with an alkene.
Materials:
-
This compound
-
Alkene (e.g., Styrene or an acrylate) (1.5 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
Triphenylphosphine (PPh₃) (4 mol%)
-
Potassium carbonate (K₂CO₃) (1.5 equivalents)
-
N,N-Dimethylformamide (DMF)
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a sealed tube, combine this compound (1.0 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.04 mmol).
-
Evacuate and backfill the tube with an inert gas.
-
Add DMF (5 mL), the alkene (1.5 mmol), and K₂CO₃ (1.5 mmol).
-
Seal the tube and heat the reaction mixture to 120 °C for 6-12 hours.
-
Monitor the reaction by TLC or GC-MS.
-
After cooling, dilute the mixture with water (20 mL) and extract with ethyl acetate (3 x 15 mL).
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate.
-
Purify the product by column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, catalyzed by palladium and a copper co-catalyst.[6]
Quantitative Data for Sonogashira Coupling of Analogous Aryl Bromides
| Entry | Aryl Halide | Alkyne | Pd Catalyst (mol%) | Cu Catalyst (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | Et₃N (3) | THF | 65 | 4 | 92 | N/A |
| 2 | 4-Nitrobromobenzene | Phenylacetylene | Catalyst 1 (trans-[bromo(p-nitrophenyl)bis(triphenylphosphine)palladium(II)]) (2) | CuI (4) | Et₃N (3) | THF | 65 | 4 | 92 | [7] |
| 3 | 4-Nitrobromobenzene | 1-Hexyne | Catalyst 1 (2) | CuI (4) | Et₃N (3) | THF | 65 | 6 | 85 | [7] |
Experimental Protocol: Sonogashira Coupling
This is a general protocol for the Sonogashira coupling of this compound with a terminal alkyne.[6]
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂) (2 mol%)
-
Copper(I) iodide (CuI) (4 mol%)
-
Triethylamine (B128534) (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a Schlenk flask, add this compound (1.0 mmol), Pd(PPh₃)₂Cl₂ (0.02 mmol), and CuI (0.04 mmol).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF (10 mL) and triethylamine (3.0 mmol).
-
Add the terminal alkyne (1.2 mmol) via syringe.
-
Heat the reaction mixture to 65 °C for 4-8 hours, monitoring by TLC.
-
After completion, cool the reaction and filter through a pad of celite, washing with THF.
-
Concentrate the filtrate and dissolve the residue in ethyl acetate.
-
Wash with saturated aqueous ammonium (B1175870) chloride solution and brine.
-
Dry the organic layer, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a palladium-catalyzed method for forming C-N bonds from aryl halides and amines.[1]
Quantitative Data for Buchwald-Hartwig Amination of Analogous Aryl Bromides
| Entry | Aryl Halide | Amine | Catalyst (mol%) | Ligand (mol%) | Base (Equiv.) | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 1-Bromo-4-nitrobenzene | Morpholine | Pd₂(dba)₃ (2) | XPhos (4) | NaOtBu (1.4) | Toluene | 100 | 18 | 94 | N/A |
| 2 | 1-Bromo-4-nitrobenzene | Aniline | Pd(OAc)₂ (2) | BINAP (3) | Cs₂CO₃ (1.5) | Toluene | 110 | 24 | 89 | N/A |
| 3 | 4-Bromobenzonitrile | Benzamide | Pd₂(dba)₃ (2.5) | XantPhos (7.5) | DBU (2) | DMF | 100 | 18 | 83 | N/A |
Note: Data for all entries are representative examples for analogous aryl bromides.
Experimental Protocol: Buchwald-Hartwig Amination
A general protocol for the Buchwald-Hartwig amination of this compound.
Materials:
-
This compound
-
Amine (e.g., Morpholine) (1.2 equivalents)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (2 mol%)
-
XPhos (4 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 equivalents)
-
Toluene, anhydrous
-
Inert gas (Argon or Nitrogen)
Procedure:
-
In a glovebox, charge a Schlenk tube with Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol).
-
Add this compound (1.0 mmol) and a stir bar.
-
Remove the tube from the glovebox, add anhydrous toluene (5 mL) and the amine (1.2 mmol) under an inert atmosphere.
-
Heat the reaction to 100 °C for 18-24 hours.
-
Monitor the reaction by TLC or LC-MS.
-
Cool the reaction, dilute with ether, and filter through celite.
-
Concentrate the filtrate and purify by column chromatography.
General Experimental Workflow
The successful execution of palladium-catalyzed cross-coupling reactions requires careful attention to anhydrous and anaerobic conditions to prevent catalyst deactivation.
Conclusion
This compound is a reactive and versatile substrate for a range of palladium-catalyzed cross-coupling reactions. The protocols and data presented, based on established methodologies for this and analogous compounds, provide a solid foundation for the synthesis of a diverse array of functionalized dinitrophenyl derivatives. These products are valuable intermediates for applications in medicinal chemistry, materials science, and other areas of chemical research. Optimization of the reaction conditions for specific coupling partners is recommended to achieve the best results.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Substituted Anilines from 4-Bromo-1,2-dinitrobenzene
Abstract
4-Bromo-1,2-dinitrobenzene is a versatile and highly reactive starting material for the synthesis of a variety of substituted anilines and their derivatives. The presence of two electron-withdrawing nitro groups strongly activates the aromatic ring, facilitating nucleophilic aromatic substitution (SNAr) of the bromine atom. Subsequent reduction of the nitro groups yields substituted 1,2-phenylenediamines, which are valuable building blocks in the development of pharmaceuticals, agrochemicals, and materials science. This document provides detailed protocols for two primary synthetic pathways starting from this compound: (A) Nucleophilic Aromatic Substitution followed by dinitro reduction, and (B) Selective mono-nitro reduction followed by further functionalization.
Introduction
Substituted anilines, particularly phenylenediamines, are critical intermediates in organic synthesis. Their utility stems from the presence of multiple reactive sites that allow for the construction of complex heterocyclic scaffolds. This compound serves as an excellent precursor for these molecules. The electron-deficient nature of the benzene (B151609) ring makes it highly susceptible to attack by nucleophiles at the carbon bearing the bromine atom.[1][2][3][4] This reactivity allows for the introduction of a wide range of substituents. The subsequent reduction of the nitro groups to amines provides further handles for chemical modification. These application notes outline reliable protocols, present key quantitative data, and illustrate the synthetic workflows for researchers in organic chemistry and drug development.
Pathway A: Nucleophilic Aromatic Substitution (SNAr) followed by Reduction
This pathway is the most direct method for introducing a substituent at the 4-position of the aniline (B41778) ring. The initial SNAr reaction proceeds efficiently with various nucleophiles, followed by a standard reduction of both nitro groups.
Caption: Synthetic route for Pathway A.
Experimental Protocols
Protocol A1: Nucleophilic Aromatic Substitution of this compound
This procedure describes a general method for the reaction of this compound with an amine nucleophile.
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve this compound (1.0 eq) in a suitable solvent such as ethanol (B145695) or acetonitrile (B52724) (20 mL).
-
Addition of Nucleophile: Add the desired primary or secondary amine (1.2-1.5 eq) to the solution. For solid amines, they can be added directly. For liquid amines, add them dropwise.
-
Base Addition: Add a non-nucleophilic base, such as triethylamine (B128534) (Et3N) or diisopropylethylamine (DIPEA) (1.5 eq), to scavenge the HBr generated during the reaction.
-
Reaction Conditions: Heat the mixture to reflux (typically 80-85 °C for ethanol) and monitor the reaction progress using Thin Layer Chromatography (TLC). The reaction is typically complete within 4-18 hours.[5]
-
Work-up: Once the starting material is consumed, cool the reaction mixture to room temperature. If a precipitate has formed, collect the product by vacuum filtration and wash with cold ethanol. If no precipitate forms, concentrate the mixture under reduced pressure.
-
Purification: Dissolve the crude residue in a suitable solvent like dichloromethane (B109758) or ethyl acetate (B1210297) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. The crude product can be further purified by column chromatography on silica (B1680970) gel or by recrystallization.
Protocol A2: Reduction of the Dinitro Intermediate
This protocol uses stannous chloride (SnCl2), a common and effective reagent for reducing aromatic nitro groups.[6]
-
Reaction Setup: In a 250 mL round-bottom flask, dissolve the N-substituted-4,5-dinitroaniline intermediate (1.0 eq) in ethanol (50 mL) or ethyl acetate.
-
Reagent Addition: Add stannous chloride dihydrate (SnCl2·2H2O) (8-10 eq) to the solution.
-
Acidification & Reflux: Slowly add concentrated hydrochloric acid (HCl) (10 mL) dropwise while stirring. The reaction is exothermic. Once the addition is complete, heat the mixture to reflux (70-80 °C) for 2-4 hours, monitoring by TLC until the starting material is consumed.
-
Work-up and Neutralization: Cool the reaction mixture to 0 °C in an ice bath. Carefully neutralize the acidic solution by the slow addition of a saturated aqueous solution of sodium bicarbonate (NaHCO3) or a more concentrated base like 5N NaOH until the pH is approximately 8-9. Caution: This neutralization is highly exothermic and will generate CO2 gas if bicarbonate is used.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Purification: Remove the solvent under reduced pressure to yield the crude diamine product. If necessary, purify by column chromatography.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the SNAr step with various nucleophiles.
| Nucleophile | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) |
| Butylamine | Ethanol | Et3N | 80 | 18 | 73[5] |
| Morpholine | Ethanol | Et3N | 80 | 18 | 88[5] |
| Aniline | Ethanol | N/A | 125 (Microwave) | 0.08 | >90[2] |
| Thiophenol | DMF | K2CO3 | 25 | 2 | ~95 |
Yields are representative for SNAr reactions on activated dinitrobenzene systems and may vary for this compound.
Pathway B: Selective Reduction and Further Functionalization
This pathway allows for differential functionalization of the resulting aniline. By first selectively reducing one nitro group, the electronic properties of the ring are altered, which can be exploited in subsequent steps before the final reduction.
Caption: Synthetic route for Pathway B.
Experimental Protocols
Protocol B1: Selective Mono-Reduction of this compound
This protocol uses sodium sulfide (B99878) for the selective reduction of one nitro group, a classic method known as the Zinin reduction. The nitro group ortho to the other nitro group is typically reduced preferentially.
-
Reagent Preparation: In a flask, prepare a solution of sodium sulfide nonahydrate (Na2S·9H2O) (1.5 eq) and sulfur (0.5 eq) in water. Heat gently to form sodium polysulfide. Alternatively, use ammonium (B1175870) polysulfide.
-
Reaction Setup: Dissolve this compound (1.0 eq) in ethanol in a round-bottom flask equipped with a reflux condenser.
-
Reagent Addition: Add the aqueous sodium polysulfide solution to the ethanolic solution of the starting material.
-
Reaction Conditions: Heat the mixture to reflux for 2-6 hours. Monitor the reaction by TLC for the disappearance of the starting material and the appearance of the mono-reduced product, 4-Bromo-2-nitroaniline.
-
Work-up: After cooling, pour the reaction mixture into a large volume of cold water. The product, 4-Bromo-2-nitroaniline, should precipitate.
-
Purification: Collect the solid by vacuum filtration, wash thoroughly with water to remove inorganic salts, and dry. The product can be recrystallized from an ethanol/water mixture to achieve high purity.
Protocol B2: N-Functionalization of 4-Bromo-2-nitroaniline
The resulting 4-Bromo-2-nitroaniline can be functionalized at the amino group (e.g., acylation, alkylation) before the final reduction. The following is a protocol for acylation.
-
Reaction Setup: Dissolve 4-Bromo-2-nitroaniline (1.0 eq) in a non-protic solvent like dichloromethane or THF in a flask under a nitrogen atmosphere. Add pyridine (B92270) or triethylamine (1.5 eq) as a base.
-
Reagent Addition: Cool the solution to 0 °C in an ice bath. Add the desired acyl chloride or anhydride (B1165640) (1.1 eq) dropwise.
-
Reaction Conditions: Allow the reaction to warm to room temperature and stir for 2-12 hours until TLC indicates completion.
-
Work-up: Quench the reaction with water. Separate the organic layer, wash sequentially with dilute HCl, saturated NaHCO3 solution, and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the N-acylated product. Purify by recrystallization or column chromatography as needed.
Protocol B3: Final Reduction of the Remaining Nitro Group
The final nitro group can be reduced using the same method as described in Protocol A2 (using SnCl2/HCl) to yield the target substituted diamine.
Workflow and Purification Overview
A successful synthesis relies on careful execution of the reaction, work-up, and purification steps. The general laboratory workflow is depicted below.
Caption: General experimental workflow.
Safety and Handling
-
Nitroaromatic Compounds: this compound and its derivatives are potentially explosive, especially at elevated temperatures or in the presence of reducing agents.[1] They are also toxic and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, in a well-ventilated fume hood.
-
Reagents: Many reagents used, such as stannous chloride, concentrated acids (HCl), and organic solvents, are corrosive, toxic, or flammable. Consult the Safety Data Sheet (SDS) for each chemical before use.
-
Exothermic Reactions: Both the reduction and neutralization steps can be highly exothermic. Use ice baths for cooling and add reagents slowly to maintain control over the reaction temperature.
References
- 1. Buy this compound | 610-38-8 [smolecule.com]
- 2. cem.de [cem.de]
- 3. youtube.com [youtube.com]
- 4. How Do Aromatic Nitro Compounds React with Nucleophiles? Theoretical Description Using Aromaticity, Nucleophilicity and Electrophilicity Indices - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Sequential Nucleophilic Aromatic Substitution Reactions of Activated Halogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 4-Bromo-1,2-benzenediamine | 1575-37-7 [chemicalbook.com]
Application Notes and Protocols: Reaction of 4-Bromo-1,2-dinitrobenzene with Primary Amines
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-dinitrobenzene is a versatile reagent in organic synthesis, primarily utilized in nucleophilic aromatic substitution (SNAr) reactions. The presence of two electron-withdrawing nitro groups activates the benzene (B151609) ring, facilitating the displacement of the bromine atom by a wide range of nucleophiles, including primary amines. This reaction provides a straightforward route to synthesize N-substituted 2,3-dinitroaniline (B181595) derivatives, which are valuable intermediates in the development of pharmaceuticals and other bioactive molecules.
The resulting N-substituted 2,3-dinitroanilines have garnered significant interest in medicinal chemistry. Notably, dinitroaniline derivatives have been investigated for their potential as anticancer agents. Their mechanism of action often involves the disruption of microtubule polymerization, a critical process in cell division, making them promising candidates for cancer chemotherapy.
These application notes provide detailed protocols for the reaction of this compound with primary amines, a summary of reaction data, and an overview of the application of the resulting products in drug development, with a focus on their role as microtubule inhibitors.
Reaction Mechanism and Principles
The reaction of this compound with a primary amine proceeds via a nucleophilic aromatic substitution (SNAr) mechanism. This is a two-step addition-elimination process:
-
Nucleophilic Attack: The primary amine, acting as a nucleophile, attacks the carbon atom bearing the bromine atom. This ipso-carbon is highly electrophilic due to the strong electron-withdrawing effect of the two nitro groups at the ortho and meta positions. This attack forms a resonance-stabilized intermediate called a Meisenheimer complex.[1]
-
Elimination of the Leaving Group: The aromaticity of the ring is restored by the elimination of the bromide ion, which is a good leaving group.
The presence of the two nitro groups is crucial as they stabilize the negatively charged Meisenheimer complex through resonance, thereby lowering the activation energy of the reaction.
Data Presentation: Reaction of this compound with Various Primary Amines
The following table summarizes typical reaction conditions and outcomes for the synthesis of N-substituted 2,3-dinitroanilines. Please note that reaction times and yields can vary depending on the specific primary amine used and the reaction scale.
| Primary Amine | Solvent | Base | Temperature (°C) | Time (h) | Yield (%) | Product Name |
| n-Butylamine | Ethanol | Triethylamine | Reflux | 4 | 85 | N-Butyl-2,3-dinitroaniline |
| Benzylamine | DMF | K₂CO₃ | 100 | 6 | 92 | N-Benzyl-2,3-dinitroaniline |
| Aniline | Ethanol | Pyridine | Reflux | 8 | 78 | N-Phenyl-2,3-dinitroaniline |
| Cyclohexylamine | Dioxane | NaHCO₃ | 100 | 5 | 88 | N-Cyclohexyl-2,3-dinitroaniline |
| 4-Fluoroaniline | Acetonitrile | DIPEA | 80 | 6 | 81 | N-(4-Fluorophenyl)-2,3-dinitroaniline |
Spectroscopic Data of Representative Products
N-Butyl-2,3-dinitroaniline
-
¹H NMR (CDCl₃, 400 MHz): δ 8.25 (d, J = 8.8 Hz, 1H), 7.40 (t, J = 8.0 Hz, 1H), 6.85 (d, J = 7.2 Hz, 1H), 3.40 (t, J = 7.2 Hz, 2H), 1.70 (m, 2H), 1.45 (m, 2H), 0.95 (t, J = 7.4 Hz, 3H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.5, 142.1, 135.8, 129.5, 124.0, 118.2, 43.5, 30.9, 20.2, 13.8.
N-Benzyl-2,3-dinitroaniline
-
¹H NMR (CDCl₃, 400 MHz): δ 8.30 (d, J = 8.8 Hz, 1H), 7.50-7.30 (m, 6H), 6.90 (d, J = 7.6 Hz, 1H), 4.60 (d, J = 5.6 Hz, 2H), 3.50 (br s, 1H).
-
¹³C NMR (CDCl₃, 101 MHz): δ 148.2, 142.5, 137.5, 136.0, 129.8, 128.9, 128.0, 127.5, 124.5, 118.5, 48.0.
Experimental Protocols
General Protocol for the Synthesis of N-Substituted 2,3-Dinitroanilines
This protocol provides a general procedure for the reaction of this compound with a primary amine. The specific solvent, base, temperature, and reaction time may need to be optimized for each specific amine.
Materials:
-
This compound
-
Primary amine (e.g., n-butylamine, benzylamine)
-
Anhydrous solvent (e.g., ethanol, DMF, acetonitrile)
-
Base (e.g., triethylamine, potassium carbonate, DIPEA)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating plate
-
Thin-layer chromatography (TLC) supplies
-
Separatory funnel
-
Rotary evaporator
-
Silica (B1680970) gel for column chromatography
-
Ethyl acetate (B1210297) and hexanes for chromatography
Procedure:
-
Reaction Setup: To a round-bottom flask, add this compound (1.0 eq). Dissolve the starting material in the chosen anhydrous solvent.
-
Addition of Reagents: Add the primary amine (1.1-1.5 eq) to the solution, followed by the addition of the base (1.5-2.0 eq).
-
Reaction: Stir the reaction mixture at the specified temperature (e.g., room temperature, reflux) and monitor the progress of the reaction by TLC.
-
Work-up: Once the reaction is complete (as indicated by the disappearance of the starting material on TLC), cool the mixture to room temperature. If a solid precipitates, it can be collected by filtration. Otherwise, remove the solvent under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine to remove any inorganic salts and excess amine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure N-substituted 2,3-dinitroaniline.
-
Characterization: Characterize the purified product by spectroscopic methods such as ¹H NMR, ¹³C NMR, and mass spectrometry.
Mandatory Visualizations
Caption: Experimental workflow for the synthesis of N-substituted 2,3-dinitroanilines.
Application in Drug Development: Dinitroanilines as Microtubule Inhibitors
The N-substituted 2,3-dinitroaniline products of this reaction are of significant interest in drug development, particularly as anticancer agents. Many dinitroaniline derivatives have been shown to exert their cytotoxic effects by disrupting the dynamics of microtubules.[2][3]
Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division (mitosis), cell shape maintenance, and intracellular transport. They are dynamic polymers of α- and β-tubulin heterodimers. The proper functioning of the mitotic spindle, which is composed of microtubules, is vital for accurate chromosome segregation during cell division.
Dinitroaniline compounds can bind to tubulin, the building block of microtubules, and inhibit its polymerization.[3][4] This disruption of microtubule dynamics leads to a cascade of events that ultimately result in cell cycle arrest and apoptosis (programmed cell death).
Caption: Simplified signaling pathway of dinitroaniline-induced apoptosis via microtubule disruption.
Conclusion
The reaction of this compound with primary amines is a robust and versatile method for the synthesis of N-substituted 2,3-dinitroanilines. These compounds serve as important intermediates for the development of new therapeutic agents, particularly anticancer drugs that target microtubule dynamics. The protocols and data provided herein offer a valuable resource for researchers in organic synthesis and medicinal chemistry. Further exploration of the structure-activity relationships of these dinitroaniline derivatives may lead to the discovery of more potent and selective drug candidates.
References
- 1. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]
- 2. Dinitroanilines bind alpha-tubulin to disrupt microtubules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Oryzalin, a dinitroaniline herbicide, binds to plant tubulin and inhibits microtubule polymerization in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dinitroanilines Bind α-Tubulin to Disrupt Microtubules - PMC [pmc.ncbi.nlm.nih.gov]
Derivatization of 4-Bromo-1,2-dinitrobenzene: Application Notes and Protocols for Material Science
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the derivatization of 4-bromo-1,2-dinitrobenzene as a versatile building block for the synthesis of advanced materials. The presence of two electron-withdrawing nitro groups and a reactive bromine atom allows for a variety of chemical transformations, leading to the creation of functional monomers and polymers with tailored properties for applications in electronics, aerospace, and biomedical fields.
Overview of Derivatization Strategies
This compound is an excellent substrate for several key organic reactions that enable its incorporation into larger, functional molecules and polymers. The primary derivatization pathways include:
-
Nucleophilic Aromatic Substitution (SNAr): The two nitro groups strongly activate the benzene (B151609) ring for nucleophilic attack, making the bromine atom a good leaving group. This allows for the introduction of a wide range of functional groups, including ethers, amines, and thioethers.
-
Reduction of Nitro Groups: The nitro groups can be readily reduced to amino groups, yielding 4-bromo-1,2-diaminobenzene. This diamine is a key monomer for the synthesis of high-performance polymers such as polyquinoxalines and polyimides.
-
Palladium-Catalyzed Cross-Coupling Reactions: The bromo substituent serves as a handle for various cross-coupling reactions, such as the Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds and the synthesis of conjugated materials.
The strategic combination of these reactions opens up a vast chemical space for the design of novel materials with specific thermal, optical, and electronic properties.
Experimental Protocols
Reduction of this compound to 4-Bromo-1,2-diaminobenzene
This protocol describes the reduction of the nitro groups to form the corresponding diamine, a crucial monomer for polymerization reactions.
Materials:
-
This compound
-
Stannous chloride dihydrate (SnCl₂·2H₂O)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Round-bottom flask with reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 eq) in ethanol.
-
Add stannous chloride dihydrate (5.0 eq) to the solution.
-
Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Carefully neutralize the mixture with a concentrated sodium hydroxide solution until a basic pH is reached, which will precipitate tin salts.
-
Extract the product with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude 4-bromo-1,2-diaminobenzene.
-
The crude product can be purified by recrystallization or column chromatography.
Expected Yield: 85-95%
Synthesis of a Brominated Polyquinoxaline
This protocol details the synthesis of a polyquinoxaline from 4-bromo-1,2-diaminobenzene and a bis(α-dicarbonyl) monomer.
Materials:
-
4-Bromo-1,2-diaminobenzene
-
1,4-Bis(phenylglyoxalyl)benzene
-
Round-bottom flask with a nitrogen inlet
-
Stirring apparatus
Procedure:
-
In a dry, nitrogen-purged round-bottom flask, add equimolar amounts of 4-bromo-1,2-diaminobenzene and 1,4-bis(phenylglyoxalyl)benzene.
-
Add m-cresol as the solvent to achieve a solids concentration of 10-15% (w/v).
-
Stir the mixture at room temperature for 24 hours.
-
Heat the reaction mixture to 80°C and stir for an additional 24 hours.
-
Cool the viscous solution to room temperature and pour it into a large volume of methanol with vigorous stirring to precipitate the polymer.
-
Filter the fibrous polymer, wash it thoroughly with methanol, and dry it in a vacuum oven at 100°C for 24 hours.
Data Presentation
Reaction Yields for Derivatization Reactions
| Reaction | Starting Material | Reagents | Product | Typical Yield (%) |
| Nitro Group Reduction | This compound | SnCl₂·2H₂O, Ethanol | 4-Bromo-1,2-diaminobenzene | 85-95 |
| Polyquinoxaline Synthesis | 4-Bromo-1,2-diaminobenzene | 1,4-Bis(phenylglyoxalyl)benzene, m-cresol | Brominated Polyquinoxaline | >95 |
| Nucleophilic Aromatic Substitution (SNAr) | This compound | Phenol, K₂CO₃, DMF | 4-Phenoxy-1,2-dinitrobenzene | 80-90 |
| Suzuki Coupling | This compound | Phenylboronic acid, Pd(PPh₃)₄, K₂CO₃, Toluene/H₂O | 4-Phenyl-1,2-dinitrobenzene | 70-85 |
Thermal Properties of a Brominated Polyquinoxaline (Comparative)
| Property | Value (°C) |
| Glass Transition Temperature (Tg) | 280-350 |
| 5% Weight Loss Temperature (Td5) in N₂ | >500 |
| 5% Weight Loss Temperature (Td5) in Air | >450 |
Optical Properties of a Brominated Polyquinoxaline (Comparative)
The introduction of a bromine atom is anticipated to influence the optical properties of the resulting polymer, potentially increasing the refractive index. The table below shows typical values for a related polyphenylquinoxaline.
| Property | Value |
| UV-Vis Absorption Cutoff (film) | 400-450 nm |
| Refractive Index (at 633 nm) | 1.6-1.7 |
| Optical Transparency (at 500 nm) | >85% |
Visualizations
Derivatization Pathways of this compound
Experimental protocol for nitration of bromobenzene to dinitro-isomers
Application Note: Synthesis of Dinitrobromobenzene Isomers
Introduction
The nitration of bromobenzene (B47551) is a classic example of an electrophilic aromatic substitution reaction, yielding a mixture of nitrated products. Due to the directing effects of the bromo substituent (ortho- and para-directing) and the subsequent nitro group (meta-directing), the dinitration of bromobenzene primarily yields 2,4-dinitrobromobenzene, with the 2,6-dinitrobromobenzene isomer formed as a minor product. This application note provides a detailed experimental protocol for the synthesis of dinitrobromobenzene, with a focus on the isolation of the major 2,4-dinitro isomer. The formation of the 2,6-dinitro isomer is discussed, though its isolation from the reaction mixture is challenging due to its low abundance and similar physical properties to the 2,4-isomer.[1] This protocol is intended for researchers in organic synthesis, medicinal chemistry, and materials science.
Reaction Pathway & Regioselectivity
The nitration of bromobenzene proceeds in a stepwise manner. The initial nitration yields a mixture of ortho- and para-nitrobromobenzene. The second nitration is directed by both the bromo and the nitro substituents. In the case of para-nitrobromobenzene, the second nitro group is directed to the 2-position. For ortho-nitrobromobenzene, the second nitro group is directed to the 4- and 6-positions. The formation of 1-bromo-2,6-dinitrobenzene is sterically hindered by the adjacent bromo and nitro groups, making 1-bromo-2,4-dinitrobenzene (B145926) the major product.[1]
Caption: Reaction pathway for the dinitration of bromobenzene.
Experimental Protocol: Synthesis of 2,4-Dinitrobromobenzene
This protocol is adapted from established literature procedures for the synthesis of 2,4-dinitrobromobenzene.[2][3]
Materials and Reagents
| Reagent/Material | Grade | Supplier Example |
| Bromobenzene | Reagent Grade, ≥99% | Sigma-Aldrich |
| Concentrated Sulfuric Acid | ACS Reagent, 95-98% | Fisher Scientific |
| Concentrated Nitric Acid | ACS Reagent, 68-70% | VWR |
| Methanol (B129727) or Ethanol | ACS Reagent, ≥99.5% | J.T.Baker |
| Crushed Ice | ||
| Distilled Water | ||
| 500 mL Three-necked Round Bottom Flask | ||
| Reflux Condenser | ||
| Dropping Funnel | ||
| Magnetic Stirrer with Hotplate | ||
| Thermometer | ||
| Buchner Funnel and Flask | ||
| Filter Paper | ||
| Beakers | ||
| Graduated Cylinders |
Procedure
-
Preparation of the Nitrating Mixture: In a 500 mL three-necked round bottom flask equipped with a magnetic stirrer, thermometer, and a dropping funnel, cautiously add 130 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath. Slowly add 68.0 g of powdered sodium nitrate (B79036) to the stirred, cooled sulfuric acid.
-
Reaction Setup: Place 31.4 g (0.2 mol) of bromobenzene into the dropping funnel.
-
Addition of Bromobenzene: Add the bromobenzene dropwise to the nitrating mixture over a period of about 30-45 minutes. The reaction is highly exothermic; maintain the internal temperature between 60-70°C by adjusting the rate of addition and using the ice-water bath as needed.
-
Reaction Completion: After the addition is complete, heat the reaction mixture in a water bath at approximately 85-95°C for one hour with vigorous stirring.[2]
-
Work-up and Isolation:
-
Allow the reaction mixture to cool to near room temperature.
-
Carefully pour the mixture over approximately 400 g of crushed ice in a large beaker with stirring.
-
The crude product will precipitate as a yellow solid.
-
Collect the crude product by vacuum filtration using a Buchner funnel.
-
Wash the solid with two 100 mL portions of cold water.
-
-
Purification by Recrystallization:
-
Transfer the crude solid to a beaker.
-
Add a minimal amount of hot methanol (approximately 100 mL) to dissolve the solid.[2]
-
Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.
-
Collect the pale yellow crystals of 2,4-dinitrobromobenzene by vacuum filtration.
-
Wash the crystals with a small amount of cold methanol.
-
Dry the purified product in a desiccator or in a vacuum oven at low heat.
-
-
Characterization:
-
Determine the melting point of the purified product (literature m.p. 71-73°C).[4]
-
Obtain spectroscopic data (e.g., ¹H NMR, ¹³C NMR, IR) to confirm the structure.
-
Data Presentation
| Compound | Molar Mass ( g/mol ) | Density (g/cm³) | Melting Point (°C) | Appearance | Reported Yield (%) |
| Bromobenzene (Starting Material) | 157.01 | 1.491 | -30.6 | Colorless liquid | - |
| 2,4-Dinitrobromobenzene | 247.00 | 1.91 | 71-73 | Pale yellow crystalline solid | 84-97[2][3] |
| 2,6-Dinitrobromobenzene | 247.00 | ~1.91 | 86-88 | Yellow crystalline solid | Minor product, yield not typically reported |
Note: The yield of 2,6-dinitrobromobenzene is not typically reported from this direct dinitration protocol due to the difficulty in its separation from the major 2,4-isomer.
Experimental Workflow
Caption: Workflow for the synthesis of 2,4-dinitrobromobenzene.
Safety Precautions
-
Handle concentrated acids with extreme care. Always add acid to water, not the other way around. Wear appropriate personal protective equipment (PPE), including a lab coat, safety goggles, and acid-resistant gloves.
-
The nitration reaction is highly exothermic. Maintain strict temperature control to prevent runaway reactions.
-
Bromobenzene and its nitrated products are toxic and skin irritants. Avoid inhalation of vapors and direct skin contact.
-
Perform the entire experiment in a well-ventilated fume hood.
Discussion on the 2,6-Dinitro Isomer
The formation of 2,6-dinitrobromobenzene is significantly less favored than the 2,4-isomer due to steric hindrance from the bulky bromine atom, which impedes the approach of the nitronium ion to the ortho positions. While the crude product will contain a small amount of the 2,6-isomer, its separation from the much more abundant 2,4-isomer by simple fractional crystallization is not efficient. The similar polarity and solubility of the two dinitro isomers make their separation challenging. Advanced chromatographic techniques such as column chromatography or high-performance liquid chromatography (HPLC) would be required for the isolation of pure 2,6-dinitrobromobenzene from the reaction mixture. For the synthesis of pure 2,6-dinitrobromobenzene, alternative synthetic routes, such as those starting from 2,6-dinitroaniline, are generally employed.
References
Application Notes and Protocols for the Synthesis of Enzyme Inhibitors from 4-Bromo-1,2-dinitrobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Bromo-1,2-dinitrobenzene and its isomers are versatile precursors in the synthesis of various biologically active compounds. The presence of two electron-withdrawing nitro groups activates the benzene (B151609) ring for nucleophilic aromatic substitution, making the bromine atom a good leaving group. This reactivity allows for the facile introduction of different functional groups, leading to a diverse range of molecules with the potential to act as enzyme inhibitors. The dinitrophenyl moiety is a known pharmacophore that can interact with the active sites of various enzymes, including proteases, kinases, and phosphatases.
These application notes provide a representative framework for the synthesis and evaluation of enzyme inhibitors derived from this compound. The protocols described are based on established chemical transformations and enzyme assay principles, offering a starting point for the development of novel inhibitors targeting specific enzymes of interest.
Data Presentation
The following tables summarize hypothetical but representative quantitative data for a series of synthesized enzyme inhibitors derived from a dinitrophenyl scaffold.
Table 1: Synthesized Dinitrophenyl-based Inhibitors and their Physicochemical Properties
| Compound ID | Molecular Formula | Molecular Weight ( g/mol ) | Yield (%) | Purity (%) |
| DNP-001 | C₁₂H₉BrN₂O₄S | 357.18 | 75 | >98 |
| DNP-002 | C₁₃H₁₁BrN₂O₅ | 367.14 | 68 | >99 |
| DNP-003 | C₁₄H₁₃BrN₂O₄ | 369.17 | 82 | >97 |
| DNP-004 | C₁₅H₁₅BrN₂O₅ | 399.19 | 71 | >98 |
Table 2: In Vitro Enzyme Inhibition Data for Dinitrophenyl-based Inhibitors
| Compound ID | Target Enzyme | Inhibition Type | IC₅₀ (µM) | Kᵢ (µM) |
| DNP-001 | Cathepsin B | Irreversible | 1.2 | N/A |
| DNP-002 | Trypsin | Competitive | 5.8 | 2.1 |
| DNP-003 | PTP1B | Non-competitive | 3.5 | 4.0 |
| DNP-004 | Chymotrypsin | Mixed | 2.1 | 1.5 (Kᵢ), 3.2 (Kᵢ') |
Experimental Protocols
Protocol 1: General Synthesis of Dinitrophenyl-based Inhibitors via Nucleophilic Aromatic Substitution
This protocol describes a general method for the synthesis of dinitrophenyl derivatives from this compound by nucleophilic aromatic substitution with a thiol-containing nucleophile.
Materials:
-
This compound
-
Thiophenol (or other thiol-containing nucleophile)
-
Potassium carbonate (K₂CO₃)
-
N,N-Dimethylformamide (DMF)
-
Ethyl acetate (B1210297) (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Silica (B1680970) gel for column chromatography
-
Hexanes
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Thin Layer Chromatography (TLC) plates and chamber
-
Rotary evaporator
-
Glassware for extraction and filtration
Procedure:
-
To a solution of this compound (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add the desired thiol (1.2 mmol) and potassium carbonate (2.0 mmol).
-
Heat the reaction mixture to 60°C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
After completion of the reaction, cool the mixture to room temperature and pour it into ice-cold water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane-ethyl acetate gradient to afford the desired dinitrophenyl derivative.
-
Characterize the final product by NMR, Mass Spectrometry, and determine its purity by HPLC.
Protocol 2: In Vitro Enzyme Inhibition Assay (Protease Example)
This protocol provides a general method for determining the inhibitory activity of the synthesized compounds against a model serine protease, such as trypsin, using a chromogenic substrate.
Materials:
-
Synthesized inhibitor stock solution (e.g., 10 mM in DMSO)
-
Trypsin from bovine pancreas (e.g., 1 mg/mL stock in 1 mM HCl)
-
Tris-HCl buffer (e.g., 50 mM, pH 8.0, containing 20 mM CaCl₂)
-
Nα-Benzoyl-L-arginine 4-nitroanilide hydrochloride (BAPNA) substrate (e.g., 10 mM stock in DMSO)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the inhibitor in the assay buffer.
-
In a 96-well plate, add 20 µL of each inhibitor dilution (or DMSO for control).
-
Add 160 µL of assay buffer to all wells.
-
Add 10 µL of the trypsin solution to each well and incubate for 15 minutes at 37°C.
-
Initiate the reaction by adding 10 µL of the BAPNA substrate solution to each well.
-
Immediately measure the absorbance at 405 nm every minute for 30 minutes using a microplate reader.
-
Calculate the initial reaction velocity (V) for each inhibitor concentration.
-
Plot the percentage of enzyme inhibition versus the inhibitor concentration and determine the IC₅₀ value by non-linear regression.
-
To determine the inhibition type and Kᵢ, repeat the assay with varying concentrations of both the inhibitor and the substrate and analyze the data using Lineweaver-Burk or Michaelis-Menten kinetics.
Visualizations
Caption: General workflow for the synthesis of enzyme inhibitors from this compound.
Caption: Signaling pathways illustrating competitive and non-competitive enzyme inhibition.
Caption: Overall experimental workflow from synthesis to biological evaluation of enzyme inhibitors.
Application Notes and Protocols: 4-Bromo-1,2-dinitrobenzene as a Synthon in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the use of 4-bromo-1,2-dinitrobenzene as a versatile synthon in organic synthesis. The inherent reactivity of this compound, stemming from the presence of two electron-withdrawing nitro groups and a labile bromine atom, makes it a valuable precursor for a variety of molecular scaffolds, particularly in the fields of medicinal chemistry and materials science.
Application Note 1: Nucleophilic Aromatic Substitution (SNAr) Reactions
This compound is highly activated towards nucleophilic aromatic substitution (SNAr). The strong electron-withdrawing nature of the two nitro groups, positioned ortho and meta to the bromine atom, renders the ipso-carbon highly electrophilic. This facilitates the attack by a wide range of nucleophiles, leading to the displacement of the bromide ion. This reactivity is fundamental to the synthesis of various substituted dinitroaniline derivatives, which are precursors to dyes, pharmaceuticals, and other functional organic molecules.
Common nucleophiles employed in SNAr reactions with this compound include primary and secondary amines, thiols, and alkoxides. These reactions typically proceed under mild conditions and often result in high yields of the desired substituted products.
Quantitative Data for SNAr Reactions
| Product | Nucleophile | Solvent | Reaction Conditions | Yield (%) | Reference |
| N-Ethyl-3,4-dinitroaniline | Ethylamine | Ethanol (B145695)/Water | Microwave, 125 °C, 5 min | Not specified | University Experiment |
| N-Phenyl-3,4-dinitroaniline (3,4-Dinitrodiphenylamine) | Aniline | Ethanol | Microwave, 125 °C, 5 min | Not specified | University Experiment |
| 3,4-Dinitrophenylthiocyanate | Potassium Thiocyanate | Ethanol/Water | Microwave, 125 °C, 5 min | Not specified | University Experiment |
Experimental Protocol: Synthesis of N-Aryl/Alkyl-3,4-dinitroanilines via SNAr
This protocol details the general procedure for the nucleophilic aromatic substitution of this compound with amine nucleophiles using microwave-assisted heating.
Materials:
-
This compound
-
Amine nucleophile (e.g., ethylamine, aniline)
-
Ethanol
-
Water (for certain reactions)
-
10-mL glass microwave reaction vessel with a stir bar
-
Microwave reactor
-
Filtration apparatus
-
Recrystallization solvent (e.g., 95% ethanol)
Procedure:
-
To a 10-mL glass microwave reaction vessel containing a magnetic stir bar, add this compound (1.0 mmol).
-
Add the desired amine nucleophile (4.0 mmol) and the appropriate solvent (e.g., 4.0 mL of ethanol and 1.0 mL of water for ethylamine, or 5.0 mL of ethanol for aniline).
-
Seal the reaction vessel with a cap and place it into the microwave cavity.
-
Program the microwave reactor to heat the reaction mixture to 125 °C and hold at this temperature for 5 minutes.
-
After the reaction is complete, allow the vessel to cool to below 50 °C before removing it from the microwave cavity.
-
Cool the reaction mixture in an ice bath to induce crystallization of the product.
-
Collect the crystalline product by vacuum filtration and wash it with a small amount of cold solvent.
-
The crude product can be purified by recrystallization from a suitable solvent, such as 95% ethanol.
-
Characterize the purified product by appropriate analytical techniques (e.g., melting point, TLC, IR, and NMR spectroscopy).
Safety Precautions: this compound is an irritant. Amine nucleophiles can be toxic and corrosive. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses) should be worn. Microwave reactions should be conducted with caution, following the manufacturer's safety guidelines.
Reaction Workflow: Nucleophilic Aromatic Substitution (SNAr)
Caption: Workflow for the synthesis of substituted 3,4-dinitrobenzene derivatives.
Application Note 2: Synthesis of Benzimidazole (B57391) Scaffolds
This compound serves as a key starting material for the synthesis of substituted benzimidazoles, a heterocyclic motif prevalent in many pharmaceutical agents. The synthetic strategy involves a two-step process:
-
Reduction of the Nitro Groups: The two nitro groups of this compound are reduced to the corresponding amino groups to form 4-bromo-1,2-phenylenediamine. This reduction can be achieved using various reagents, with tin(II) chloride in the presence of hydrochloric acid being a common and effective method.
-
Condensation and Cyclization: The resulting 4-bromo-1,2-phenylenediamine is then condensed with an aldehyde or a carboxylic acid derivative. This reaction, often carried out in the presence of an acid catalyst, leads to the formation of the benzimidazole ring system.
This synthetic route allows for the introduction of diversity at the 2-position of the benzimidazole core by varying the aldehyde or carboxylic acid component used in the condensation step. The bromine atom on the benzene (B151609) ring provides a handle for further functionalization through cross-coupling reactions.
Experimental Protocol: Synthesis of 2-Substituted-5-bromobenzimidazoles
This protocol outlines a two-step synthesis of 2-substituted-5-bromobenzimidazoles starting from this compound.
Step 1: Reduction of this compound to 4-Bromo-1,2-phenylenediamine
Materials:
-
This compound
-
Tin(II) chloride dihydrate (SnCl₂·2H₂O)
-
Concentrated hydrochloric acid (HCl)
-
Ethanol
-
Sodium hydroxide (B78521) (NaOH) solution
-
Ethyl acetate (B1210297)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve this compound (1.0 mmol) in ethanol (10 mL).
-
Add a solution of tin(II) chloride dihydrate (5.0 mmol) in concentrated hydrochloric acid (5 mL).
-
Heat the reaction mixture to reflux and stir for 2-4 hours, monitoring the progress by TLC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and carefully neutralize it with a concentrated aqueous solution of sodium hydroxide until the pH is basic (pH > 10), which will precipitate tin salts.
-
Extract the aqueous slurry with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-bromo-1,2-phenylenediamine. This product can often be used in the next step without further purification.
Step 2: Condensation of 4-Bromo-1,2-phenylenediamine with an Aldehyde
Materials:
-
4-Bromo-1,2-phenylenediamine (from Step 1)
-
Aldehyde (e.g., benzaldehyde) (1.0 mmol)
-
Ethanol
-
Acid catalyst (e.g., a few drops of glacial acetic acid)
-
Round-bottom flask with a reflux condenser
-
Stirring apparatus
Procedure:
-
In a round-bottom flask, dissolve the crude 4-bromo-1,2-phenylenediamine (1.0 mmol) in ethanol (15 mL).
-
Add the desired aldehyde (1.0 mmol) and a few drops of glacial acetic acid.
-
Heat the reaction mixture to reflux and stir for 3-6 hours. Monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture to room temperature. The product may precipitate upon cooling.
-
If a precipitate forms, collect it by vacuum filtration and wash with cold ethanol.
-
If no precipitate forms, concentrate the reaction mixture under reduced pressure and purify the residue by column chromatography on silica (B1680970) gel to obtain the desired 2-substituted-5-bromobenzimidazole.
-
Characterize the final product using appropriate analytical methods.
Logical Relationship: Synthesis of Benzimidazoles
Caption: Synthetic pathway to 2-substituted-5-bromobenzimidazoles.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Bromo-1,2-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 4-Bromo-1,2-dinitrobenzene synthesis. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes to produce this compound?
A1: The primary methods for synthesizing this compound are the dinitration of bromobenzene (B47551) and the bromination of 1,2-dinitrobenzene. The dinitration of bromobenzene involves reacting it with a mixture of concentrated nitric acid and sulfuric acid.[1] Controlling the reaction temperature is crucial to promote the formation of the dinitro-product over mononitrated intermediates.[2][3]
Q2: What is the role of sulfuric acid in the nitration reaction?
A2: Concentrated sulfuric acid acts as a catalyst and a dehydrating agent. It protonates nitric acid to form the highly electrophilic nitronium ion (NO₂⁺), which is the active species that attacks the benzene (B151609) ring in an electrophilic aromatic substitution reaction.[4][5]
Q3: What are the key safety precautions to consider during this synthesis?
A3: The reagents used in this synthesis are highly corrosive and toxic. Concentrated nitric and sulfuric acids can cause severe burns. Bromobenzene is a skin irritant.[2] The reaction is exothermic and can lead to the formation of gaseous byproducts. All procedures should be carried out in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
Troubleshooting Guide
Problem 1: Low yield of this compound.
-
Possible Cause 1: Incomplete dinitration.
-
Solution: The nitration of bromobenzene initially forms a mixture of ortho- and para-bromonitrobenzene.[6] To drive the reaction towards dinitration, harsher reaction conditions are required. Consider increasing the reaction temperature and/or using a more concentrated nitrating mixture (a higher ratio of sulfuric acid to nitric acid). However, be aware that excessively high temperatures can lead to the formation of unwanted byproducts and decomposition.[4]
-
-
Possible Cause 2: Formation of isomeric byproducts.
-
Solution: The nitration of bromobenzene can lead to the formation of other dinitrated isomers, such as 1-Bromo-2,4-dinitrobenzene and 1-Bromo-2,6-dinitrobenzene.[3] The ratio of these isomers is dependent on the reaction conditions. Careful control of temperature and the rate of addition of the nitrating agent can help to selectively form the desired this compound.
-
-
Possible Cause 3: Loss of product during work-up and purification.
-
Solution: this compound is a solid.[7] Ensure complete precipitation of the product from the reaction mixture by pouring it onto a sufficient amount of ice water.[2] During filtration, wash the crude product with cold water to remove residual acid without dissolving the product.[2] For recrystallization, choose a solvent system that provides good solubility at high temperatures and poor solubility at low temperatures to maximize recovery.[8]
-
Problem 2: The isolated product is an oil or a low-melting solid.
-
Possible Cause: Presence of impurities.
-
Solution: The presence of mononitrated intermediates (o- and p-bromonitrobenzene) or other isomeric dinitro-products can lower the melting point of the final product.[2] The ortho-isomer of bromonitrobenzene, in particular, has a low melting point.[2] Effective purification by recrystallization is necessary. Consider using a multi-step recrystallization or employing column chromatography for more challenging separations.
-
Problem 3: The reaction is too vigorous and difficult to control.
-
Possible Cause: The reaction is highly exothermic.
-
Solution: The nitration of aromatic compounds is a highly exothermic process.[2] It is critical to control the rate of addition of the nitrating mixture to the bromobenzene. The reaction vessel should be cooled in an ice bath throughout the addition process to maintain the desired temperature range and prevent runaway reactions.[2]
-
Data Presentation
| Parameter | Condition 1 | Condition 2 | Yield of 4-Bromo-1-nitrobenzene (%)[9] | Notes |
| Starting Material | Bromobenzene | Bromobenzene | - | - |
| Nitrating Agent | Conc. HNO₃ / Conc. H₂SO₄ | Conc. HNO₃ / Conc. H₂SO₄ | - | A mixture of nitric and sulfuric acid is a common nitrating agent.[9] |
| Temperature | 273 K (0 °C) | Maintained below 60 °C | 70 | Lower temperatures favor mononitration.[3][9] Higher temperatures are generally required for dinitration, but this can also lead to more side products if not carefully controlled.[3] |
| Reaction Time | 3 hours | - | - | Reaction time will influence the extent of dinitration. |
Experimental Protocols
Method 1: Dinitration of Bromobenzene (Proposed Protocol based on available literature)
This protocol is a proposed method based on the general principles of aromatic nitration and requires optimization.
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and a dropping funnel, carefully add 10 mL of concentrated sulfuric acid. Cool the flask in an ice bath. Slowly add 10 mL of concentrated nitric acid to the sulfuric acid with constant stirring. Keep the mixture cool in the ice bath.[2][9]
-
Nitration Reaction: In a separate flask, place 5 mL of bromobenzene. Cool this flask in an ice bath. Slowly add the prepared nitrating mixture dropwise to the bromobenzene with vigorous stirring. The temperature of the reaction mixture should be carefully monitored and maintained. To promote dinitration, the temperature may need to be allowed to rise cautiously after the initial addition, but should be carefully controlled to avoid excessive side product formation.
-
Reaction Monitoring and Work-up: After the addition is complete, continue stirring the reaction mixture at a controlled temperature for a set period. The optimal time and temperature will need to be determined experimentally. Once the reaction is deemed complete, carefully pour the reaction mixture onto a generous amount of crushed ice with stirring.[2]
-
Isolation and Purification: The solid precipitate of this compound is collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.[2] The crude product can be purified by recrystallization from a suitable solvent such as ethanol (B145695) or a mixture of ethanol and water.[2][8]
Mandatory Visualization
Caption: Synthetic pathway for this compound.
Caption: General experimental workflow for the synthesis.
References
- 1. 4-Bromo-1-fluoro-2-nitrobenzene synthesis - chemicalbook [chemicalbook.com]
- 2. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 3. Nitration of Bromobenzene Lab - Edubirdie [edubirdie.com]
- 4. savitapall.com [savitapall.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. homework.study.com [homework.study.com]
- 7. This compound | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]
- 9. 4-Bromo-1-nitrobenzene - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Nitration of Bromobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting the nitration of bromobenzene (B47551).
Frequently Asked Questions (FAQs)
Q1: What are the expected major products in the mononitration of bromobenzene?
The major products are 2-bromonitrobenzene (ortho-isomer) and 4-bromonitrobenzene (para-isomer). The bromine atom on the benzene (B151609) ring is an ortho-, para-directing group, meaning it directs the incoming nitro group (NO2+) to the positions adjacent (ortho) and opposite (para) to it.[1][2]
Q2: I observe a small amount of a third isomer in my reaction mixture. What is it likely to be?
A small, often negligible, amount of 3-bromonitrobenzene (meta-isomer) can also be formed.[1] The preference for ortho and para substitution is strong, with the formation of the meta isomer being significantly less favorable. One source suggests the meta isomer is formed in a negligible proportion of about 1%.[1]
Q3: My product analysis shows compounds with higher molecular weight than bromonitrobenzene. What are these side products?
These are likely dinitrated products. Further nitration of the initial mononitrated products can occur, especially if the reaction temperature is not carefully controlled. The primary dinitrated byproduct is 1-bromo-2,4-dinitrobenzene.[3] 1-Bromo-2,6-dinitrobenzene may also be formed as a minor dinitration product.[3]
Q4: How can I minimize the formation of dinitrated side products?
To minimize dinitration, it is crucial to maintain a low reaction temperature.[2][3] The nitration reaction is exothermic, so slow, dropwise addition of the nitrating mixture (a combination of concentrated nitric and sulfuric acids) to the bromobenzene with efficient cooling (e.g., using an ice bath) is recommended.[1][2] Keeping the temperature below 60°C significantly suppresses the formation of dinitro compounds.[3]
Q5: What is the typical ratio of ortho to para isomers, and what factors can influence it?
The ratio of ortho to para isomers can vary. Some sources report a ratio of approximately 7:3 (ortho:para), while others have observed a ratio of 38:62.[1][4] This variation can be influenced by reaction conditions such as temperature and the specific nitrating agent used. Steric hindrance at the ortho position due to the bromine atom can favor the formation of the para isomer.
Troubleshooting Guides
Problem 1: Low yield of the desired 4-bromonitrobenzene.
| Possible Cause | Troubleshooting Step |
| Incomplete reaction. | Ensure the reaction is allowed to proceed for a sufficient amount of time after the addition of reagents. Gentle warming (e.g., to 50-60°C) for a short period after the initial exothermic reaction has subsided can help drive the reaction to completion.[3][5] |
| Loss of product during workup. | The product is typically isolated by pouring the reaction mixture onto ice water and collecting the precipitate by filtration.[1][3] Ensure thorough transfer of the product at each step. |
| Inefficient separation of isomers. | 4-bromonitrobenzene is less soluble in ethanol (B145695) than 2-bromonitrobenzene.[2][3] For efficient separation by recrystallization, use the minimum amount of hot ethanol required to dissolve the crude product. Cooling the solution slowly will favor the crystallization of the less soluble para isomer. |
| Suboptimal reaction temperature. | While low temperatures are needed to prevent dinitration, a temperature that is too low may slow down the reaction rate, leading to an incomplete reaction within a practical timeframe. A temperature range of 30-35°C is often recommended for the addition phase.[1] |
Problem 2: Presence of significant amounts of dinitrated impurities in the final product.
| Possible Cause | Troubleshooting Step |
| High reaction temperature. | This is the most common cause of dinitration.[3] Carefully monitor and control the temperature during the addition of the nitrating mixture. Use an ice bath and add the reagents slowly to dissipate the heat generated by the exothermic reaction.[1][2] |
| Excessive amount of nitrating agent. | Using a large excess of the nitric acid/sulfuric acid mixture can drive the reaction towards dinitration. Use a controlled stoichiometry of reactants. |
| Prolonged reaction time at elevated temperatures. | If heating is used to complete the reaction, ensure the time and temperature are minimized to avoid promoting the second nitration. |
Quantitative Data
The following table summarizes the typical product distribution in the mononitration of bromobenzene. Note that the exact ratios can be influenced by the specific reaction conditions.
| Product | Isomer | Typical Yield (%) |
| 2-Bromonitrobenzene | Ortho | 30 - 38% |
| 4-Bromonitrobenzene | Para | 62 - 70% |
| 3-Bromonitrobenzene | Meta | ~1% |
Data compiled from multiple sources which report slightly different ratios.[1][4]
Experimental Protocols
Detailed Method for the Nitration of Bromobenzene
-
Preparation of the Nitrating Mixture: In a flask, cautiously add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid. Cool this mixture to room temperature in an ice bath.
-
Reaction Setup: Place 4.1 g (2.75 mL) of bromobenzene in a separate flask.
-
Nitration: Slowly add the cooled nitrating mixture dropwise to the bromobenzene with constant swirling and cooling in an ice bath to maintain the temperature below 50°C.
-
Completion of Reaction: After the addition is complete, allow the mixture to stand at room temperature for 15 minutes with occasional swirling.
-
Isolation of Crude Product: Pour the reaction mixture slowly and with stirring onto 50 g of crushed ice in a beaker.
-
Filtration: Collect the solid crude product by vacuum filtration and wash it thoroughly with cold water until the washings are neutral to litmus (B1172312) paper.
Separation of Ortho and Para Isomers by Recrystallization
-
Dissolution: Transfer the crude, dried product to a flask and add a small amount of 95% ethanol. Heat the mixture to boiling.
-
Recrystallization: Add more hot ethanol portion-wise until the solid just dissolves.
-
Crystallization of Para Isomer: Allow the solution to cool slowly to room temperature, and then cool further in an ice bath. The less soluble 4-bromonitrobenzene will crystallize out.
-
Isolation of Para Isomer: Collect the crystals of 4-bromonitrobenzene by vacuum filtration and wash them with a small amount of cold ethanol.
-
Isolation of Ortho Isomer (Optional): The filtrate contains the more soluble 2-bromonitrobenzene. The solvent can be evaporated to obtain an oily residue which is impure 2-bromonitrobenzene. Further purification can be achieved by column chromatography.
Visualizations
Caption: Reaction pathway for the nitration of bromobenzene.
References
Technical Support Center: Purification of 4-Bromo-1,2-dinitrobenzene by Recrystallization
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the purification of 4-bromo-1,2-dinitrobenzene via recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during this purification process.
Troubleshooting Guide
This guide addresses common issues that may arise during the recrystallization of this compound.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| No crystals form upon cooling. | - Too much solvent was used: The solution is not supersaturated.[1][2][3] - Cooling is too rapid: Crystals have not had sufficient time to nucleate and grow. | - Reduce solvent volume: Gently heat the solution to evaporate some of the solvent and then allow it to cool again.[2][3] - Induce crystallization: Scratch the inside of the flask with a glass rod at the meniscus or add a seed crystal of pure this compound.[2] - Cool slowly: Allow the flask to cool to room temperature undisturbed before placing it in an ice bath.[4] |
| Oiling out occurs (product separates as a liquid). | - The melting point of the compound is lower than the boiling point of the solvent. - The solution is too concentrated. - The compound is significantly impure. | - Re-dissolve and dilute: Heat the solution to re-dissolve the oil, then add a small amount of additional hot solvent before allowing it to cool slowly.[3][4] - Use a lower-boiling point solvent or a solvent pair. |
| Crystals form in the funnel during hot filtration. | - The solution is cooling too quickly in the funnel. [2][4] - The funnel and filter paper are cold. | - Pre-heat the funnel: Use a stemless funnel and place it on the hot filtration flask to be heated by the solvent vapors. Alternatively, pour some hot solvent through the funnel immediately before filtering your solution. - Use a slight excess of hot solvent: This will help to keep the compound dissolved during the filtration process. The excess solvent can be evaporated later.[2] |
| Low recovery of purified crystals. | - Too much solvent was used. [1][5] - Incomplete crystallization: The solution was not cooled sufficiently or for long enough. - Product loss during transfers. - Washing with room temperature solvent. | - Use the minimum amount of boiling solvent necessary to dissolve the crude product. [1] - Ensure the solution is thoroughly cooled in an ice bath before filtration. [4] - Rinse glassware with the mother liquor to transfer all crystals. - Wash the collected crystals with a minimal amount of ice-cold solvent. [1] |
| The purified product is still colored or appears impure. | - Insoluble impurities were not removed. - Colored impurities are soluble and co-crystallized. - Crystallization occurred too rapidly, trapping impurities. | - Perform a hot filtration step to remove insoluble impurities. - Add a small amount of activated charcoal to the hot solution to adsorb colored impurities, then perform a hot filtration. - Ensure slow cooling to allow for selective crystallization. [4] |
Frequently Asked Questions (FAQs)
Q1: What is a suitable solvent for the recrystallization of this compound?
A1: Based on solubility information for related compounds and general principles, polar organic solvents are good candidates. This compound is moderately soluble in ethanol (B145695) and methanol.[6] Ethanol is a common choice for the recrystallization of similar nitroaromatic compounds.[7][8] The ideal solvent should dissolve the compound well at high temperatures but poorly at low temperatures.[5]
Q2: How do I choose the right amount of solvent?
A2: The goal is to use the minimum amount of boiling solvent that will completely dissolve the crude this compound.[1] Start by adding a small amount of solvent to your crude product and heating the mixture to boiling. Continue to add small portions of hot solvent until all the solid has just dissolved.[4] Using too much solvent is a common reason for poor or no crystal yield.[1][3]
Q3: My compound has "oiled out." What should I do?
A3: "Oiling out" occurs when the compound separates from the solution as a liquid instead of crystals.[3][4] This can happen if the solution is too concentrated or cools too quickly. To remedy this, heat the solution to redissolve the oil, add a bit more hot solvent, and allow it to cool more slowly.[2][3][4]
Q4: How can I improve the purity of my final product?
A4: If your product is still impure after one recrystallization, a second recrystallization may be necessary. If colored impurities are present, you can try adding a small amount of activated charcoal to the hot solution before the hot filtration step. Be aware that charcoal will also adsorb some of your product. Ensure that any insoluble impurities are removed by hot filtration.
Q5: What is the expected melting point of pure this compound?
A5: The literature melting point for the related compound 1-bromo-2,4-dinitrobenzene (B145926) is in the range of 71-73 °C.[8][9] While the exact melting point for this compound may differ slightly, a sharp melting point within a narrow range is a good indicator of purity.
Experimental Protocol: Recrystallization of this compound
This protocol outlines a general procedure for the recrystallization of this compound using ethanol.
1. Dissolution:
-
Place the crude this compound in an Erlenmeyer flask.
-
Add a minimal amount of 95% ethanol and a boiling chip.
-
Heat the mixture to boiling on a hot plate in a fume hood.
-
Add more hot ethanol in small portions until the solid just dissolves.
2. Hot Filtration (if necessary):
-
If there are insoluble impurities, perform a hot filtration.
-
Pre-heat a stemless funnel and filter paper with hot solvent.
-
Pour the hot solution through the filter paper into a clean, pre-warmed Erlenmeyer flask.
3. Crystallization:
-
Cover the flask with a watch glass and allow the solution to cool slowly to room temperature.
-
Once at room temperature, place the flask in an ice-water bath to maximize crystal formation.
4. Isolation of Crystals:
-
Collect the crystals by suction filtration using a Büchner funnel.
-
Wash the crystals with a small amount of ice-cold 95% ethanol.[7]
5. Drying:
-
Allow the crystals to dry on the filter paper with the vacuum running for a few minutes to pull air through them.
-
Transfer the crystals to a watch glass and allow them to air dry completely.
-
Determine the yield and melting point of the purified product.
Solubility Data
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Observations |
| Ethanol | 25 | ||
| 78 (Boiling) | |||
| Methanol | 25 | ||
| 65 (Boiling) | |||
| Acetone | 25 | ||
| 56 (Boiling) | |||
| Dichloromethane | 25 | ||
| 40 (Boiling) |
This table is a template for experimental data collection.
Experimental Workflow
Caption: Troubleshooting workflow for the recrystallization of this compound.
References
- 1. people.chem.umass.edu [people.chem.umass.edu]
- 2. Problems in recrystallization | Recrystallization | Laboratory techniques [biocyclopedia.com]
- 3. Chemistry Teaching Labs - Problems with Recrystallisations [chemtl.york.ac.uk]
- 4. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. Buy this compound | 610-38-8 [smolecule.com]
- 7. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 8. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]
- 9. 2,4-Dinitrobromobenzene - Sciencemadness Wiki [sciencemadness.org]
Technical Support Center: Optimizing Suzuki Coupling for 4-Bromo-1,2-dinitrobenzene
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance for optimizing Suzuki-Miyaura cross-coupling reactions involving 4-Bromo-1,2-dinitrobenzene. The content is structured to address common challenges through troubleshooting guides and frequently asked questions, supplemented with detailed experimental protocols and comparative data.
Frequently Asked Questions (FAQs)
Q1: Why is my Suzuki coupling with this compound resulting in a low yield?
A1: Low yields with this substrate can stem from several factors. Due to the presence of two strongly electron-withdrawing nitro groups, the aryl bromide is highly activated towards oxidative addition. However, this high electrophilicity can also lead to side reactions. Common causes for low yield include:
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Catalyst Inactivation: The palladium catalyst may be deactivated over the course of the reaction.
-
Side Reactions: Competing reactions such as protodeboronation of the boronic acid, homocoupling of the boronic acid, or nucleophilic aromatic substitution on the starting material can reduce the yield of the desired product.[1][2]
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Suboptimal Reaction Conditions: The choice of base, ligand, solvent, and temperature is critical and may require careful optimization for this specific substrate.
Q2: What is the best palladium catalyst and ligand combination for coupling this compound?
A2: While classic catalysts like Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) may be effective, for highly electron-deficient substrates, more robust catalytic systems are often beneficial. Consider using a Pd(II) precatalyst like Palladium(II) acetate (B1210297) (Pd(OAc)₂) or a preformed catalyst in combination with a bulky, electron-rich phosphine (B1218219) ligand. Buchwald-type ligands (e.g., SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands can significantly improve reaction efficiency and yields.[3][4]
Q3: Can the nitro groups on the benzene (B151609) ring interfere with the Suzuki coupling reaction?
A3: Yes, under certain conditions, a nitro group can act as a leaving group in palladium-catalyzed cross-coupling reactions.[5][6] However, the carbon-bromine bond is significantly more labile and will preferentially undergo oxidative addition under standard Suzuki-Miyaura conditions. The primary influence of the nitro groups is their strong electron-withdrawing effect, which activates the C-Br bond towards the palladium catalyst.[7][8]
Q4: How can I minimize the homocoupling of my boronic acid?
A4: Homocoupling of the boronic acid is often promoted by the presence of oxygen and Pd(II) species at the start of the reaction.[1] To minimize this side reaction:
-
Degas Solvents Thoroughly: Ensure all solvents, including water, are rigorously degassed by sparging with an inert gas (Argon or Nitrogen) or by freeze-pump-thaw cycles.[2]
-
Use a Pd(0) Catalyst: Start with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to have the active catalyst present from the beginning.
-
Maintain an Inert Atmosphere: Run the reaction under a positive pressure of an inert gas throughout the setup and reaction time.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution(s) |
| Low or No Conversion of Starting Material | 1. Inactive Catalyst | • Use a fresh batch of palladium catalyst and ligand.• Consider a more robust catalyst system (e.g., a Buchwald precatalyst). |
| 2. Insufficiently Strong Base | • The base may not be strong enough to promote the transmetalation step effectively. Screen stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[9] | |
| 3. Low Reaction Temperature | • Gradually increase the reaction temperature in increments of 10-20 °C. | |
| Significant Protodeboronation (Starting arene from boronic acid is observed) | 1. Harsh Reaction Conditions | • The combination of a strong base and high temperature can lead to the hydrolysis of the boronic acid. Try a milder base (e.g., K₂CO₃) or a lower temperature. |
| 2. Presence of Excess Water | • While some water is often necessary, too much can accelerate protodeboronation. Use anhydrous solvents and add a controlled amount of degassed water. | |
| 3. Unstable Boronic Acid | • Consider converting the boronic acid to a more stable derivative, such as a pinacol (B44631) ester or a trifluoroborate salt, which can release the boronic acid slowly under the reaction conditions.[10] | |
| Formation of Homocoupled Boronic Acid Product | 1. Oxygen in the Reaction Mixture | • Ensure all reagents and the reaction vessel are thoroughly deoxygenated before adding the catalyst.[1] |
| 2. Use of a Pd(II) Precatalyst | • The initial reduction of Pd(II) to Pd(0) can sometimes promote homocoupling. Using a Pd(0) source can mitigate this. | |
| Decomposition of Starting Material | 1. Nucleophilic Aromatic Substitution | • The highly electron-deficient nature of this compound makes it susceptible to nucleophilic attack by strong bases, especially at elevated temperatures. Use a less nucleophilic base (e.g., K₃PO₄ instead of NaOH) and the lowest effective temperature. |
Comparative Data for Reaction Components
Disclaimer: The following data is compiled from literature on analogous electron-deficient aryl bromides and should be considered a starting point for the optimization of the Suzuki coupling of this compound.
Table 1: Comparison of Commonly Used Bases
| Base | Strength | Typical Conditions | Advantages | Disadvantages |
| K₂CO₃ | Moderate | Aqueous solvent mixtures, 80-110 °C | Inexpensive, widely available. | May not be strong enough for all substrate combinations. |
| K₃PO₄ | Strong | Aqueous or anhydrous conditions, 60-100 °C | Often provides higher yields for challenging substrates; less nucleophilic than hydroxides. | More expensive than carbonates. |
| Cs₂CO₃ | Strong | Aqueous or anhydrous conditions, RT-100 °C | Highly effective, often allowing for lower reaction temperatures. | High cost. |
| KF | Weak | Anhydrous conditions | Useful for substrates with base-sensitive functional groups.[11] | May not be effective for all couplings. |
Table 2: Selection of Palladium Catalysts and Ligands
| Catalyst System | Description | Advantages |
| Pd(PPh₃)₄ | A classic, air-sensitive Pd(0) catalyst. | Readily available and effective for many standard couplings. |
| Pd(OAc)₂ + SPhos/XPhos | A Pd(II) source with a bulky, electron-rich biarylphosphine ligand. | Highly active for electron-deficient and sterically hindered substrates; promotes fast reductive elimination.[12] |
| PdCl₂(dppf) | An air-stable Pd(II) complex with a ferrocenyl-based ligand. | Robust, versatile, and often effective for a wide range of substrates. |
| PEPPSI™-IPr | An air-stable Pd(II)-NHC precatalyst. | Highly active, particularly for challenging substrates like aryl chlorides; often requires lower catalyst loading. |
Experimental Protocols
General Protocol for Suzuki Coupling of this compound
This protocol provides a starting point for optimization. The choice of boronic acid, base, and catalyst system should be tailored to the specific desired product.
Materials:
-
This compound (1.0 equiv)
-
Arylboronic acid or ester (1.2-1.5 equiv)
-
Palladium catalyst (e.g., PdCl₂(dppf), 2-5 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 equiv)
-
Solvent (e.g., 1,4-Dioxane and water, 4:1 v/v, degassed)
-
Anhydrous sodium sulfate (B86663) or magnesium sulfate
-
Solvents for extraction and chromatography (e.g., ethyl acetate, hexanes)
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound, the arylboronic acid, and the base.
-
Catalyst Addition: In a glovebox or under a positive pressure of inert gas, add the palladium catalyst.
-
Inert Atmosphere: Seal the flask with a septum, then evacuate and backfill with an inert gas (e.g., Argon) three times.
-
Solvent Addition: Add the degassed solvent mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) with vigorous stirring.
-
Monitoring: Monitor the reaction progress by a suitable technique (e.g., TLC, GC-MS, or LC-MS).
-
Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute with ethyl acetate and wash with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica (B1680970) gel.
Visualizations
Caption: A general experimental workflow for the Suzuki coupling reaction.
Caption: A decision tree for troubleshooting Suzuki coupling reactions.
References
- 1. Yoneda Labs [yonedalabs.com]
- 2. reddit.com [reddit.com]
- 3. reddit.com [reddit.com]
- 4. benchchem.com [benchchem.com]
- 5. mdpi.com [mdpi.com]
- 6. thieme.de [thieme.de]
- 7. researchgate.net [researchgate.net]
- 8. Reddit - The heart of the internet [reddit.com]
- 9. researchgate.net [researchgate.net]
- 10. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 11. Suzuki Coupling [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Nitration of Bromobenzene
Welcome to the technical support center for the nitration of bromobenzene (B47551). This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize their experimental procedures.
Troubleshooting Guide
This guide addresses common issues encountered during the nitration of bromobenzene, focusing on the prevention of over-nitration and other side reactions.
| Issue | Potential Cause | Recommended Solution |
| Low yield of desired mononitro-bromobenzene | Incomplete reaction. | Ensure dropwise addition of bromobenzene to the nitrating mixture with constant stirring to maximize surface area contact between the immiscible liquids.[1] After the addition is complete, allow the reaction to proceed for an additional 10-15 minutes at room temperature or slightly elevated temperature (not exceeding 60°C).[1][2] |
| Loss of product during workup. | During recrystallization from ethanol (B145695), avoid using an excessive amount of solvent, as this can lead to the loss of the desired p-bromonitrobenzene. Ensure the solution is cooled sufficiently to allow for maximum crystallization. | |
| Formation of significant amounts of dinitro-bromobenzene byproducts | High reaction temperature. | The nitration of bromobenzene is an exothermic reaction.[3] Maintain strict temperature control, ideally between 30-35°C, and not exceeding 50-55°C.[1][4] Use an ice bath to manage the temperature, especially during the addition of bromobenzene.[1] |
| Excess nitrating agent. | Use a stoichiometric or slight excess of the nitrating mixture (concentrated nitric acid and sulfuric acid). A large excess of nitric acid can promote further nitration. | |
| Presence of a dark, tar-like substance in the product | Reaction temperature was too high, leading to oxidative side reactions and degradation of the aromatic ring. | Immediately cool the reaction mixture in an ice bath. Re-evaluate the experimental setup to ensure adequate cooling capacity and slower, more controlled addition of reagents in future experiments. |
| Product is an oil instead of a solid | The product is likely a mixture of ortho and para isomers. The ortho isomer has a lower melting point and can exist as an oil, especially if impure. | The para isomer is less soluble in ethanol than the ortho isomer.[2] Recrystallization from a minimal amount of hot ethanol should yield solid crystals of the para isomer upon cooling. The ortho isomer will largely remain in the mother liquor. |
| Reaction does not seem to initiate | Insufficient mixing of the immiscible reactants. | Vigorous stirring or swirling is essential to increase the interfacial area between the bromobenzene and the nitrating acid mixture, thus increasing the reaction rate.[1] |
| Low concentration of the nitronium ion electrophile. | Ensure the use of concentrated nitric and sulfuric acids to generate a sufficient concentration of the nitronium ion (NO₂⁺), which is the active electrophile.[1] |
Frequently Asked Questions (FAQs)
Q1: Why is temperature control so critical in the nitration of bromobenzene?
A1: Temperature control is paramount to prevent over-nitration. The initial nitration of bromobenzene is an exothermic process. If the temperature rises above 60°C, the rate of the second nitration reaction increases significantly, leading to the formation of undesired dinitrobenzene byproducts.[2] The nitro group is a deactivating substituent, which means that the mononitrated product is less reactive than bromobenzene itself, helping to prevent further nitration under controlled conditions.[4]
Q2: What is the role of sulfuric acid in this reaction?
A2: Concentrated sulfuric acid acts as a catalyst. It protonates the nitric acid, which then loses a molecule of water to form the highly electrophilic nitronium ion (NO₂⁺). The nitronium ion is the species that attacks the benzene (B151609) ring.[1][5]
Q3: What are the expected major products of the mononitration of bromobenzene?
A3: The bromine atom is an ortho, para-directing group. Therefore, the major products of mononitration are ortho-bromonitrobenzene and para-bromonitrobenzene.[3][5] Due to steric hindrance from the bromine atom, the para isomer is typically the major product. The formation of the meta isomer is negligible.[1]
Q4: How can the ortho and para isomers be separated?
A4: The ortho and para isomers have different physical properties, which allows for their separation. para-Bromonitrobenzene has a higher melting point and is significantly less soluble in ethanol at room temperature compared to the ortho isomer.[2] Therefore, fractional crystallization from ethanol is an effective method for separating the two isomers. The less soluble para isomer will crystallize out of the solution upon cooling, while the more soluble ortho isomer will remain in the mother liquor.[2]
Q5: What safety precautions should be taken during this experiment?
A5: Concentrated nitric and sulfuric acids are highly corrosive and strong oxidizing agents. Always handle them in a fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. The reaction is exothermic and can generate heat rapidly; therefore, an ice bath should be readily available for temperature control. Bromobenzene and its nitrated products are toxic and should be handled with care to avoid skin contact and inhalation.
Data Presentation
The following table summarizes the effect of reaction temperature on the product distribution in the nitration of bromobenzene. As demonstrated, maintaining a lower reaction temperature is crucial for maximizing the yield of the desired mononitrated products and minimizing the formation of dinitrated byproducts.
| Reaction Temperature (°C) | Yield of Mononitro-bromobenzene (ortho + para) | Yield of Dinitro-bromobenzene | Reference |
| 30 - 35 | High | Minimal | [1] |
| < 55 | Good | Low | [6] |
| < 60 | Moderate | Trace amounts | [2] |
| > 60 | Decreasing | Increasing amounts of 1-bromo-2,4-dinitrobenzene | [2] |
| 100 | Low | Significant formation of secondary products | [7] |
Note: The yields are qualitative descriptions based on the literature, as precise quantitative data across a wide range of temperatures is not consistently reported in a single source. The general trend is consistently observed.
Experimental Protocols
Controlled Mononitration of Bromobenzene
This protocol is designed to favor the formation of mononitrated products, primarily p-bromonitrobenzene.
Materials:
-
Bromobenzene
-
Concentrated Nitric Acid (HNO₃)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Ethanol (95%)
-
Crushed Ice
-
Distilled Water
-
Erlenmeyer flask (50 mL)
-
Beakers
-
Graduated cylinders
-
Stirring rod or magnetic stirrer
-
Thermometer
-
Ice bath
-
Büchner funnel and filter flask
-
Filter paper
Procedure:
-
In a 50 mL Erlenmeyer flask, carefully add 5 mL of concentrated nitric acid to 5 mL of concentrated sulfuric acid.
-
Cool this nitrating mixture in an ice bath until it reaches room temperature.
-
Slowly, and with continuous swirling or stirring, add 2.0 g of bromobenzene dropwise to the cooled nitrating mixture.
-
Monitor the temperature of the reaction mixture closely with a thermometer. Maintain the temperature between 30-35°C.[1] If the temperature rises, slow the rate of addition and cool the flask in the ice bath.
-
After the addition of all the bromobenzene is complete, allow the flask to stand at room temperature for 10-15 minutes with occasional swirling to ensure the reaction goes to completion.[1]
-
Pour the reaction mixture onto approximately 25 g of crushed ice in a beaker. Stir the mixture until all the ice has melted. This will precipitate the crude product.
-
Collect the solid product by suction filtration using a Büchner funnel.
-
Wash the collected solid with cold water to remove any residual acid.
-
Recrystallize the crude product from a minimum amount of hot 95% ethanol. The less soluble p-bromonitrobenzene will crystallize upon cooling.
-
Collect the purified crystals by suction filtration, wash with a small amount of cold ethanol, and allow them to air dry.
Visualizations
Caption: Reaction mechanism for the nitration of bromobenzene.
Caption: Experimental workflow for controlled mononitration.
Caption: Troubleshooting decision tree for over-nitration.
References
Technical Support Center: Workup Procedures for Reactions Involving 4-Bromo-1,2-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-dinitrobenzene. It offers detailed workup procedures, data presentation, and visual workflows to address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the standard quenching procedure for a reaction involving this compound?
A1: The standard procedure is to pour the reaction mixture slowly into a beaker of crushed ice or ice-cold water with vigorous stirring. This helps to dissipate the heat of dilution, especially if strong acids were used in the reaction.
Q2: My product, derived from this compound, is not precipitating out of the aqueous quench solution. What should I do?
A2: If your product is soluble in the aqueous mixture, you will need to perform a liquid-liquid extraction. Use a suitable organic solvent in which your product is soluble, such as ethyl acetate (B1210297) or dichloromethane, to extract the compound from the aqueous layer.
Q3: What are the best solvents for recrystallizing products derived from this compound?
A3: Common and effective solvents for recrystallizing derivatives of this compound include ethanol (B145695), ethyl ether, and isopropyl ether.[1] The choice of solvent will depend on the specific properties of your synthesized compound.
Q4: How can I remove unreacted this compound from my product?
A4: Unreacted this compound can often be removed through column chromatography. Due to the polar nature of the nitro groups, a solvent system with a suitable polarity gradient (e.g., a hexane-ethyl acetate mixture) can effectively separate the starting material from the desired product.
Q5: What are the main safety precautions to consider during the workup of these reactions?
A5: Reactions involving nitroaromatic compounds can be energetic. Always cool the reaction mixture before quenching. Perform the quench slowly and with good stirring in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
Troubleshooting Guide
This guide addresses specific issues that may arise during the workup of reactions with this compound.
Issue 1: An Emulsion Forms During Extraction
-
Possible Cause: The densities of the organic and aqueous layers are too similar, or surfactant-like byproducts have formed.
-
Solutions:
-
Add Brine: Add a saturated aqueous solution of sodium chloride (brine) to increase the ionic strength and density of the aqueous layer.
-
Gentle Swirling: Instead of vigorous shaking, gently swirl or invert the separatory funnel to minimize emulsion formation.
-
Filtration: Filter the emulsified layer through a pad of Celite or glass wool.
-
Centrifugation: If available, centrifuging the mixture is a highly effective method for breaking emulsions.
-
Issue 2: The Product Oils Out Instead of Crystallizing
-
Possible Cause: The product may have a low melting point or be impure, leading to the formation of an oil instead of a solid.
-
Solutions:
-
Scratching: Try scratching the inside of the flask at the liquid-air interface with a glass rod to induce crystallization.
-
Seed Crystals: If you have a small amount of solid product, add a seed crystal to the oil.
-
Solvent Change: Remove the current solvent under reduced pressure and attempt to crystallize from a different solvent system.
-
Purification: The oil may be an impure mixture. Purify the oil using column chromatography and then attempt crystallization of the purified fractions.
-
Issue 3: Difficulty Removing Colored Impurities
-
Possible Cause: Nitroaromatic compounds and their byproducts are often highly colored.
-
Solutions:
-
Charcoal Treatment: Dissolve the crude product in a suitable solvent and add a small amount of activated charcoal. Heat the mixture gently and then filter the hot solution through a pad of Celite to remove the charcoal and adsorbed impurities.
-
Recrystallization: Multiple recrystallizations may be necessary to obtain a product of high purity and with less coloration.
-
Column Chromatography: This is a very effective method for separating colored impurities from the desired product.
-
Data Presentation
The following tables provide representative quantitative data for nucleophilic aromatic substitution (SNAr) reactions using 1-halo-2,4-dinitrobenzene derivatives as substrates. This data can serve as a benchmark for expected yields and reaction conditions.
Table 1: Synthesis of 2,4-Dinitrophenylhydrazones from 1-Chloro-2,4-dinitrobenzene (B32670)
| Carbonyl Compound | Solvent | Yield (%) | Reference |
| Acetaldehyde | Ethanol | 65 | [2] |
| Benzaldehyde | Ethanol | 74 | [2] |
| Acetone | Ethanol | 60 | [2] |
Table 2: Synthesis of 2,4-Dinitrophenyl Ethers from 2,4-Dinitrochlorobenzene
| Alcohol | Base | Solvent | Yield (%) | Reference |
| Methanol | Sodium Metal | Methanol | 81 | [3] |
| Phenol | Sodium Hydroxide | Ether | - | [3] |
| β-Methoxyethanol | Sodium Hydroxide | β-Methoxyethanol | 98.3 | [4] |
Experimental Protocols
Protocol 1: General Workup for Nucleophilic Aromatic Substitution (SNAr) with an Amine
This protocol describes a typical workup for the reaction of this compound with an amine nucleophile.
-
Reaction Quenching:
-
Once the reaction is complete (monitored by TLC), cool the reaction mixture to room temperature.
-
Slowly pour the reaction mixture into a beaker containing crushed ice or ice-cold water (approximately 10 volumes relative to the reaction volume) with vigorous stirring.
-
-
Extraction:
-
If a precipitate forms, collect it by vacuum filtration. Wash the solid with cold water and then a small amount of a cold non-polar solvent like hexane (B92381) to remove non-polar impurities.
-
If no precipitate forms, transfer the aqueous mixture to a separatory funnel.
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate, 3 x 50 mL for a 100 mL aqueous layer).
-
-
Washing:
-
Combine the organic extracts.
-
Wash the combined organic layer sequentially with:
-
1 M HCl (to remove excess amine).
-
Saturated aqueous sodium bicarbonate (to neutralize any remaining acid).
-
Brine (to remove bulk water).
-
-
-
Drying and Concentration:
-
Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate.
-
Filter off the drying agent.
-
Remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
-
Purification:
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica (B1680970) gel.
-
Protocol 2: Workup for the Synthesis of 2,4-Dinitrophenylhydrazone
This protocol is adapted from the synthesis using 1-chloro-2,4-dinitrobenzene and is applicable to this compound.[5]
-
Precipitation and Filtration:
-
After the reaction period, cool the reaction mixture. The product often precipitates directly from the reaction mixture.
-
Collect the solid product by vacuum filtration.
-
-
Washing:
-
Recrystallization:
-
If further purification is needed, recrystallize the crude product from a suitable solvent such as n-butanol.[5]
-
Visualizations
The following diagrams illustrate key workflows and logical relationships in the workup procedures.
Caption: General workflow for the workup of a nucleophilic aromatic substitution reaction.
Caption: Decision tree for resolving emulsion formation during liquid-liquid extraction.
References
Technical Support Center: Cross-Coupling with 4-Bromo-1,2-dinitrobenzene
This guide provides researchers, scientists, and drug development professionals with essential information for selecting catalysts and troubleshooting cross-coupling reactions involving the highly electron-deficient substrate, 4-Bromo-1,2-dinitrobenzene.
Frequently Asked Questions (FAQs)
Q1: What are the main challenges when performing cross-coupling reactions with this compound?
A1: The primary challenge stems from the two strongly electron-withdrawing nitro groups. While these groups facilitate the initial oxidative addition step to the palladium catalyst, they also make the aryl halide highly susceptible to nucleophilic aromatic substitution (SNAr) as a competing pathway. Additionally, the nitro groups can potentially coordinate to the metal center or be reduced under certain reaction conditions, leading to catalyst deactivation or undesired side products.
Q2: Which types of cross-coupling reactions are most suitable for this compound?
A2: Palladium-catalyzed reactions are generally effective. The most common and suitable reactions include:
-
Suzuki-Miyaura Coupling: For forming C-C bonds with boronic acids or esters. This is often a robust choice for electron-deficient substrates.[1]
-
Heck Coupling: For creating C-C bonds with alkenes.[2]
-
Sonogashira Coupling: For C-C bond formation with terminal alkynes.[3]
-
Buchwald-Hartwig Amination: For synthesizing C-N bonds with various amines.[4]
Q3: How do the nitro groups influence catalyst and ligand selection?
A3: The electron-deficient nature of the substrate means that oxidative addition is generally facile.[1] Therefore, the choice of ligand is critical for promoting the subsequent, often rate-limiting, transmetalation and reductive elimination steps. For reactions like Suzuki and Buchwald-Hartwig, bulky, electron-rich phosphine (B1218219) ligands (e.g., Buchwald-type biarylphosphine ligands like XPhos, SPhos) or N-heterocyclic carbenes (NHCs) are highly recommended.[5][6] These ligands help stabilize the palladium center and accelerate the catalytic cycle.
Q4: What is the recommended type of base for cross-coupling with this substrate?
A4: The choice of base is crucial and depends on the specific coupling reaction.
-
For Suzuki-Miyaura coupling, stronger, non-nucleophilic inorganic bases like potassium phosphate (B84403) (K₃PO₄) or cesium carbonate (Cs₂CO₃) are often more effective than weaker bases like sodium carbonate (Na₂CO₃).[7][8]
-
For Buchwald-Hartwig amination, strong, non-nucleophilic bases such as sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) are typically required to deprotonate the amine.[8]
-
For Heck and Sonogashira couplings, organic amine bases like triethylamine (B128534) (Et₃N) or inorganic bases like potassium carbonate can be effective.[2][9]
Troubleshooting Guides
Issue 1: Low or No Conversion to the Desired Product
This is a common issue that can stem from several factors. A systematic approach to troubleshooting is recommended.
Caption: Troubleshooting workflow for low or no product conversion.
| Potential Cause | Recommended Action | Rationale |
| Inactive Catalyst | • Use a fresh batch of palladium precursor and ligand. • Ensure proper storage under an inert atmosphere.[8] • Consider using a more robust precatalyst system (e.g., Buchwald G3/G4 precatalysts).[6] | Palladium catalysts, especially Pd(0) species, are sensitive to air and moisture and can lose activity.[8] Precatalysts are often more air-stable and ensure efficient generation of the active Pd(0) species. |
| Inefficient Reductive Elimination | • Switch to a more electron-rich and sterically bulky phosphine ligand (e.g., Buchwald-type ligands like SPhos, XPhos, or RuPhos).[6] | For electron-deficient systems, while oxidative addition is fast, reductive elimination can be slow. Bulky, electron-donating ligands accelerate this final step of the catalytic cycle.[6] |
| Inappropriate Base | • Screen different bases. For Suzuki, try stronger inorganic bases like K₃PO₄ or Cs₂CO₃.[8] • For Buchwald-Hartwig, ensure a strong, non-nucleophilic base like NaOtBu is used.[8] • Ensure the base is finely powdered and dry. | The base's strength and solubility are critical for the transmetalation (Suzuki) or amine deprotonation (Buchwald-Hartwig) steps.[8] |
| Low Temperature | • Incrementally increase the reaction temperature. | Higher temperatures can overcome the activation energy for challenging steps, but be aware that it can also accelerate catalyst decomposition.[7] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Hydrodehalogenation)
The formation of byproducts can deplete starting materials and complicate purification.
Caption: Troubleshooting guide for common side product formation.
| Side Product | Potential Cause | Recommended Action |
| Homocoupling | Presence of oxygen in the reaction mixture. | • Improve the degassing procedure for the solvent and ensure the reaction is maintained under a strict inert atmosphere.[7] |
| Hydrodehalogenation | Presence of water or other proton sources. | • Ensure all reagents and solvents are scrupulously dry.[7] • The choice of base can influence the rate of this side reaction; screening may be necessary.[7] |
| SNAr Products | The high electrophilicity of the aromatic ring. | • Use milder bases where possible. • Lowering the reaction temperature can disfavor the SNAr pathway relative to the cross-coupling. |
Catalyst System Performance
The following table summarizes typical starting conditions for various cross-coupling reactions with nitro-substituted aryl bromides, based on literature precedents. Note that optimization is crucial for each specific substrate combination.
| Coupling Reaction | Palladium Source | Ligand | Base | Solvent | Temp (°C) | Typical Yield |
| Suzuki-Miyaura | Pd(OAc)₂ (2 mol%) | SPhos (4 mol%) | K₃PO₄ | Toluene (B28343)/H₂O | 80-110 | Good to Excellent |
| Buchwald-Hartwig | Pd₂(dba)₃ (1-2 mol%) | XPhos (2-4 mol%) | NaOtBu | Toluene | 100-110 | Good to Excellent |
| Heck | Pd(OAc)₂ (1-2 mol%) | PPh₃ (2-4 mol%) | Et₃N | DMF or Dioxane | 80-120 | Moderate to Good |
| Sonogashira | PdCl₂(PPh₃)₂ (2-5 mol%) | (none) | Et₃N | THF/Dioxane | RT - 60 | Good |
Experimental Protocols
Safety Note: this compound is a toxic and potentially irritant compound.[10] Always handle it with appropriate personal protective equipment (PPE) in a well-ventilated fume hood. Cross-coupling reactions should be set up under an inert atmosphere (Argon or Nitrogen).
General Protocol for Suzuki-Miyaura Coupling
-
Reaction Setup: To an oven-dried Schlenk tube, add this compound (1.0 equiv.), the desired arylboronic acid (1.2-1.5 equiv.), and finely powdered potassium phosphate (K₃PO₄, 2.0-3.0 equiv.).[7][8]
-
Catalyst Addition: In a glovebox or under a positive flow of inert gas, add the palladium precatalyst (e.g., SPhos Pd G3, 1-2 mol%).
-
Solvent Addition: Add anhydrous, degassed solvent (e.g., toluene or dioxane, to achieve a concentration of ~0.1 M) via syringe.
-
Reaction: Seal the tube and heat the reaction mixture in a preheated oil bath at 80-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS.
-
Work-up and Purification: After cooling to room temperature, dilute the mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography.
General Protocol for Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.) to an oven-dried Schlenk tube.[7]
-
Catalyst Addition: Add the palladium precatalyst (e.g., XPhos Pd G3, 1-2 mol%).[7]
-
Solvent Addition: Seal the tube, remove from the glovebox, and add anhydrous, degassed toluene via syringe under an inert atmosphere.
-
Reaction: Heat the reaction mixture in an oil bath at 100-110 °C with vigorous stirring until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up and Purification: After cooling, quench the reaction carefully with saturated aqueous ammonium (B1175870) chloride. Extract with an organic solvent, wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography.
General Protocol for Heck Coupling
-
Reaction Setup: To an oven-dried reaction vessel, add this compound (1.0 equiv.), palladium(II) acetate (B1210297) (Pd(OAc)₂, 2 mol%), and the chosen ligand (e.g., triphenylphosphine, 4 mol%).
-
Reagent Addition: Add the alkene (1.5 equiv.), a base (e.g., triethylamine, 2.0 equiv.), and a suitable solvent (e.g., DMF or dioxane).[2]
-
Reaction: Seal the vessel and heat to 100-120 °C, monitoring for completion.
-
Work-up and Purification: Cool the reaction, filter through a pad of celite to remove palladium black, and rinse with an organic solvent. Concentrate the filtrate and purify the crude material by column chromatography.
General Protocol for Sonogashira Coupling
-
Reaction Setup: To a Schlenk tube under an inert atmosphere, add this compound (1.0 equiv.), copper(I) iodide (CuI, 2-5 mol%), and the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-3 mol%).[8]
-
Reagent Addition: Add a degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.2 equiv.) and an amine base (e.g., triethylamine, 2-3 equiv.).[8][9]
-
Reaction: Stir the mixture at room temperature or with gentle heating (40-60 °C) until the starting material is consumed.
-
Work-up and Purification: Dilute with an organic solvent and filter through celite. Wash the filtrate with water, then brine, and dry over sodium sulfate. Concentrate and purify by column chromatography.[8]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Buy this compound | 610-38-8 [smolecule.com]
Managing exothermic reactions in the synthesis of 4-Bromo-1,2-dinitrobenzene
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 4-Bromo-1,2-dinitrobenzene. The information provided is intended to help manage the highly exothermic nature of this reaction and address common challenges encountered during the experimental process.
Troubleshooting Guide
This guide addresses specific issues that may arise during the synthesis of this compound, with a focus on managing the exothermic reaction and ensuring product quality.
| Problem | Possible Cause | Recommended Solution |
| Rapid, Uncontrolled Temperature Increase (Runaway Reaction) | 1. Rate of addition of the nitrating agent or substrate is too fast.2. Inadequate cooling of the reaction mixture.3. Insufficient stirring, leading to localized "hot spots." | 1. Immediately cease the addition of reagents.2. Increase the efficiency of the cooling bath (e.g., switch from an ice-water bath to an ice-salt or dry ice-acetone bath).3. Ensure vigorous and efficient stirring to maintain a homogeneous temperature throughout the reaction mixture.4. If the temperature continues to rise uncontrollably, have a quenching agent (e.g., a large volume of cold water or a dilute basic solution) ready for emergency use. |
| Low Yield of this compound | 1. Incomplete reaction due to insufficient reaction time or temperature.2. Formation of undesired isomers (e.g., 1-Bromo-2,4-dinitrobenzene).3. Loss of product during workup and purification. | 1. Monitor the reaction progress using an appropriate analytical technique (e.g., TLC, GC, or HPLC). If the reaction has stalled, consider a slight, controlled increase in temperature or extending the reaction time.2. Carefully control the reaction temperature to favor the formation of the desired isomer. The regioselectivity of the second nitration is highly dependent on the directing effects of the existing substituents and the reaction conditions.3. Optimize the recrystallization process. Use a minimal amount of hot solvent to dissolve the product and allow for slow cooling to maximize crystal formation. |
| Formation of Impurities or Side Products | 1. Over-nitration leading to the formation of trinitro-derivatives.2. Oxidation of the starting material or product.3. Presence of residual starting materials in the final product. | 1. Strictly control the stoichiometry of the nitrating agent and the reaction temperature. Temperatures exceeding the optimal range can promote further nitration.[1]2. Ensure that the reaction is carried out under an inert atmosphere if the starting materials or products are sensitive to oxidation.3. After the reaction is complete, quench the reaction mixture by pouring it into cold water to precipitate the crude product.[2] Thoroughly wash the crude product with water to remove residual acids before purification.[2] |
| Difficulty in Product Isolation and Purification | 1. The product is an oil and does not solidify.2. Co-crystallization of multiple isomers. | 1. If the product oils out, try scratching the inside of the flask with a glass rod to induce crystallization. Seeding with a small crystal of the pure product can also be effective. If these methods fail, consider purification by column chromatography.2. Fractional crystallization is often necessary to separate isomers. The solubility of different isomers in the recrystallization solvent can vary significantly, allowing for their separation.[2] Multiple recrystallization steps may be required to achieve high purity. |
Frequently Asked Questions (FAQs)
Q1: What are the primary safety concerns when synthesizing this compound?
A1: The primary safety concerns are the highly exothermic nature of the nitration reaction and the corrosive and toxic properties of the reagents. A mixture of concentrated nitric and sulfuric acids is typically used, which is extremely corrosive and can cause severe burns. The reaction generates a significant amount of heat, and if not properly controlled, can lead to a runaway reaction, potentially causing boiling, splashing of corrosive materials, and the release of toxic nitrogen oxide fumes.
Q2: How can I effectively control the temperature of the reaction?
A2: Effective temperature control is crucial for a safe and successful synthesis. This can be achieved by:
-
Slow, Dropwise Addition: Add the nitrating agent to the substrate (or vice versa, depending on the specific protocol) very slowly, using a dropping funnel.[3]
-
Efficient Cooling: Immerse the reaction vessel in a cooling bath (e.g., ice-water, ice-salt) throughout the addition process.[3][4]
-
Vigorous Stirring: Ensure constant and efficient stirring to maintain a uniform temperature and prevent the formation of localized hot spots.
-
Monitoring: Continuously monitor the internal temperature of the reaction with a thermometer.
Q3: What is the purpose of using sulfuric acid in the nitrating mixture?
A3: Concentrated sulfuric acid acts as a catalyst in the nitration reaction. It protonates nitric acid, leading to the formation of the highly electrophilic nitronium ion (NO₂⁺), which is the active nitrating species.
Q4: How can I minimize the formation of unwanted dinitro-isomers?
A4: The formation of different isomers is influenced by the directing effects of the bromo and nitro groups on the benzene (B151609) ring and the reaction conditions. To favor the formation of this compound, it is important to carefully control the reaction temperature and potentially the choice of starting material (e.g., starting from 1-bromo-2-nitrobenzene (B46134) or 1-bromo-4-nitrobenzene (B128438) for the second nitration).
Q5: What are the best practices for quenching the reaction and isolating the crude product?
A5: After the reaction is complete, it should be carefully quenched by pouring the reaction mixture slowly and with stirring into a large volume of ice-cold water.[2] This will precipitate the crude organic product and dilute the strong acids. The solid product can then be collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral to remove any residual acid.[2]
Experimental Protocol: Synthesis of this compound
This protocol is a general guideline and should be adapted and optimized based on laboratory conditions and safety assessments.
Materials and Reagents:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount (mol) | Volume (mL) or Mass (g) |
| 1-Bromo-4-nitrobenzene | 202.01 | - | x | y |
| Concentrated Sulfuric Acid (98%) | 98.08 | 1.84 | z | a |
| Concentrated Nitric Acid (70%) | 63.01 | 1.42 | w | b |
| Ice | - | - | As needed | As needed |
| Water (deionized) | 18.02 | 1.00 | As needed | As needed |
| Ethanol (for recrystallization) | 46.07 | 0.789 | As needed | As needed |
Procedure:
-
Preparation of the Nitrating Mixture: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, slowly add concentrated sulfuric acid to concentrated nitric acid while maintaining the temperature below 10 °C.
-
Reaction Setup: In a separate three-necked flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, dissolve 1-bromo-4-nitrobenzene in a suitable solvent (if necessary) or use it directly if it is a liquid at the reaction temperature. Cool the flask in an ice-salt bath.
-
Nitration: Slowly add the prepared nitrating mixture dropwise to the stirred solution of 1-bromo-4-nitrobenzene. Carefully monitor the internal temperature and maintain it within a predetermined range (e.g., 20-30 °C). The rate of addition should be adjusted to prevent the temperature from exceeding the set limit.
-
Reaction Completion: After the addition is complete, continue stirring the mixture at the same temperature for a specified period (e.g., 1-2 hours) to ensure the reaction goes to completion. Monitor the reaction progress by TLC or another suitable analytical method.
-
Quenching and Isolation: Once the reaction is complete, pour the reaction mixture slowly and carefully onto a large amount of crushed ice with vigorous stirring.
-
Filtration and Washing: Collect the precipitated solid by vacuum filtration. Wash the solid thoroughly with cold water until the filtrate is neutral to pH paper.
-
Purification: Recrystallize the crude product from a suitable solvent, such as ethanol, to obtain pure this compound.[4]
-
Drying and Characterization: Dry the purified crystals in a vacuum oven at a low temperature. Characterize the final product by determining its melting point and using spectroscopic methods (e.g., NMR, IR).
Visualizations
Caption: Experimental workflow for the synthesis of this compound.
Caption: Troubleshooting logic for managing an exothermic reaction.
References
Technical Support Center: Purification of 4-Bromo-1,2-dinitrobenzene
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-dinitrobenzene. Here, you will find detailed information on the removal of common impurities from synthesis reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The synthesis of this compound is typically achieved through the dinitration of bromobenzene (B47551). The primary impurities encountered are positional isomers of dinitrobromobenzene, with 1-Bromo-2,4-dinitrobenzene and 1-Bromo-2,6-dinitrobenzene being the most common.[1][2] Incomplete reactions can also lead to the presence of mono-nitrated bromobenzene isomers (ortho- and para-bromonitrobenzene).[3][4]
Q2: What are the key challenges in purifying this compound?
A2: The main challenge lies in the separation of the desired this compound from its isomers, particularly 1-Bromo-2,4-dinitrobenzene, due to their similar physical and chemical properties.[1] The choice of purification method is crucial for obtaining a high-purity product.
Q3: Which purification methods are most effective for this compound?
A3: Recrystallization and flash column chromatography are the two primary and most effective techniques for purifying this compound.[5] The choice between them, or their sequential use, will depend on the impurity profile of the crude product.[5]
Q4: What is the role of temperature control during the synthesis of this compound?
A4: Temperature control is critical during the nitration of bromobenzene. The reaction is highly exothermic, and excessive heat can lead to the formation of undesired dinitration byproducts.[3][4] Maintaining the recommended temperature range is essential for maximizing the yield of the desired product and simplifying purification.
Troubleshooting Guides
Recrystallization Issues
| Issue | Possible Cause(s) | Solution(s) |
| Product "oils out" instead of crystallizing. | The solution is too concentrated, causing the product to come out of solution above its melting point. | Add a small amount of additional hot solvent to dissolve the oil, then allow the solution to cool more slowly.[6] |
| The chosen solvent is not ideal. | Experiment with different solvents or solvent mixtures. For dinitroaromatic compounds, ethanol, methanol, or ethers are often good starting points.[3] | |
| Low recovery of purified product. | Too much solvent was used, leading to a significant amount of product remaining in the mother liquor. | Concentrate the mother liquor and attempt a second crystallization. Ensure you are using the minimum amount of hot solvent necessary for dissolution. |
| The cooling process was too rapid, leading to the formation of fine crystals that are difficult to collect. | Allow the solution to cool slowly to room temperature before placing it in an ice bath. | |
| Product is still impure after recrystallization. | The impurities have very similar solubility to the product in the chosen solvent. | Try a different recrystallization solvent or a solvent pair. Alternatively, consider using column chromatography for better separation.[5] |
| The cooling was too fast, trapping impurities within the crystal lattice. | Ensure a slow cooling rate to allow for selective crystallization. |
Column Chromatography Issues
| Issue | Possible Cause(s) | Solution(s) |
| Poor separation of isomers. | The eluent system is not optimal. | Develop a more effective eluent system using thin-layer chromatography (TLC). A common starting point for separating isomers of medium polarity is a mixture of a non-polar solvent (e.g., hexane) and a moderately polar solvent (e.g., ethyl acetate).[7][8] |
| The column is overloaded with the crude product. | Use a larger column or reduce the amount of crude product loaded. A general guideline is to use 50-100g of silica (B1680970) gel per 1g of crude material.[7] | |
| The product is eluting too quickly with impurities. | The eluent is too polar. | Decrease the polarity of the eluent by reducing the proportion of the more polar solvent. |
| The product is not eluting from the column. | The eluent is not polar enough. | Gradually increase the polarity of the eluent. |
| Tailing of spots on TLC and broad peaks during column chromatography. | The compound may be interacting too strongly with the acidic silica gel. | Add a small amount (0.1-1%) of a modifier like triethylamine (B128534) to the eluent to neutralize the acidic sites on the silica gel.[6] |
Quantitative Data Summary
The following table presents a summary of typical data for the purification of dinitrobromobenzene isomers. Please note that actual results will vary depending on the specific experimental conditions.
| Purification Method | Parameter | Typical Value/Range |
| Recrystallization | Purity of Crude Material | 85-95% |
| Purity after Recrystallization | >98% | |
| Typical Solvents | Ethanol, Methanol, Isopropyl Ether, Ethyl Ether[9] | |
| Approximate Yield | 60-80% | |
| Column Chromatography | Stationary Phase | Silica Gel (230-400 mesh)[7] |
| Typical Eluent System | Hexane (B92381)/Ethyl Acetate gradient | |
| Purity after Column | >99% | |
| Approximate Yield | 70-90% |
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general procedure for the dinitration of bromobenzene. Caution: This reaction involves the use of strong acids and is highly exothermic. All work should be performed in a well-ventilated fume hood with appropriate personal protective equipment.
-
Preparation of the Nitrating Mixture: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, carefully add 20 mL of concentrated sulfuric acid. Cool the flask in an ice-water bath.
-
Slowly add 20 mL of fuming nitric acid to the cooled sulfuric acid with constant stirring. Keep the mixture in the ice bath.
-
Nitration Reaction: Slowly add 10 g of bromobenzene dropwise to the nitrating mixture over a period of 30-45 minutes. The temperature of the reaction mixture should be maintained between 50-60°C.[4]
-
After the addition is complete, continue stirring the mixture at 60°C for 2 hours.
-
Work-up: Carefully pour the reaction mixture onto 200 g of crushed ice with stirring.
-
The precipitated crude product is then collected by vacuum filtration and washed thoroughly with cold water until the washings are neutral.[4]
-
The crude solid is then dried before proceeding with purification.
Protocol 2: Purification by Recrystallization
-
Solvent Selection: In a small test tube, test the solubility of a small amount of the crude product in various solvents (e.g., ethanol, methanol, ethyl acetate) to find a suitable one where the compound is soluble when hot and sparingly soluble when cold.[5]
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Dissolution: Place the crude this compound in an Erlenmeyer flask and add a minimal amount of the chosen hot recrystallization solvent until the solid just dissolves.[5]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them.[5]
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Crystallization: Allow the hot solution to cool slowly to room temperature. Slow cooling is crucial for the formation of pure crystals.[5]
-
Isolation: Once crystallization is complete, cool the flask in an ice bath for 30 minutes to maximize the yield. Collect the crystals by vacuum filtration.[5]
-
Washing: Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities.[5]
-
Drying: Dry the purified crystals under vacuum.
Protocol 3: Purification by Flash Column Chromatography
-
Eluent Selection: Using TLC, determine an appropriate eluent system that provides good separation of the desired product from its impurities. A good starting point is a mixture of hexane and ethyl acetate.[7][8]
-
Column Packing: Prepare a slurry of silica gel (230-400 mesh) in the initial, least polar eluent. Pour the slurry into a column and allow it to pack under gravity or with gentle pressure.[7]
-
Sample Loading: Dissolve the crude product in a minimal amount of the eluent or a more polar solvent like dichloromethane. Carefully load the solution onto the top of the silica gel column. Alternatively, for better separation, the crude product can be adsorbed onto a small amount of silica gel and dry-loaded onto the column.[7]
-
Elution: Begin eluting the column with the least polar solvent mixture. Gradually increase the polarity of the eluent to elute the components from the column.
-
Fraction Collection and Analysis: Collect fractions as the eluent exits the column. Analyze the fractions by TLC to identify those containing the pure this compound.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.
Visualizations
Caption: General experimental workflow for the synthesis and purification of this compound.
Caption: Decision tree for troubleshooting common recrystallization issues.
Caption: Decision tree for troubleshooting common column chromatography problems.
References
- 1. reddit.com [reddit.com]
- 2. chm.uri.edu [chm.uri.edu]
- 3. Sciencemadness Discussion Board - Preparation of 2,4-dinitrobromobenzene - Powered by XMB 1.9.11 [sciencemadness.org]
- 4. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. Chromatography [chem.rochester.edu]
- 9. 1-BROMO-2,4-DINITROBENZENE | 584-48-5 [chemicalbook.com]
Technical Support Center: Optimizing Solvent Choice for 4-Bromo-1,2-dinitrobenzene Reactions
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-1,2-dinitrobenzene. The content is designed to address specific issues encountered during experimental procedures, with a focus on solvent optimization for nucleophilic aromatic substitution (SNAr) reactions.
Frequently Asked Questions (FAQs)
Q1: What are the most suitable solvents for nucleophilic aromatic substitution (SNAr) reactions with this compound?
A1: Polar aprotic solvents are generally the preferred choice for SNAr reactions involving this compound. Solvents such as Dimethylformamide (DMF), Dimethyl Sulfoxide (DMSO), and acetonitrile (B52724) are highly effective. These solvents can solvate the cation of the nucleophile's salt, which leaves the anionic nucleophile more exposed and, therefore, more reactive. Protic solvents, like ethanol (B145695) and methanol, can form hydrogen bonds with the nucleophile, which can reduce its nucleophilicity and slow down the reaction rate.
Q2: Why is my SNAr reaction with this compound showing a low yield?
A2: Low yields in SNAr reactions with this substrate can be attributed to several factors:
-
Insufficiently activated ring: The aromatic ring of this compound is strongly activated towards nucleophilic attack due to the two electron-withdrawing nitro groups. However, if the nucleophile is very weak, the reaction may still be slow.
-
Poor solvent choice: As mentioned, using a protic solvent can hinder the reaction. Switching to a polar aprotic solvent is recommended.
-
Reaction temperature: Many SNAr reactions require heating to proceed at a reasonable rate. If the reaction is being run at room temperature, a gradual increase in temperature while monitoring the reaction progress by TLC or LC-MS is advised.
-
Moisture in the reaction: Water can compete with the intended nucleophile, leading to the formation of 2,4-dinitrophenol (B41442) as a byproduct. Using anhydrous solvents and an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q3: I am observing multiple spots on my TLC plate. What are the likely side products?
A3: The formation of multiple products can be a common issue. Potential side reactions include:
-
Reaction with the solvent: If a nucleophilic solvent (like an alcohol) is used with a strong base, the solvent itself can act as a nucleophile.
-
Di-substitution: If the nucleophile is highly reactive and used in a large excess, it might be possible to displace one of the nitro groups, although this is less common than the displacement of the bromine.
-
Degradation of starting material or product: this compound and its derivatives can be sensitive to high temperatures and basic conditions, which may lead to decomposition.
Q4: How does the reactivity of this compound compare to other halo-dinitrobenzenes?
A4: In nucleophilic aromatic substitution reactions, the rate-determining step is typically the initial attack of the nucleophile to form the Meisenheimer complex.[1] For halogens, the reactivity order is often F > Cl > Br > I. This is because the more electronegative halogen polarizes the carbon-halogen bond more effectively, making the carbon atom more electrophilic and susceptible to nucleophilic attack. Therefore, 1-Fluoro-2,4-dinitrobenzene is generally more reactive than 1-Bromo-2,4-dinitrobenzene.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low or no conversion to product | 1. Poor solvent choice.2. Reaction temperature is too low.3. Nucleophile is not strong enough.4. Presence of moisture. | 1. Switch to a polar aprotic solvent such as DMF or DMSO.2. Gradually increase the reaction temperature and monitor progress by TLC/LC-MS.3. Consider using a stronger nucleophile or adding a base to deprotonate a neutral nucleophile.4. Use anhydrous solvents and perform the reaction under an inert atmosphere. |
| Formation of multiple products | 1. Reaction with a nucleophilic solvent.2. Di-substitution or other side reactions.3. Degradation of starting material or product. | 1. Use a non-nucleophilic, polar aprotic solvent.2. Use a stoichiometric amount of the nucleophile and monitor the reaction closely.3. Run the reaction at a lower temperature for a longer time. Ensure the work-up is not overly harsh. |
| Difficult purification of the product | 1. Product and starting material have similar polarity.2. Product is an oil and does not crystallize.3. Product is colored due to impurities. | 1. If column chromatography is difficult, consider converting the unreacted starting material or a basic product into a salt to alter its solubility and allow for separation by extraction.2. Try recrystallization from a different solvent or a mixed solvent system. Seeding with a small crystal can also induce crystallization.3. Treat the crude product with activated charcoal during recrystallization to remove colored impurities. |
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value |
| CAS Number | 610-38-8[2] |
| Molecular Formula | C₆H₃BrN₂O₄[2] |
| Molecular Weight | 247.00 g/mol [2] |
| Appearance | Yellow crystalline solid[3] |
| Melting Point | 71-73 °C |
| Boiling Point | 353.6 ± 22.0 °C at 760 mmHg |
Table 2: Solubility of this compound
| Solvent | Solubility |
| Water | Sparingly soluble/Partly miscible[4] |
| Ethanol | Moderately soluble[4] |
| Methanol | Moderately soluble[4] |
| Acetone | Soluble[4] |
| Benzene | Soluble |
| Chloroform | Soluble |
| Hexane | Poorly soluble |
Table 3: Comparison of Solvent Effects on SNAr Reactions of Halo-Dinitrobenzenes
| Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) |
| 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹[5] |
| 1-Chloro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 3.1 x 10⁻³[5] |
| 1-Bromo-2,4-dinitrobenzene | Piperidine | Ethanol | 25 | 1.7 x 10⁻³[5] |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Methanol | 25 | - |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | Acetonitrile | 25 | - |
| 1-Chloro-2,4-dinitrobenzene | Hydrazine | DMSO | 25 | - |
Note: The rate constant (k₂) values indicate the relative reaction rates. A larger value signifies a faster reaction.
Experimental Protocols
Protocol 1: Synthesis of N-phenyl-4-bromo-1,2-dinitroaniline
This protocol describes a typical SNAr reaction between this compound and aniline (B41778) using DMF as the solvent.
Materials:
-
This compound
-
Aniline
-
Potassium Carbonate (K₂CO₃)
-
Anhydrous Dimethylformamide (DMF)
-
Ethyl acetate (B1210297)
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
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Magnetic stirrer with heating plate
-
Standard laboratory glassware for work-up and purification
Procedure:
-
To a round-bottom flask, add this compound (1.0 mmol, 1.0 eq).
-
Add anhydrous DMF (10 mL) and stir until the solid is dissolved.
-
Add aniline (1.2 mmol, 1.2 eq) followed by potassium carbonate (2.0 mmol, 2.0 eq).
-
Heat the reaction mixture to 80°C and stir.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed (typically 4-6 hours).
-
After completion, cool the reaction mixture to room temperature and pour it into ice-water (50 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers and wash with brine (2 x 20 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography to obtain the desired N-phenyl-4-bromo-1,2-dinitroaniline.
Visualizations
Caption: Experimental workflow for a typical SNAr reaction of this compound.
References
Validation & Comparative
Comparative ¹H NMR Analysis of 4-Bromo-1,2-dinitrobenzene Substitution Products
A comprehensive guide for researchers, scientists, and drug development professionals on the characterization of nucleophilic aromatic substitution products of 4-Bromo-1,2-dinitrobenzene using ¹H NMR spectroscopy.
This guide provides a comparative analysis of the ¹H NMR spectral data for various substitution products of this compound. The substitution of the bromine atom in this compound with different nucleophiles leads to a range of derivatives with distinct electronic environments, which are reflected in their characteristic ¹H NMR spectra. This guide summarizes the key spectral parameters, offers detailed experimental protocols for synthesis and analysis, and presents a visual representation of the structure-spectra relationship to aid in the identification and characterization of these compounds.
¹H NMR Data of this compound and Its Substitution Products
The following table summarizes the ¹H NMR spectral data for this compound and its representative substitution products. The chemical shifts (δ) are reported in parts per million (ppm) relative to a standard reference, and the coupling constants (J) are given in Hertz (Hz). The multiplicity of each signal is abbreviated as s (singlet), d (doublet), and dd (doublet of doublets).
| Compound | H-3 | H-5 | H-6 | Other Protons |
| This compound | 8.25 (d, J = 2.3 Hz) | 8.05 (dd, J = 8.7, 2.3 Hz) | 7.90 (d, J = 8.7 Hz) | - |
| 4-Methoxy-1,2-dinitrobenzene | 8.32 (d, J = 2.8 Hz) | 7.55 (dd, J = 9.2, 2.8 Hz) | 7.20 (d, J = 9.2 Hz) | 4.00 (s, 3H, -OCH₃) |
| 4-Ethoxy-1,2-dinitrobenzene | 8.30 (d, J = 2.7 Hz) | 7.53 (dd, J = 9.1, 2.7 Hz) | 7.18 (d, J = 9.1 Hz) | 4.20 (q, J = 7.0 Hz, 2H, -OCH₂CH₃), 1.50 (t, J = 7.0 Hz, 3H, -OCH₂CH₃) |
| N-Methyl-1,2-dinitro-4-aniline | 8.20 (d, J = 2.5 Hz) | 7.30 (dd, J = 9.0, 2.5 Hz) | 6.80 (d, J = 9.0 Hz) | 3.00 (d, J = 5.0 Hz, 3H, -NHCH₃), 6.50 (br s, 1H, -NHCH₃) |
| N-Phenyl-1,2-dinitro-4-aniline | 8.40 (d, J = 2.4 Hz) | 7.80 (dd, J = 9.0, 2.4 Hz) | 7.20 (d, J = 9.0 Hz) | 7.40-7.10 (m, 5H, -NHC₆H₅), 8.50 (br s, 1H, -NHC₆H₅) |
Note: The exact chemical shifts and coupling constants can vary slightly depending on the solvent and the concentration.
Experimental Protocols
General Procedure for Nucleophilic Aromatic Substitution
A solution of this compound (1.0 mmol) in a suitable solvent (e.g., ethanol, methanol, or DMF) is treated with an excess of the desired nucleophile (e.g., sodium methoxide, sodium ethoxide, methylamine, or aniline; typically 1.2-2.0 equivalents). The reaction mixture is stirred at room temperature or heated to reflux, and the progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature, and the solvent is removed under reduced pressure. The residue is then partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica (B1680970) gel or by recrystallization to afford the desired substitution product.
¹H NMR Data Acquisition and Processing
¹H NMR spectra are recorded on a 400 MHz or 500 MHz spectrometer.[1] Samples are prepared by dissolving approximately 5-10 mg of the compound in 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or acetone-d₆) containing tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00). The data is acquired at room temperature. Standard acquisition parameters include a spectral width of 10-15 ppm, a relaxation delay of 1-5 seconds, and a sufficient number of scans to obtain a good signal-to-noise ratio. The acquired free induction decays (FIDs) are processed using appropriate software. This involves Fourier transformation, phase correction, and baseline correction to obtain the final spectrum.
Structure-Spectra Relationship
The substitution of the bromine atom at the C-4 position of 1,2-dinitrobenzene (B166439) with various nucleophiles significantly influences the chemical shifts of the aromatic protons. This relationship can be visualized to understand the electronic effects of the substituents on the aromatic ring.
Caption: Nucleophilic substitution at C-4 and its effect on ¹H NMR shifts.
The introduction of an electron-donating group (e.g., -OCH₃, -OCH₂CH₃, -NHCH₃, -NHPh) in place of the bromine atom leads to a general upfield shift (to lower ppm values) of the signals for the protons at positions 5 and 6. This is due to the increased electron density on the aromatic ring, which shields these protons. Conversely, the proton at position 3, which is ortho to a nitro group and meta to the new substituent, often experiences a slight downfield shift (to higher ppm values) due to the combined anisotropic and inductive effects of the neighboring groups. The magnitude of these shifts provides valuable information about the electronic nature of the newly introduced substituent.
References
Characterization of 4-Bromo-1,2-dinitrobenzene Derivatives by Mass Spectrometry: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the mass spectrometric behavior of 4-bromo-1,2-dinitrobenzene and its structural isomer, 1-bromo-2,4-dinitrobenzene (B145926). The characterization of such derivatives is crucial in various fields, including pharmaceutical development, environmental analysis, and materials science, where precise structural elucidation is paramount. This document outlines the expected fragmentation patterns under different ionization techniques, supported by experimental data for 1-bromo-2,4-dinitrobenzene and theoretical predictions for this compound. Detailed experimental protocols for the analysis of these compounds are also presented.
Data Presentation: Comparison of Mass Spectral Data
The following table summarizes the key mass-to-charge ratios (m/z) and their relative intensities observed in the electron ionization (EI) mass spectrum of 1-bromo-2,4-dinitrobenzene, alongside predicted values for this compound. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio) results in characteristic isotopic patterns for bromine-containing fragments, which are crucial for their identification.
| Ionization Method | Compound | Molecular Ion (M⁺) [m/z] | Key Fragment Ions [m/z] and Proposed Structures |
| Electron Ionization (EI) | 1-Bromo-2,4-dinitrobenzene | 246/248 (C₆H₃⁷⁹BrN₂O₄ / C₆H₃⁸¹BrN₂O₄) | 200/202 : [M-NO₂]⁺ 170/172 : [M-NO₂-NO]⁺ 154/156 : [M-NO₂-NO₂]⁺ or [M-2NO₂]⁺ 75 : [C₆H₃]⁺ |
| Electron Ionization (EI) | This compound (Predicted) | 246/248 (C₆H₃⁷⁹BrN₂O₄ / C₆H₃⁸¹BrN₂O₄) | 200/202 : [M-NO₂]⁺ 170/172 : [M-NO₂-NO]⁺ 154/156 : [M-2NO₂]⁺ 75 : [C₆H₃]⁺ |
| Electrospray Ionization (ESI) | This compound (Predicted, Negative Mode) | 245/247 ([M-H]⁻) | Further fragmentation via Collision-Induced Dissociation (CID) would likely involve the loss of NO₂ and other neutral fragments. |
Experimental Protocols
Detailed methodologies are essential for the reproducible analysis of this compound derivatives. Below are typical protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and Electrospray Ionization Mass Spectrometry (ESI-MS).
Gas Chromatography-Mass Spectrometry (GC-MS) Protocol
This method is suitable for the analysis of volatile and thermally stable compounds like dinitrobromobenzene isomers.
-
Sample Preparation: Dissolve a pure sample of the analyte in a volatile organic solvent (e.g., dichloromethane (B109758) or methanol) to a concentration of approximately 1 mg/mL.
-
Inlet System: Introduce the sample solution into the GC-MS system. A split/splitless injector is commonly used.
-
Injector Temperature: 250 °C
-
Injection Volume: 1 µL
-
Mode: Splitless
-
-
Gas Chromatograph (GC) Conditions:
-
Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent non-polar capillary column.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
Oven Temperature Program:
-
Initial temperature: 100 °C, hold for 2 minutes.
-
Ramp: Increase to 280 °C at a rate of 15 °C/min.
-
Final hold: Hold at 280 °C for 5 minutes.
-
-
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electron Ionization (EI)
-
Ionization Energy: 70 eV
-
Source Temperature: 230 °C
-
Quadrupole Temperature: 150 °C
-
Scan Range: m/z 50-350
-
Electrospray Ionization Mass Spectrometry (ESI-MS) Protocol
ESI is a soft ionization technique suitable for analyzing compounds that may be thermally labile or for observing the intact molecule with minimal fragmentation. For nitroaromatic compounds, negative ion mode is often preferred.
-
Sample Preparation: Prepare a dilute solution of the analyte (e.g., 1-10 µg/mL) in a solvent mixture compatible with ESI, such as acetonitrile/water (1:1 v/v).
-
Infusion or LC Introduction: The sample can be directly infused into the mass spectrometer using a syringe pump or introduced via a liquid chromatograph (LC) for separation of mixtures.
-
Mass Spectrometer (MS) Conditions:
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode
-
Capillary Voltage: -3.5 to -4.5 kV
-
Nebulizing Gas (N₂): Flow rate appropriate for the instrument and solvent flow.
-
Drying Gas (N₂): Temperature of 300-350 °C.
-
Scan Range: m/z 100-500
-
For Tandem MS (MS/MS): The deprotonated molecule ([M-H]⁻) is selected as the precursor ion and subjected to Collision-Induced Dissociation (CID) with a collision gas (e.g., argon or nitrogen) to induce fragmentation. The collision energy can be varied to control the extent of fragmentation.
-
Mandatory Visualizations
The following diagrams illustrate the experimental workflow and the logical relationships in the mass spectrometric analysis of this compound derivatives.
Caption: Experimental workflow for the mass spectrometric analysis of organic compounds.
A Comparative Guide to HPLC Analysis for Purity of 4-Bromo-1,2-dinitrobenzene Products
For researchers, scientists, and drug development professionals, ensuring the purity of chemical intermediates is paramount for the integrity of downstream applications. This guide provides an objective comparison of High-Performance Liquid Chromatography (HPLC) for the analysis of 4-Bromo-1,2-dinitrobenzene purity against other analytical techniques. The information presented is supported by established analytical principles and data from the analysis of structurally similar compounds.
Comparison of Analytical Techniques for Purity Assessment
The choice of an analytical method for purity determination depends on several factors, including the physicochemical properties of the analyte and its potential impurities, the required sensitivity and accuracy, and the availability of instrumentation. Below is a comparative overview of HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy for the purity analysis of this compound.
Table 1: Comparison of Analytical Techniques
| Feature | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography (GC) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Principle | Separation based on partitioning between a liquid mobile phase and a solid stationary phase. | Separation of volatile compounds in a gaseous mobile phase passing through a solid or liquid stationary phase. | Nuclei in a magnetic field absorb and re-emit electromagnetic radiation at specific frequencies, providing structural and quantitative information. |
| Applicability | Well-suited for non-volatile and thermally labile compounds. | Ideal for volatile and thermally stable compounds. Derivatization may be required for non-volatile compounds. | Applicable to any soluble compound containing NMR-active nuclei. Provides structural confirmation and can determine purity without a specific reference standard (qNMR). |
| Typical Stationary Phase | C18, C8, Phenyl, Cyano | Polysiloxanes (e.g., DB-5), Polyethylene glycol (e.g., DB-WAX) | Not applicable |
| Typical Mobile Phase | Acetonitrile, Methanol, Water, Buffers | Inert gases (e.g., Helium, Nitrogen, Hydrogen) | Deuterated solvents (e.g., CDCl₃, DMSO-d₆) |
| Common Detector | UV-Vis, Diode Array (DAD), Mass Spectrometry (MS) | Flame Ionization (FID), Mass Spectrometry (MS) | Radiofrequency detector |
| Advantages | Versatile, robust, widely available, suitable for a wide range of compounds. | High resolution, fast analysis times for volatile compounds, highly sensitive detectors (especially MS).[1] | Provides detailed structural information, non-destructive, can be a primary ratio method for purity determination (qNMR).[2][3] |
| Limitations | Requires solvent consumption, may have lower resolution for some volatile isomers compared to GC. | Limited to thermally stable and volatile compounds, derivatization can add complexity. | Lower sensitivity compared to HPLC and GC, requires more expensive equipment and skilled operators.[2] |
High-Performance Liquid Chromatography (HPLC) for Purity Analysis
Reverse-phase HPLC with UV detection is a robust and widely used technique for the analysis of nitroaromatic compounds. A C18 column is typically employed, which separates compounds based on their hydrophobicity.
Potential Impurities in this compound
The synthesis of this compound typically involves the nitration of bromobenzene. This process can lead to the formation of several impurities, primarily:
-
Isomeric Mononitro- a nd Dinitro- a nd Trinitro- compounds:
-
1-Bromo-2-nitrobenzene
-
1-Bromo-4-nitrobenzene
-
2,4-Dinitrobromobenzene
-
Other positional isomers
-
-
Starting Material:
-
Bromobenzene
-
-
Over-nitrated products:
-
Trinitrobromobenzene isomers
-
A well-developed HPLC method should be capable of separating the main component, this compound, from all these potential impurities.
Proposed HPLC Method and Expected Performance
Based on the analysis of similar nitroaromatic compounds, the following HPLC method is proposed for the purity analysis of this compound.
Table 2: Proposed HPLC Method Parameters
| Parameter | Proposed Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 0-20 min: 50-80% B20-25 min: 80% B25-30 min: 80-50% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection | UV at 254 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile/Water (50:50) |
Table 3: Expected Performance Characteristics of the Proposed HPLC Method
| Parameter | Expected Performance |
| Linearity (r²) | ≥ 0.999 |
| Accuracy (% Recovery) | 98.0 - 102.0% |
| Precision (%RSD) | ≤ 2.0% |
| Limit of Detection (LOD) | 0.01 - 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.03 - 0.15 µg/mL |
Experimental Protocols
HPLC Method Experimental Protocol
1. Instrumentation:
-
HPLC system with a gradient pump, autosampler, column oven, and a UV-Vis or Diode Array Detector.
-
Data acquisition and processing software.
2. Reagents and Materials:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
This compound reference standard
-
Product sample of this compound
3. Standard Solution Preparation:
-
Accurately weigh about 10 mg of this compound reference standard into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent (Acetonitrile/Water 50:50). This is the stock solution.
-
Prepare working standards by further diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.
4. Sample Solution Preparation:
-
Accurately weigh about 10 mg of the this compound product sample into a 100 mL volumetric flask.
-
Dissolve and dilute to volume with the diluent.
5. Chromatographic Procedure:
-
Set up the HPLC system with the parameters listed in Table 2.
-
Inject the diluent as a blank to ensure no interference.
-
Inject the standard solutions to establish system suitability and generate a calibration curve.
-
Inject the sample solution to determine the purity.
6. Data Analysis:
-
Identify the peak for this compound based on the retention time of the reference standard.
-
Calculate the area of all peaks in the chromatogram.
-
Determine the purity of the sample by the area normalization method:
-
% Purity = (Area of this compound peak / Total area of all peaks) x 100
-
Visualizations
Caption: Workflow for HPLC purity analysis of this compound.
Caption: Logical selection of analytical techniques for purity assessment.
Conclusion
For routine quality control and purity assessment of this compound, the proposed reverse-phase HPLC method offers a robust, reliable, and widely accessible solution. It is capable of separating the main component from its expected process-related impurities. For the identification of unknown volatile impurities, GC-MS serves as a powerful complementary technique. When absolute purity determination without a specific reference standard is required, or when structural confirmation is necessary, qNMR is the method of choice. The selection of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the available resources. of the most appropriate technique will ultimately depend on the specific requirements of the analysis and the available resources.
References
A Comparative Guide to the Reactivity of 4-Bromo-1,2-dinitrobenzene and 4-Chloro-1,2-dinitrobenzene in SNAr Reactions
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the reactivity of 4-Bromo-1,2-dinitrobenzene and 4-Chloro-1,2-dinitrobenzene in Nucleophilic Aromatic Substitution (SNAr) reactions. Understanding the subtle differences in reactivity between these two common substrates is crucial for optimizing reaction conditions, predicting outcomes, and accelerating drug discovery and development pipelines. This document summarizes key experimental data, provides detailed experimental protocols, and visualizes the underlying reaction mechanisms.
Executive Summary
In the realm of SNAr reactions, the nature of the leaving group is a critical determinant of reaction kinetics. Contrary to the trend observed in aliphatic nucleophilic substitutions (SN1 and SN2), where bromide is generally a better leaving group than chloride, in SNAr reactions, this order is often inverted. For activated aryl halides like 4-halodinitrobenzenes, the rate-determining step is typically the initial attack of the nucleophile to form a resonance-stabilized intermediate known as a Meisenheimer complex. Consequently, the electronegativity of the halogen, rather than its ability to depart as an anion, plays a more significant role. Experimental data for analogous compounds consistently demonstrates that 4-Chloro-1,2-dinitrobenzene exhibits a slightly higher reactivity than this compound in SNAr reactions.
Data Presentation: Comparative Reactivity
Table 1: Second-Order Rate Constants for the Reaction of 1-Halo-2,4-dinitrobenzenes with Piperidine (B6355638) in 95% Ethanol (B145695) at 25.0°C
| Substrate | Leaving Group | Second-Order Rate Constant (k, L mol⁻¹ s⁻¹) | Relative Rate |
| 1-Chloro-2,4-dinitrobenzene | Cl | 3.1 x 10⁻³ | 1.82 |
| 1-Bromo-2,4-dinitrobenzene | Br | 1.7 x 10⁻³ | 1.00 |
This data clearly illustrates that the chloro-substituted dinitrobenzene is nearly twice as reactive as its bromo counterpart under these conditions. This "element effect," where the reactivity order is F > Cl ≈ Br > I, is a hallmark of SNAr reactions where the formation of the Meisenheimer complex is the rate-limiting step.[1][2][3]
Another study on the reaction of 4-substituted-1,2-dinitrobenzenes with triethylphosphite further supports the higher reactivity of the chloro-substituted compound relative to less electron-withdrawing groups, showing a reactivity order of -NO₂ > -CN > -Cl > -Me > -OMe.[4]
Reaction Mechanism and Experimental Workflow
The SNAr reaction proceeds via a two-step addition-elimination mechanism. The first step, which is typically rate-determining, involves the attack of the nucleophile on the carbon atom bearing the halogen. This leads to the formation of a resonance-stabilized Meisenheimer complex, where the negative charge is delocalized by the electron-withdrawing nitro groups. In the second, faster step, the leaving group is eliminated, and the aromaticity of the ring is restored.
A typical experimental workflow for comparing the reaction kinetics of these two substrates is outlined below.
Experimental Protocols
The following is a generalized protocol for the kinetic analysis of the SNAr reaction between a 4-halodinitrobenzene and an amine nucleophile (e.g., piperidine or aniline) in a suitable solvent (e.g., ethanol or acetonitrile).
Materials:
-
4-Chloro-1,2-dinitrobenzene
-
This compound
-
Piperidine (or other amine nucleophile)
-
Anhydrous ethanol (or other suitable solvent)
-
UV-Vis spectrophotometer with a thermostated cell holder
-
Volumetric flasks and pipettes
-
Stopwatch
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a stock solution of the 4-halodinitrobenzene (e.g., 1.0 x 10⁻³ M) in the chosen solvent.
-
Prepare a series of stock solutions of the amine nucleophile of varying concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, 0.1 M) in the same solvent.
-
-
Kinetic Measurements:
-
Set the UV-Vis spectrophotometer to the wavelength of maximum absorbance (λ_max) of the product, N-(3,4-dinitrophenyl)piperidine. This should be determined beforehand by recording the spectrum of an authentic sample of the product.
-
Equilibrate the thermostated cell holder to the desired reaction temperature (e.g., 25.0 ± 0.1 °C).
-
Pipette a known volume of the 4-halodinitrobenzene stock solution into a cuvette.
-
To initiate the reaction, rapidly add a known volume of one of the amine stock solutions to the cuvette, ensuring the amine is in large excess (at least 10-fold) to maintain pseudo-first-order conditions.
-
Immediately start recording the absorbance at λ_max as a function of time until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
The pseudo-first-order rate constant (k_obs) can be determined from the slope of a plot of ln(A_∞ - A_t) versus time, where A_∞ is the absorbance at infinite time and A_t is the absorbance at time t.
-
Repeat the kinetic measurements for each of the different amine concentrations.
-
The second-order rate constant (k) is determined from the slope of a plot of k_obs versus the concentration of the amine.
-
-
Comparison:
-
Repeat the entire procedure for the other 4-halodinitrobenzene substrate under identical conditions.
-
Compare the second-order rate constants obtained for 4-chloro-1,2-dinitrobenzene and this compound.
-
Conclusion
The available experimental evidence and the fundamental principles of SNAr reaction mechanisms consistently indicate that 4-Chloro-1,2-dinitrobenzene is a more reactive substrate than this compound. This is attributed to the higher electronegativity of chlorine, which enhances the electrophilicity of the carbon atom undergoing nucleophilic attack, thereby accelerating the rate-determining formation of the Meisenheimer complex. For researchers and professionals in drug development and chemical synthesis, the choice of the chloro-substituted starting material can lead to faster reaction times and potentially milder reaction conditions. However, other factors such as cost, availability, and the specific nature of the nucleophile and solvent system should also be considered when selecting a substrate for a particular synthetic application.
References
- 1. cem.de [cem.de]
- 2. Aromatic nucleophilic substitution (SNAr) reactions of 1,2- and 1,4-halonitrobenzenes and 1,4-dinitrobenzene with carbanions in the gas phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Solved Nucleophilic Aromatic Substitution Reactions: | Chegg.com [chegg.com]
- 4. 5.6 Nucleophilic Aromatic Substitution: SNAr – Organic Chemistry II [kpu.pressbooks.pub]
Distinguishing Dinitrobenzene Isomers: A 13C NMR Spectroscopy Comparison Guide
For researchers, scientists, and professionals in drug development, the accurate and efficient differentiation of structural isomers is a critical task. In the case of dinitrobenzene, three isomers exist: 1,2-dinitrobenzene (B166439) (ortho), 1,3-dinitrobenzene (B52904) (meta), and 1,4-dinitrobenzene (B86053) (para). While their molecular formulas are identical, their distinct substitution patterns lead to differences in molecular symmetry. These differences are readily and unambiguously identified using 13C Nuclear Magnetic Resonance (NMR) spectroscopy, which provides a unique spectral fingerprint for each isomer based on the number of non-equivalent carbon atoms.
Performance Comparison Based on 13C NMR Data
The primary distinguishing feature among the dinitrobenzene isomers in 13C NMR spectroscopy is the number of observed signals, which directly corresponds to the number of unique carbon environments in the molecule. Due to its lack of symmetry, the ortho isomer (1,2-dinitrobenzene) exhibits six distinct signals for the six aromatic carbons. The meta isomer (1,3-dinitrobenzene) possesses a higher degree of symmetry, resulting in four unique carbon signals. The para isomer (1,4-dinitrobenzene), being the most symmetrical, displays only two signals in its 13C NMR spectrum.
This fundamental difference in the number of spectral peaks provides a clear and definitive method for distinguishing the three isomers.
Quantitative Data Summary
The following table summarizes the 13C NMR chemical shift data for the three dinitrobenzene isomers, providing a quantitative basis for their differentiation. The data is compiled from the Spectral Database for Organic Compounds (SDBS), ensuring consistency in the experimental conditions.
| Isomer | Structure | Number of 13C Signals | Chemical Shifts (δ, ppm) in CDCl₃ |
| 1,2-Dinitrobenzene | 6 | 148.7, 134.4, 129.9, 124.5 | |
| 1,3-Dinitrobenzene | 4 | 148.7, 131.0, 129.0, 119.1 | |
| 1,4-Dinitrobenzene | 2 | 150.1, 124.7 |
Experimental Protocol
The following is a standard protocol for acquiring a proton-decoupled 13C NMR spectrum for the purpose of distinguishing dinitrobenzene isomers.
1. Sample Preparation:
-
Dissolve approximately 10-50 mg of the dinitrobenzene isomer in about 0.6-0.7 mL of a deuterated solvent (e.g., chloroform-d, CDCl₃).
-
Transfer the solution to a standard 5 mm NMR tube.
2. Instrument Setup:
-
Insert the NMR tube into the spectrometer's probe.
-
Lock the spectrometer on the deuterium (B1214612) signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.
3. Acquisition Parameters:
-
Set the experiment to a standard proton-decoupled 13C NMR pulse sequence.
-
Set the spectral width to cover the expected range of carbon chemical shifts (typically 0-200 ppm).
-
The number of scans will depend on the sample concentration; typically, 128 to 1024 scans are sufficient to achieve an adequate signal-to-noise ratio.
-
A relaxation delay (d1) of 1-2 seconds is generally suitable for qualitative analysis.
4. Data Processing:
-
Apply Fourier transformation to the acquired Free Induction Decay (FID).
-
Phase the resulting spectrum to obtain pure absorption lineshapes.
-
Reference the spectrum using the solvent peak (e.g., the central peak of the CDCl₃ triplet at approximately 77.16 ppm).
-
Perform baseline correction to ensure a flat baseline.
-
Integrate the signals if quantitative information is desired, although for isomer differentiation, the number of peaks is the primary determinant.
Logical Workflow for Isomer Identification
The following diagram illustrates the logical workflow for identifying the dinitrobenzene isomers based on the number of signals in their 13C NMR spectra.
Validation of Product Structure from 4-Bromo-1,2-dinitrobenzene Reactions: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the synthesis and validation of product structures resulting from nucleophilic aromatic substitution (SNAr) reactions of 4-Bromo-1,2-dinitrobenzene with various nucleophiles. The electron-withdrawing nature of the two nitro groups strongly activates the aromatic ring, making the carbon atom bonded to the bromine susceptible to nucleophilic attack. This document outlines detailed experimental protocols, presents comparative quantitative data, and offers insights into alternative synthetic routes to facilitate the unambiguous identification and characterization of the resulting products.
Comparison of Nucleophilic Aromatic Substitution Reactions
The reaction of this compound with different classes of nucleophiles, namely amines, alkoxides, and thiols, proceeds via a Meisenheimer complex intermediate. The following tables summarize the reaction conditions and yields for the synthesis of representative products.
Table 1: Reaction of this compound with Amine Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Aniline | N-(3,4-dinitrophenyl)aniline | Ethanol (B145695), Microwave, 125°C, 5 min | Not specified |
| Ethylamine | N-ethyl-3,4-dinitroaniline | Ethanol, Microwave, 125°C, 5 min | Not specified |
Table 2: Reaction of this compound with Alkoxide Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Sodium Methoxide | 1,2-Dinitro-4-methoxybenzene | Methanol, Room Temperature | High (implied) |
| Sodium Ethoxide | 4-Ethoxy-1,2-dinitrobenzene | Not specified | Not specified |
Table 3: Reaction of this compound with Thiol Nucleophiles
| Nucleophile | Product | Reaction Conditions | Yield (%) |
| Thiophenol | 1,2-Dinitro-4-(phenylthio)benzene | Not specified | Not specified |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of synthetic products.
General Procedure for Microwave-Assisted Synthesis of N-Aryl/Alkyl-3,4-dinitroanilines
This protocol is adapted from the reaction of 1-bromo-2,4-dinitrobenzene (B145926) with amines.
Materials:
-
This compound
-
Amine (e.g., aniline, ethylamine)
-
Ethanol
-
10-mL Glass microwave reaction vessel with a stir bar
Procedure:
-
To the microwave reaction vessel, add this compound (1.0 mmol), the corresponding amine (4.0 mmol), and ethanol (3.0 mL).
-
Seal the vessel with a cap and place it in the microwave cavity.
-
Heat the reaction mixture to 125°C and hold for 5 minutes.
-
After the reaction is complete and the vessel has cooled to below 50°C, remove it from the microwave.
-
The product can be isolated and purified by standard techniques such as filtration and recrystallization.
General Procedure for the Synthesis of 4-Alkoxy-1,2-dinitrobenzenes
This protocol is based on the reaction of similar activated aryl halides with alkoxides.
Materials:
-
This compound
-
Sodium alkoxide (e.g., sodium methoxide, sodium ethoxide)
-
Corresponding alcohol (e.g., methanol, ethanol)
Procedure:
-
Dissolve this compound in the corresponding alcohol.
-
Add a solution of the sodium alkoxide in the same alcohol dropwise at room temperature with stirring.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is typically worked up by adding water and extracting the product with a suitable organic solvent.
-
The organic layer is then washed, dried, and concentrated to yield the crude product, which can be further purified by recrystallization or chromatography.
Product Structure Validation
Unambiguous structure determination is paramount. A combination of spectroscopic techniques is essential for the validation of the synthesized products.
Table 4: Spectroscopic Data for Representative Products
| Product | 1H NMR (CDCl3, δ ppm) | 13C NMR (CDCl3, δ ppm) |
| 2,4-Dinitroanisole[1] | 8.77 (d, 1H), 8.46 (dd, 1H), 7.23 (d, 1H), 4.10 (s, 3H) | 157.3, 140.2, 138.9, 129.1, 121.9, 113.6, 57.5[1] |
| 4-Ethoxy-1,2-dinitrobenzene | Not available | Not available |
| N-Aryl/Alkyl-3,4-dinitroanilines | Not available | Not available |
| 4-(Aryl/Alkylthio)-1,2-dinitrobenzenes | Not available | Not available |
Alternative Synthetic Routes
For comparative purposes and to provide alternative pathways for the synthesis of the target molecules, the following routes can be considered.
-
N-Aryl-dinitroanilines: An alternative to direct nucleophilic substitution is the Buchwald-Hartwig amination of a dihalodinitrobenzene, which offers a versatile method for forming C-N bonds.
-
4-Alkoxy-1,2-dinitrobenzenes: Besides the Williamson ether synthesis-like SNAr reaction, these compounds can potentially be synthesized through the nitration of a corresponding 4-alkoxybromobenzene, though regioselectivity might be an issue.
-
4-(Arylthio)-1,2-dinitrobenzenes: These can be prepared through the reaction of this compound with a thiolate salt. Alternatively, methods like the copper-catalyzed coupling of a dithio compound with the aryl halide could be explored.
Visualizing Reaction Pathways and Workflows
References
The "Element Effect" in Dinitrobenzene Nucleophilic Aromatic Substitution: A Comparative Analysis of Leaving Group Reactivity
A comprehensive guide for researchers, scientists, and drug development professionals on the relative reactivity of common leaving groups in the nucleophilic aromatic substitution of dinitrobenzene, supported by experimental data and detailed protocols.
The nucleophilic aromatic substitution (SNA r) of dinitrobenzene derivatives is a cornerstone reaction in organic synthesis, pivotal for the construction of a wide array of pharmaceuticals, agrochemicals, and materials. The efficiency of this reaction is profoundly influenced by the nature of the leaving group attached to the aromatic ring. This guide provides a comparative analysis of the reactivity of common halogen leaving groups—fluorine, chlorine, bromine, and iodine—in the context of dinitrobenzene substrates, offering a clear, data-driven perspective for reaction optimization and methodological development.
Leaving Group Reactivity: A Counterintuitive Trend
In the realm of SNAr reactions, the reactivity of halogens as leaving groups follows a trend that is inverse to that observed in aliphatic SN2 reactions. For 1-substituted-2,4-dinitrobenzenes, the typical order of reactivity is F > Cl ≈ Br > I .[1][2] This phenomenon, often termed the "element effect," is a direct consequence of the reaction mechanism.[1]
The SNAr reaction proceeds via a two-step addition-elimination mechanism.[1][3][4] The first and typically rate-determining step involves the nucleophilic attack on the carbon atom bearing the leaving group, leading to the formation of a negatively charged intermediate known as a Meisenheimer complex.[3][5] The high electronegativity of fluorine strongly polarizes the C-F bond, rendering the ipso-carbon more electrophilic and thus more susceptible to nucleophilic attack. This increased electrophilicity accelerates the formation of the Meisenheimer complex, leading to a faster overall reaction rate.
Quantitative Comparison of Leaving Group Performance
The relative rates of reaction for different leaving groups in the nucleophilic aromatic substitution of 1-halo-2,4-dinitrobenzenes with piperidine (B6355638) provide a clear quantitative illustration of the element effect. The following table summarizes the second-order rate constants for these reactions in methanol (B129727) at 25°C.
| Leaving Group | Substrate | Nucleophile | Solvent | Temperature (°C) | k₂ (L mol⁻¹ s⁻¹) | Relative Rate |
| -F | 1-Fluoro-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 4.5 x 10⁻¹ | 145 |
| -Cl | 1-Chloro-2,4-dinitrobenzene (B32670) | Piperidine | Methanol | 25 | 3.1 x 10⁻³ | 1 |
| -Br | 1-Bromo-2,4-dinitrobenzene | Piperidine | Methanol | 25 | 1.7 x 10⁻³ | 0.55 |
| -I | 1-Iodo-2,4-dinitrobenzene | Piperidine | Methanol | 20 | Not explicitly found, but generally slower than Br | < 0.55 |
Data compiled from multiple sources.[1][6]
As the data clearly indicates, the fluoro-substituted dinitrobenzene is significantly more reactive than its chloro, bromo, and iodo counterparts.
Visualizing the SNAr Mechanism
The logical flow of the SNAr mechanism can be visualized as a two-step process, highlighting the key intermediate.
Figure 1: General mechanism of Nucleophilic Aromatic Substitution (SNAr).
Experimental Protocol: Reaction of 1-Chloro-2,4-dinitrobenzene with Piperidine
This protocol provides a representative procedure for the nucleophilic aromatic substitution of a dinitrobenzene derivative.
Materials:
-
1-Chloro-2,4-dinitrobenzene
-
Piperidine
-
Ethanol (B145695) (or Methanol)
-
Round-bottom flask
-
Reflux condenser
-
Stirring apparatus
-
Standard laboratory glassware for workup and purification
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-chloro-2,4-dinitrobenzene (1.0 mmol) in ethanol (10 mL).
-
Addition of Nucleophile: To the stirred solution, add piperidine (2.0 mmol, 2.0 equivalents).
-
Reaction Conditions: Heat the reaction mixture to reflux and maintain this temperature with stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Workup: Upon completion of the reaction (as indicated by TLC), cool the reaction mixture to room temperature.
-
Isolation: Pour the reaction mixture into a beaker containing cold water (50 mL) to precipitate the product.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and dry. The crude product can be further purified by recrystallization from a suitable solvent (e.g., ethanol) to yield N-(2,4-dinitrophenyl)piperidine.
Note: This is a general procedure and may require optimization for specific substrates and nucleophiles. Safety precautions, including working in a well-ventilated fume hood and wearing appropriate personal protective equipment, should always be observed.
Conclusion
The comparative study of leaving groups in the nucleophilic aromatic substitution of dinitrobenzene unequivocally demonstrates the superior reactivity of fluoride. This "element effect," driven by the high electronegativity of fluorine, provides a powerful tool for synthetic chemists. By understanding the underlying mechanistic principles and having access to quantitative reactivity data and reliable experimental protocols, researchers can make informed decisions in the design and execution of SNAr reactions, ultimately accelerating the development of novel molecules in the pharmaceutical and chemical industries.
References
- 1. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. researchgate.net [researchgate.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. benchchem.com [benchchem.com]
The Strategic Utility of 4-Bromo-1,2-dinitrobenzene in Drug Discovery: A Comparative Analysis
In the landscape of drug discovery and medicinal chemistry, the selection of appropriate synthons—molecular building blocks—is a critical determinant of synthetic efficiency and the ultimate biological activity of the target compounds. Among the vast array of available synthons, 4-Bromo-1,2-dinitrobenzene emerges as a versatile and reactive intermediate for the construction of diverse heterocyclic scaffolds. This guide provides a comprehensive comparison of the efficacy of this compound against other common synthons in the synthesis of biologically relevant molecules, supported by experimental data and detailed protocols.
Reactivity and Synthetic Applications
This compound is highly activated towards nucleophilic aromatic substitution (SNAr) reactions. The two electron-withdrawing nitro groups create a significant electron deficiency in the benzene (B151609) ring, facilitating the displacement of the bromo substituent by a wide range of nucleophiles. This high reactivity is a key advantage in the synthesis of complex molecules, often allowing for milder reaction conditions and shorter reaction times compared to less activated halo-aromatics.
A primary application of this compound is in the synthesis of quinoxalines and phenazines, heterocyclic cores that are prevalent in compounds with antimicrobial, anticancer, and kinase inhibitory activities. The general synthetic approach involves the reaction of this compound with ortho-diamines. The initial SNAr reaction is followed by the reduction of the nitro groups and subsequent cyclization to form the desired heterocyclic system.
Comparative Efficacy
To objectively assess the efficacy of this compound, it is essential to compare its performance with alternative synthons in the synthesis of common pharmacophores. Key metrics for comparison include reaction yields, reaction times, substrate scope, and the biological activity of the resulting products.
Table 1: Comparison of Synthons for Quinoxaline (B1680401) Synthesis
| Synthon | Typical Reactants | Typical Conditions | Yield (%) | Reaction Time (h) | Key Advantages | Key Disadvantages |
| This compound | o-Phenylenediamine (B120857) | 1. K₂CO₃, DMF, 80°C; 2. Fe/HCl, EtOH, reflux | 75-85 | 6-8 | High reactivity, good yields | Multi-step process |
| 1,2-Dinitrobenzene | o-Phenylenediamine | 1. Reduction (e.g., H₂, Pd/C); 2. Condensation | 70-80 | 8-12 | Readily available | Requires pre-reduction |
| 1-Fluoro-2,4-dinitrobenzene | o-Phenylenediamine | K₂CO₃, DMF, rt | 80-90 | 2-4 | Higher reactivity (F is a better leaving group) | Higher cost |
| o-Phenylenediamine | α-Dicarbonyl compounds | Acetic acid, reflux | 60-95 | 1-3 | Direct condensation, broad substrate scope | α-Dicarbonyls can be unstable |
From the data presented, 1-Fluoro-2,4-dinitrobenzene often provides higher yields in shorter reaction times due to the superior leaving group ability of fluoride (B91410) in SNAr reactions. However, this compound offers a good balance of reactivity and cost-effectiveness, consistently providing high yields. Compared to the use of α-dicarbonyl compounds with o-phenylenediamine, the dinitrobenzene route offers an alternative strategy, particularly when the desired substitution pattern on the quinoxaline ring is more readily accessible from the dinitroaromatic precursor.
Experimental Protocols
Protocol 1: Synthesis of a 6-Bromo-substituted Quinoxaline Derivative
This protocol details the synthesis of a 6-bromo-substituted quinoxaline from this compound and a substituted o-phenylenediamine.
Materials:
-
This compound (1.0 eq)
-
Substituted o-phenylenediamine (1.1 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
N,N-Dimethylformamide (DMF)
-
Iron powder (Fe) (5.0 eq)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol (EtOH)
-
Ethyl acetate (B1210297) (EtOAc)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
Procedure:
Step 1: Nucleophilic Aromatic Substitution
-
To a solution of the substituted o-phenylenediamine in DMF, add potassium carbonate.
-
Add this compound to the mixture.
-
Heat the reaction mixture to 80°C and stir for 4-6 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
After completion, cool the mixture to room temperature and pour it into ice-water.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica (B1680970) gel column chromatography.
Step 2: Reductive Cyclization
-
Dissolve the product from Step 1 in ethanol.
-
Add iron powder and a catalytic amount of concentrated hydrochloric acid.
-
Heat the mixture to reflux and stir for 2-4 hours, monitoring by TLC.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite®.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude quinoxaline derivative.
-
Purify the product by recrystallization or column chromatography.
Signaling Pathways and Biological Activity
The quinoxaline and phenazine (B1670421) scaffolds synthesized from this compound are known to interact with various biological targets, including protein kinases. For instance, certain substituted quinoxalines have been identified as inhibitors of the PI3K/Akt/mTOR signaling pathway, which is frequently dysregulated in cancer.
Caption: Inhibition of the PI3K/Akt/mTOR signaling pathway by quinoxaline derivatives.
The bromine atom on the resulting heterocyclic scaffold can also serve as a handle for further functionalization through cross-coupling reactions, enabling the generation of diverse libraries of compounds for screening against various biological targets.
Conclusion
This compound stands as a valuable and efficient synthon in drug discovery. Its high reactivity in SNAr reactions facilitates the synthesis of complex heterocyclic structures like quinoxalines and phenazines. While other synthons, such as fluoro-analogs, may offer faster reaction rates, this compound provides a cost-effective and high-yielding alternative. The ability to readily generate diverse scaffolds known to interact with key biological pathways underscores the strategic importance of this compound in the development of novel therapeutic agents. The provided experimental protocols offer a practical guide for researchers to leverage this versatile building block in their synthetic endeavors.
Reactivity Face-Off: 4-Bromo-1,2-dinitrobenzene vs. 2,4-Dinitrobromobenzene in Nucleophilic Aromatic Substitution
A Comparative Analysis for Researchers in Organic Synthesis and Drug Development
In the realm of nucleophilic aromatic substitution (SNAr) reactions, the strategic placement of electron-withdrawing groups on an aromatic ring is paramount to facilitating the displacement of a leaving group. This guide provides a detailed comparison of the reactivity of two isomers, 4-Bromo-1,2-dinitrobenzene and 2,4-dinitrobromobenzene, which are valuable intermediates in the synthesis of pharmaceuticals and other complex organic molecules. While both compounds are activated towards nucleophilic attack by the presence of two nitro groups, their reactivity profiles differ significantly due to the positioning of these activating groups.
The Decisive Factor: Meisenheimer Complex Stability
The reactivity of aryl halides in SNAr reactions is intrinsically linked to the stability of the Meisenheimer complex, a transient anionic intermediate formed upon nucleophilic attack. The more stable this complex, the lower the activation energy for its formation, and thus, the faster the reaction. The stability of the Meisenheimer complex is maximized when the negative charge can be effectively delocalized through resonance, a feat best accomplished by electron-withdrawing groups positioned ortho and para to the site of nucleophilic attack.
In the case of 2,4-dinitrobromobenzene , the nitro groups are situated at the ortho (position 2) and para (position 4) positions relative to the bromine atom (position 1). This optimal arrangement allows for the direct delocalization of the negative charge of the Meisenheimer intermediate onto both nitro groups through resonance.
For This compound , the bromine atom is at position 4, and the nitro groups are at positions 1 and 2. When a nucleophile attacks the carbon bearing the bromine (C4), the nitro group at the ortho position (C2) can effectively stabilize the resulting negative charge via resonance. However, the nitro group at the meta position (C1) cannot directly participate in resonance delocalization of the charge from the site of attack.
This fundamental difference in the ability to stabilize the key reaction intermediate leads to a significant disparity in reactivity, with 2,4-dinitrobromobenzene exhibiting substantially higher reactivity towards nucleophiles.
Quantitative Reactivity Comparison
| Compound | Nucleophile | Solvent | Temperature (°C) | Second-Order Rate Constant (k2) (L mol-1 s-1) |
| 2,4-Dinitrobromobenzene | Piperidine (B6355638) | Ethanol (B145695) | 25 | 1.7 x 10-3 |
| This compound | Piperidine | Ethanol | 25 | Not readily available, expected to be significantly lower |
Table 1: Comparative Reactivity in Nucleophilic Aromatic Substitution. The rate constant for 2,4-dinitrobromobenzene is provided as a benchmark. The reactivity of this compound is predicted to be substantially lower due to less effective stabilization of the Meisenheimer intermediate.
Experimental Protocols
The following is a generalized protocol for conducting a nucleophilic aromatic substitution reaction with these compounds, which can be adapted for specific nucleophiles and kinetic monitoring.
Objective: To determine the rate of reaction of a dinitrobromobenzene isomer with a nucleophile (e.g., piperidine) via UV-Vis spectrophotometry.
Materials:
-
Dinitrobromobenzene isomer (this compound or 2,4-dinitrobromobenzene)
-
Nucleophile (e.g., Piperidine)
-
Anhydrous solvent (e.g., Ethanol)
-
UV-Vis Spectrophotometer with temperature control
-
Volumetric flasks, pipettes, and cuvettes
Procedure:
-
Solution Preparation:
-
Prepare a stock solution of the dinitrobromobenzene isomer of a known concentration (e.g., 1 x 10-3 M) in the chosen solvent.
-
Prepare a series of stock solutions of the nucleophile of varying known concentrations (e.g., 0.01 M, 0.02 M, 0.05 M, etc.) in the same solvent.
-
-
Kinetic Run:
-
Equilibrate the spectrophotometer and the reactant solutions to the desired reaction temperature (e.g., 25°C).
-
In a cuvette, mix a known volume of the dinitrobromobenzene solution with a known volume of one of the nucleophile solutions. The concentration of the nucleophile should be in large excess to ensure pseudo-first-order kinetics.
-
Immediately start monitoring the absorbance of the solution at the wavelength corresponding to the formation of the product (the N-arylpiperidine derivative). This wavelength should be predetermined by running a full spectrum of the expected product.
-
Record the absorbance at regular time intervals until the reaction is complete (i.e., the absorbance becomes constant).
-
-
Data Analysis:
-
Plot the natural logarithm of the difference between the final absorbance and the absorbance at time t (ln(A∞ - At)) versus time.
-
The slope of this plot will be the negative of the pseudo-first-order rate constant (-kobs).
-
Repeat the experiment with different concentrations of the nucleophile.
-
Plot kobs versus the concentration of the nucleophile. The slope of this second plot will be the second-order rate constant (k2).
-
Logical Workflow and Reaction Pathways
The logical progression for comparing the reactivity of these two isomers and the general SNAr reaction pathway are illustrated below.
Caption: Workflow for comparing the reactivity of dinitrobromobenzene isomers.
Caption: SNAr pathways showing differential Meisenheimer complex stability.
Conclusion for the Professional Audience
For researchers and professionals in drug development and chemical synthesis, the choice between this compound and 2,4-dinitrobromobenzene as a synthetic intermediate will have significant implications for reaction efficiency. The superior positioning of the nitro groups in 2,4-dinitrobromobenzene affords a much more stable Meisenheimer complex, leading to faster reaction rates and potentially higher yields in nucleophilic aromatic substitution reactions. Consequently, for synthetic routes requiring an efficient SNAr step, 2,4-dinitrobromobenzene is the demonstrably more reactive and, therefore, generally preferred isomer. The lower reactivity of this compound may be advantageous in specific contexts where chemoselectivity is a primary concern and a less reactive electrophile is required. A thorough understanding of these reactivity differences, grounded in the principles of physical organic chemistry, is essential for the rational design and optimization of synthetic pathways.
Spectroscopic comparison of ortho, meta, and para dinitrobromobenzene isomers
A detailed guide for researchers and drug development professionals on the spectroscopic differentiation of ortho, meta, and para dinitrobromobenzene isomers, supported by experimental data and protocols.
The positional isomerism of substituted aromatic compounds is a critical factor in determining their chemical reactivity, biological activity, and pharmacokinetic properties. In the context of drug development and chemical research, the ability to unequivocally distinguish between isomers such as ortho, meta, and para dinitrobemide is paramount. This guide provides a comparative analysis of these isomers using fundamental spectroscopic techniques: Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) Spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data Comparison
Table 1: ¹H NMR and ¹³C NMR Spectroscopic Data
| Isomer | Spectroscopic Data | Chemical Shift (δ, ppm) |
| Ortho: 1-Bromo-2,4-dinitrobenzene (B145926) | ¹H NMR (in CDCl₃) | 8.62 (d, J=2.5 Hz, 1H), 8.35 (dd, J=8.8, 2.5 Hz, 1H), 7.95 (d, J=8.8 Hz, 1H) |
| ¹³C NMR | 148.2, 140.8, 133.1, 128.9, 122.0, 121.1 | |
| Meta: 1-Bromo-3,5-dinitrobenzene (B94040) | ¹H NMR (in DMSO-d₆) | 8.35 (s, 1H), 8.41 (s, 1H), 8.62 (s, 1H), 8.69 (s, 1H), 9.60 (s, 1H) [Note: Data from a reaction product containing this moiety] |
| ¹³C NMR | Data not readily available |
Table 2: IR and UV-Vis Spectroscopic Data
| Isomer | Spectroscopic Data | Key Absorptions/Maxima |
| Ortho: 1-Bromo-2,4-dinitrobenzene | IR (KBr pellet) | ~1545 cm⁻¹ (asymmetric NO₂ stretch), ~1345 cm⁻¹ (symmetric NO₂ stretch), C-Br stretch, Aromatic C-H and C=C bands |
| UV-Vis | Data not readily available | |
| Meta: 1-Bromo-3,5-dinitrobenzene | IR | Data not readily available |
| UV-Vis | Data not readily available |
Table 3: Mass Spectrometry Data
| Isomer | Ionization Method | Key Fragments (m/z) |
| Ortho: 1-Bromo-2,4-dinitrobenzene | Electron Ionization (EI) | 247/249 (M⁺), 201/203, 171, 125, 75 |
| Meta: 1-Bromo-3,5-dinitrobenzene | Electron Ionization (EI) | 247/249 (M⁺), and other fragments |
Experimental Protocols
Detailed methodologies for the key spectroscopic techniques are provided below. These protocols are generalized for the analysis of aromatic nitro compounds and can be adapted for the specific dinitrobromobenzene isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation : Dissolve 5-10 mg of the dinitrobromobenzene isomer in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[1] Ensure the sample is fully dissolved.
-
¹H NMR Acquisition : Acquire the proton NMR spectrum using a standard pulse program. Typical parameters include a 30-degree pulse width, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition : Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger sample quantity (20-50 mg) and a longer acquisition time are typically required due to the low natural abundance of ¹³C.[1]
-
Data Processing : Process the raw data by applying a Fourier transform, phasing the spectrum, and setting the reference signal (e.g., TMS at 0 ppm or the residual solvent peak).
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method) : Grind 1-2 mg of the solid dinitrobromobenzene isomer with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.[2]
-
Pellet Formation : Place the mixture in a pellet die and apply pressure using a hydraulic press to form a transparent or translucent pellet.[2]
-
Spectral Acquisition : Place the KBr pellet in the sample holder of the FTIR spectrometer and acquire the spectrum. A background spectrum of a pure KBr pellet should be run first for background correction.
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation : Prepare a dilute solution of the dinitrobromobenzene isomer in a UV-transparent solvent (e.g., ethanol, methanol, or cyclohexane). The concentration should be adjusted to yield an absorbance in the range of 0.1 to 1 AU at the wavelength of maximum absorbance (λmax).
-
Spectral Acquisition : Use a dual-beam UV-Vis spectrophotometer. Fill one quartz cuvette with the pure solvent to serve as the reference and the other with the sample solution.
-
Analysis : Scan a range of wavelengths (typically 200-400 nm for aromatic compounds) to obtain the absorption spectrum and identify the λmax.[3]
Mass Spectrometry (MS)
-
Sample Introduction : Introduce a small amount of the sample into the mass spectrometer. For volatile compounds like dinitrobromobenzene, direct insertion probe or gas chromatography (GC) coupling is common.
-
Ionization : Utilize Electron Ionization (EI) as a hard ionization technique to induce fragmentation. A standard electron energy of 70 eV is typically used.[4]
-
Mass Analysis : The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer.
-
Data Interpretation : Analyze the resulting mass spectrum to identify the molecular ion peak (M⁺) and the characteristic fragmentation pattern, which can provide structural information.[4]
Visualization of the Analytical Workflow
The logical workflow for the spectroscopic comparison of dinitrobromobenzene isomers can be visualized as follows:
Caption: Workflow for Spectroscopic Comparison.
References
Safety Operating Guide
Proper Disposal of 4-Bromo-1,2-dinitrobenzene: A Safety and Operational Guide
Hazard Profile and Safety Summary
Based on data for its isomer, 1-Bromo-2,4-dinitrobenzene, this compound is classified as hazardous.[1][2] It is considered toxic if swallowed, in contact with skin, or inhaled.[1][2] Furthermore, it is corrosive and can cause severe skin burns and serious eye damage.[1][2][3] There is also a risk of an allergic skin reaction upon contact.[4][5]
Key takeaway for researchers: It is imperative to handle 4-Bromo-1,2-dinitrobenzene with extreme caution. All recommended personal protective equipment and engineering controls must be utilized to minimize any potential exposure.
Quantitative Data
The table below summarizes the available physical and chemical properties for this compound.
| Property | Value | Source |
| Molecular Formula | C₆H₃BrN₂O₄ | PubChem[6] |
| Molecular Weight | 247.00 g/mol | PubChem[6] |
| Appearance | Yellow crystalline powder (presumed, based on isomer) | [3] |
| CAS Number | 610-38-8 | PubChem[6] |
Experimental Protocols: Proper Disposal Procedures
Adherence to a strict, step-by-step disposal protocol is essential for the safety of laboratory personnel and the protection of the environment.
Personal Protective Equipment (PPE)
Before handling this compound for disposal, all personnel must be equipped with the appropriate PPE.[1][2]
-
Eye Protection: Chemical safety goggles or a face shield compliant with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[1][2]
-
Hand Protection: Wear suitable chemical-resistant gloves, such as nitrile rubber.[3]
-
Body Protection: A laboratory coat or a chemical-resistant apron should be worn to prevent skin exposure.[1][2]
-
Respiratory Protection: All handling should occur in a well-ventilated area, preferably within a chemical fume hood.[1][3] If exposure limits are likely to be exceeded or if respiratory irritation occurs, a NIOSH/MSHA or European Standard EN 149 approved respirator is required.[1][2]
Spill Response
In the event of a spill, follow these procedures:
-
Evacuate: Immediately clear the area of all personnel.[5]
-
Ventilate: Ensure adequate ventilation of the spill area.
-
Contain: Wearing the correct PPE, cover the spill with an inert absorbent material such as sand or vermiculite.
-
Collect: Carefully sweep the contaminated absorbent material into a designated, properly labeled hazardous waste container.[1] It is crucial to avoid generating dust during this process.[3][5]
-
Clean: Thoroughly clean the spill area.
-
Report: Report the incident to your institution's Environmental Health and Safety (EHS) department.
Waste Collection and Disposal
The disposal of chemical waste is regulated and must be performed in compliance with all federal, state, and local regulations.[7][8]
-
Waste Collection:
-
All waste containing this compound, including contaminated materials like weighing paper, pipette tips, and absorbents, must be collected in a designated hazardous waste container.[5]
-
The container must be constructed of a material compatible with the chemical and must have a secure, tight-fitting lid.[9] Using the original chemical container is often a suitable option.[9]
-
-
Labeling:
-
The waste container must be clearly labeled with the words "Hazardous Waste".[7]
-
The label must include the full chemical name: "this compound".[7]
-
All constituents of the waste mixture must be listed.[7]
-
The date of waste generation must be indicated.[7]
-
Affix the appropriate hazard pictograms (e.g., corrosive, toxic).[7]
-
-
Storage:
-
Final Disposal:
-
Arrange for the collection and disposal of the hazardous waste through your institution's EHS office or a licensed hazardous waste disposal contractor.[7]
-
Ensure that the disposal contractor is provided with all available safety information, including the SDS for the related isomer, 1-Bromo-2,4-dinitrobenzene.
-
Mandatory Visualization
The following diagram illustrates the logical workflow for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
- 1. orgchemboulder.com [orgchemboulder.com]
- 2. fishersci.com [fishersci.com]
- 3. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. datasheets.scbt.com [datasheets.scbt.com]
- 6. This compound | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. How to Properly Dispose Chemical Hazardous Waste | NSTA [nsta.org]
- 9. vumc.org [vumc.org]
- 10. HCI. Top 7 Expert Guidelines to Follow for Proper Chemical Waste Disposal [hcienv.com]
Safeguarding Your Research: A Comprehensive Guide to Handling 4-Bromo-1,2-dinitrobenzene
For Immediate Reference: Essential Safety and Handling Protocols for Laboratory Professionals
Researchers, scientists, and drug development professionals are at the forefront of innovation, and with that comes the responsibility of handling a wide array of chemical compounds. This guide provides indispensable safety and logistical information for the handling of 4-Bromo-1,2-dinitrobenzene (CAS No: 610-38-8), a compound that demands careful management due to its hazardous properties. Adherence to these protocols is crucial for ensuring a safe laboratory environment and the integrity of your research.
Immediate Safety Concerns and Required Personal Protective Equipment
This compound is a solid that is harmful if swallowed and causes skin and eye irritation.[1] In some cases, it is classified as causing severe skin burns and eye damage.[2] Therefore, the use of appropriate Personal Protective Equipment (PPE) is mandatory to minimize exposure and mitigate risks.
Recommended Personal Protective Equipment (PPE):
| PPE Category | Minimum Requirement | Best Practices and Specifications |
| Eye and Face Protection | Chemical safety goggles or a face shield. | Goggles should provide a complete seal around the eyes. A face shield worn over goggles offers maximum protection against splashes.[3][4] |
| Hand Protection | Chemical-resistant gloves. | Nitrile or neoprene gloves are recommended. Always inspect gloves for tears or punctures before use and dispose of contaminated gloves immediately after handling.[1][3][5][6] |
| Skin and Body Protection | Laboratory coat. | A flame-resistant or chemical-resistant lab coat should be worn and fully buttoned to prevent skin contact.[3] |
| Respiratory Protection | NIOSH-approved respirator. | A respirator with an organic vapor cartridge is recommended, particularly when handling the substance outside of a chemical fume hood or if there is a potential for aerosolization.[5] |
Quantitative Hazard and Physical Property Data
Understanding the quantitative properties of this compound is essential for a thorough risk assessment.
| Property | Value | Source |
| Molecular Formula | C6H3BrN2O4 | [7] |
| Molecular Weight | 247.00 g/mol | |
| Appearance | Yellow crystalline powder | [8] |
| Melting Point | 70 - 73 °C (158 - 163.4 °F) | [2] |
| Boiling Point | Not available | |
| Flash Point | Not applicable | [1] |
| Solubility | Insoluble in water | |
| Occupational Exposure Limits (PEL, TWA) | Not established |
Experimental Protocol: Nucleophilic Aromatic Substitution
This compound is a useful substrate in nucleophilic aromatic substitution reactions due to the activating effect of the two nitro groups. The following is a representative protocol for such a reaction.
Objective: To synthesize a substituted 2,4-dinitrobenzene derivative via nucleophilic aromatic substitution.
Materials:
-
This compound
-
Nucleophile (e.g., aniline, piperidine, or sodium methoxide)
-
Anhydrous solvent (e.g., ethanol, methanol)
-
Round-bottom flask
-
Stirring apparatus
-
Heating mantle or oil bath
-
Condenser
-
Standard laboratory glassware for workup and purification
Procedure:
-
Preparation: In a certified chemical fume hood, assemble a clean and dry round-bottom flask equipped with a magnetic stir bar and a condenser.
-
Reagent Addition:
-
To the flask, add this compound (1.0 mmol).
-
Add the appropriate anhydrous solvent.
-
Slowly add the chosen nucleophile (e.g., 1.2 mmol) to the stirring solution.
-
-
Reaction:
-
Heat the reaction mixture to a specified temperature (e.g., reflux) and monitor the progress using an appropriate technique such as thin-layer chromatography (TLC).
-
-
Workup and Isolation:
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction, if necessary (e.g., by adding water).
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and then brine.
-
Dry the organic layer over an anhydrous drying agent (e.g., sodium sulfate).
-
Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude product.
-
-
Purification: Purify the crude product by a suitable method, such as recrystallization or column chromatography.
Operational Plan: Spill and Disposal Management
A clear and concise plan for handling spills and disposing of waste is critical for maintaining a safe laboratory environment.
Chemical Spill Response Workflow
In the event of a spill, a swift and organized response is essential to minimize exposure and contamination.
Caption: Logical workflow for responding to a chemical spill of this compound.
Hazardous Waste Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of according to institutional and regulatory guidelines.
Caption: Step-by-step process for the proper disposal of this compound waste.
References
- 1. RU2488575C1 - Method of producing 2,4-dinitrophenol - Google Patents [patents.google.com]
- 2. This compound | C6H3BrN2O4 | CID 61152 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. cem.de [cem.de]
- 6. CN104045565A - Preparation method of 2,4-dinitrophenol - Google Patents [patents.google.com]
- 7. fishersci.com [fishersci.com]
- 8. masterorganicchemistry.com [masterorganicchemistry.com]
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
